molecular formula C8H7NO B1349074 1-Isocyano-3-methoxybenzene CAS No. 20600-55-9

1-Isocyano-3-methoxybenzene

Cat. No.: B1349074
CAS No.: 20600-55-9
M. Wt: 133.15 g/mol
InChI Key: PHXXEJBIUOARGY-UHFFFAOYSA-N
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Description

1-Isocyano-3-methoxybenzene is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isocyano-3-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isocyano-3-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXXEJBIUOARGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342668
Record name 1-isocyano-3-methoxybenzene
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20600-55-9
Record name 1-Isocyano-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-55-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-isocyano-3-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Isocyano-3-methoxybenzene from 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-isocyano-3-methoxybenzene, a valuable reagent in multicomponent reactions and a key building block in synthetic chemistry. The synthesis proceeds via a reliable two-step sequence starting from the commercially available 3-methoxyaniline. The first step involves the N-formylation of the aniline to yield N-(3-methoxyphenyl)formamide. The subsequent and critical step is the dehydration of this formamide intermediate using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base to afford the target isocyanide. This document offers an in-depth examination of the reaction mechanisms, detailed step-by-step protocols, purification and characterization techniques, and critical safety considerations necessary for the successful and safe execution of this synthesis in a laboratory setting.

Introduction and Strategic Overview

Aromatic isocyanides are a class of organic compounds characterized by the isocyano functional group (-N≡C) attached to an aromatic ring. Their unique electronic structure, featuring a formally divalent carbon and a positive charge on the nitrogen, renders them highly reactive and versatile intermediates. They are particularly renowned for their utility in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors.[1][2]

The target molecule, 1-isocyano-3-methoxybenzene (CAS No. 20600-55-9)[3], incorporates the electron-donating methoxy group, which can modulate the reactivity and properties of the isocyanide and its downstream products. This guide details a robust and scalable two-step synthesis pathway, selected for its high efficiency and reliance on common laboratory reagents.

The overall synthetic transformation is outlined below:

Synthesis_Overview cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration 3-Methoxyaniline 3-Methoxyaniline N-(3-methoxyphenyl)formamide N-(3-methoxyphenyl)formamide 3-Methoxyaniline->N-(3-methoxyphenyl)formamide HCOOH, Toluene Reflux Formamide_Intermediate N-(3-methoxyphenyl)formamide Product 1-Isocyano-3-methoxybenzene Formamide_Intermediate->Product POCl₃, Et₃N DCM, 0°C

Caption: Overall two-step synthesis workflow.

Step 1: N-Formylation of 3-Methoxyaniline

The initial step involves the conversion of the primary amine, 3-methoxyaniline, into its corresponding formamide. This is a crucial transformation as the formamide serves as the direct precursor to the isocyanide. While numerous formylating agents exist, the use of formic acid is a classic, cost-effective, and efficient method that proceeds via a condensation reaction.[4]

Reaction Mechanism

The formylation of an amine with formic acid is an acid-catalyzed nucleophilic acyl substitution. The amine's lone pair of electrons attacks the carbonyl carbon of formic acid. A subsequent proton transfer and dehydration, often facilitated by azeotropic removal of water with a solvent like toluene, drives the reaction to completion, yielding the stable formamide product.

Formylation_Mechanism Amine 3-Methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->Intermediate Formamide N-(3-methoxyphenyl)formamide Intermediate->Formamide Dehydration (rate-limiting) Water H₂O Intermediate->Water

Caption: Simplified mechanism of amine formylation.

Experimental Protocol: Synthesis of N-(3-methoxyphenyl)formamide

This protocol is adapted from standard procedures for aniline formylation.[4]

Table 1: Reagents for N-Formylation

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Methoxyaniline123.1510.0 g0.08121.0
Formic Acid (98%)46.034.10 g (3.36 mL)0.08721.07
Toluene-100 mL--

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Flask: Add 3-methoxyaniline (10.0 g, 0.0812 mol) and toluene (100 mL) to the flask.[5][6]

  • Reagent Addition: While stirring, add formic acid (3.36 mL, 0.0872 mol) to the solution.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-(3-methoxyphenyl)formamide is often of sufficient purity for the next step. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Step 2: Dehydration of N-(3-methoxyphenyl)formamide

This is the critical step where the formamide is converted to the isocyanide. The choice of dehydrating agent is paramount. Phosphorus oxychloride (POCl₃) in the presence of a hindered base like triethylamine (Et₃N) is a highly effective and widely used system for this transformation.[7] The base is essential to neutralize the hydrochloric acid (HCl) generated in situ, preventing it from reacting with the isocyanide product.

Reaction Mechanism

The mechanism involves the activation of the formamide's carbonyl oxygen by the electrophilic phosphorus of POCl₃. This forms a Vilsmeier-like intermediate. Subsequent elimination, facilitated by the base, leads to the formation of the isocyanide.

Dehydration_Mechanism Formamide N-(3-methoxyphenyl)formamide Intermediate Vilsmeier-like Intermediate Formamide->Intermediate Activation POCl3 POCl₃ POCl3->Intermediate Product 1-Isocyano-3-methoxybenzene Intermediate->Product Base-mediated Elimination Base Triethylamine (Et₃N) Base->Product Byproduct Et₃N·HCl + HPO₂Cl

Caption: Mechanism of formamide dehydration to isocyanide.

Experimental Protocol: Synthesis of 1-Isocyano-3-methoxybenzene

This protocol is based on a general and highly efficient method for isocyanide synthesis.[7][8]

Table 2: Reagents for Dehydration

ReagentMolar Mass ( g/mol )Amount (for 0.08 mol scale)MolesEquivalents
N-(3-methoxyphenyl)formamide151.1612.1 g0.0801.0
Triethylamine (Et₃N)101.1940.5 g (55.8 mL)0.4005.0
Phosphorus Oxychloride (POCl₃)153.3312.3 g (7.4 mL)0.0801.0
Dichloromethane (DCM)-150 mL--

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

  • Charging Flask: Dissolve N-(3-methoxyphenyl)formamide (12.1 g, 0.080 mol) in anhydrous dichloromethane (150 mL) and add triethylamine (55.8 mL, 0.400 mol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add phosphorus oxychloride (7.4 mL, 0.080 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 5-10 minutes.[8] Monitor the reaction by TLC (thin-layer chromatography).

  • Work-up: Quench the reaction by carefully pouring the mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash them with 100 mL of water, followed by 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure. Caution: The product has a potent, unpleasant odor.

Purification and Characterization

Isocyanides are often sensitive to acid and heat, requiring careful purification.

Purification

The crude product can be purified by passing it through a short plug of silica gel, eluting with a mixture of diethyl ether and dichloromethane.[8] For higher purity, vacuum distillation is recommended, although care must be taken to avoid polymerization.

Characterization

The successful synthesis of 1-isocyano-3-methoxybenzene can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic signal for an isocyanide is the strong, sharp absorption band corresponding to the -N≡C stretch, which typically appears in the range of 2150-2110 cm⁻¹. For aromatic isocyanides like the para-isomer, this peak is observed around 2137 cm⁻¹, and a similar value is expected for the meta-isomer.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides confirmation of the aromatic substitution pattern and the presence of the methoxy group. A published spectrum for 1-isocyano-3-methoxybenzene shows characteristic aromatic proton signals and a singlet for the methoxy group protons.[8]

  • ¹³C NMR Spectroscopy: Carbon NMR is useful for confirming the total number of unique carbons. The isocyanide carbon itself typically appears as a broad signal in the range of 155-170 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (C₈H₇NO, MW: 133.15 g/mol ), confirming its elemental composition.[10]

Critical Safety and Handling Precautions

Isocyanides are highly toxic, volatile, and possess an extremely unpleasant and pervasive odor. All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[11] Thin latex gloves are not suitable.[11]

  • Inhalation Hazard: Isocyanides can cause respiratory irritation and sensitization.[12] Avoid breathing vapors. In case of inadequate ventilation, respiratory protection is required.[12][13]

  • Reagent Hazards:

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

    • Triethylamine (Et₃N): Flammable liquid with a strong odor.

    • Dichloromethane (DCM): A suspected carcinogen.

  • Waste Disposal: All isocyanide-contaminated waste, including glassware, filter paper, and solvents, must be quenched with a suitable decontamination solution (e.g., an alcoholic solution of a strong base) before disposal according to institutional hazardous waste guidelines.[13]

Safety_Workflow cluster_safety Safety Protocol Review_SDS Review SDS for all Reagents Don_PPE Wear Full PPE (Goggles, Lab Coat, Gloves) Review_SDS->Don_PPE Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Quench_Waste Quench Waste & Glassware Fume_Hood->Quench_Waste

Caption: Mandatory safety workflow for handling isocyanides.

Conclusion

The two-step synthesis of 1-isocyano-3-methoxybenzene from 3-methoxyaniline presented herein is a reliable and efficient method suitable for research and development laboratories. The procedure, involving formylation followed by POCl₃-mediated dehydration, provides good yields of the target compound. Adherence to the detailed protocols and, most importantly, the stringent safety precautions is essential for the successful and safe production of this versatile synthetic intermediate.

References

  • California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Isocyanide 2.0 - Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-isocyano-3-methoxybenzene. Retrieved from [Link]

  • Cantillo, D., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. The Journal of Organic Chemistry. Retrieved from [Link]

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  • PubChem. (n.d.). 1-Isocyano-4-methoxybenzene. Retrieved from [Link]

  • Ma, D., et al. (n.d.). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Retrieved from [Link]

  • Waibel, K. A., et al. (2021). Idealized dehydration of a formamide yields its respective isocyanide.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydration of N-(3-bromophenyl)formamide under different basic conditions. Retrieved from [Link]

  • Meier, M. A. R. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Retrieved from [Link]

  • Google Patents. (2016). WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin.
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  • ChemSynthesis. (n.d.). 3-methoxyaniline. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Experimental data for C6H5OCH3 (Anisole). Retrieved from [Link]

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Sources

1-isocyano-3-methoxybenzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Isocyano-3-methoxybenzene: Structure, Properties, and Synthetic Utility

Introduction

1-Isocyano-3-methoxybenzene, also known as 3-methoxyphenyl isocyanide, is an aromatic isocyanide that serves as a versatile building block in modern organic synthesis. Belonging to the class of isonitriles, this compound is characterized by the unique isocyano functional group (-N≡C), which imparts a distinct electronic character and reactivity profile. The presence of the methoxy-substituted phenyl ring further modulates its properties, making it a valuable reagent, particularly in the construction of complex molecular architectures through multicomponent reactions. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Properties

The structure of 1-isocyano-3-methoxybenzene features a linear isocyano group and a methoxy group attached to a benzene ring at the meta position. This arrangement influences the molecule's steric and electronic properties, which are fundamental to its reactivity.

Physicochemical and Spectroscopic Data

Quantitative data for 1-isocyano-3-methoxybenzene is summarized below. Spectroscopic characteristics are predicted based on the analysis of its functional groups and data from analogous compounds, such as 3-methoxyphenyl isocyanate and 1-isocyano-3-methylbenzene.[1][2]

PropertyValueSource(s)
Molecular Formula C₈H₇NO[3]
Molecular Weight 133.15 g/mol [3]
CAS Number 20600-55-9[3]
Appearance Predicted: Colorless to pale yellow liquid-
Boiling Point Predicted: Similar to analogs (~100°C @ 15mmHg)[4]
Solubility Soluble in common organic solvents (DCM, THF, Ether)-
Spectroscopic Characterization (Predicted)
  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the N≡C stretching vibration, typically appearing in the range of 2150-2110 cm⁻¹. Other key signals include C-H stretches from the aromatic ring (~3100-3000 cm⁻¹), the asymmetric C-O-C stretch of the methoxy group (~1250 cm⁻¹), and C=C stretching bands of the aromatic ring (~1600 and 1480 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.8 ppm. The four aromatic protons would present as a complex multiplet pattern in the 6.8-7.4 ppm region, characteristic of a 1,3-disubstituted benzene ring.[1]

    • ¹³C NMR: The carbon spectrum would feature a signal for the isocyano carbon (-N≡C) in the range of 155-170 ppm. The methoxy carbon (-OCH₃) would appear around 55 ppm. The aromatic carbons would produce several signals between 105-160 ppm, including the ipso-carbon attached to the methoxy group at the higher end of this range.

Synthesis and Purification

Aryl isocyanides are commonly synthesized via the dehydration of the corresponding N-arylformamides. The reaction typically employs a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃) to neutralize the generated acid.

General Synthesis Workflow

The synthesis of 1-isocyano-3-methoxybenzene proceeds from its formamide precursor, N-(3-methoxyphenyl)formamide.

G cluster_0 Synthesis Workflow Formamide N-(3-methoxyphenyl)formamide Reaction Dehydration Reaction (0 °C to RT) Formamide->Reaction Reagents POCl₃, NEt₃ in dry CH₂Cl₂ Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography or Distillation Workup->Purification Product 1-Isocyano-3-methoxybenzene Purification->Product

Caption: General workflow for the synthesis of 1-isocyano-3-methoxybenzene.

Experimental Protocol: Synthesis of 1-Isocyano-3-methoxybenzene

This protocol is adapted from general procedures for isocyanide synthesis.[5]

  • Preparation: To a solution of N-(3-methoxyphenyl)formamide (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon), add triethylamine (NEt₃) (5.0 equiv.).

    • Rationale: Anhydrous conditions are critical as phosphorus oxychloride reacts violently with water. Triethylamine acts as a base to quench the HCl produced during the reaction, driving the equilibrium towards the product.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.0-1.2 equiv.) dropwise while stirring vigorously.

    • Rationale: The reaction is exothermic; slow addition at 0 °C helps control the reaction rate and prevents side reactions.

  • Monitoring: Allow the reaction to stir at 0 °C for 10-15 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting formamide is consumed.

  • Workup: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer.

    • Rationale: The aqueous bicarbonate solution neutralizes any remaining acidic species.

  • Extraction: Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure 1-isocyano-3-methoxybenzene.[5]

Chemical Reactivity and Synthetic Applications

The isocyanide functional group is characterized by a carbon atom with both nucleophilic and electrophilic character, making it exceptionally reactive.[6] This dual reactivity is the cornerstone of its utility in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a paramount application of isocyanides, including 1-isocyano-3-methoxybenzene.[7] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[8] The reaction is highly atom-economical and valued for its ability to generate diverse, peptide-like scaffolds for drug discovery.[9][10]

Mechanism of the Ugi Reaction

The reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[9]

  • Imine Formation: The aldehyde and amine condense to form an imine.

  • Nitrilium Ion Formation: The nucleophilic isocyanide carbon attacks the electrophilic imine, forming a nitrilium ion intermediate.[11]

  • Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion.

  • Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) occurs, leading to the thermodynamically stable bis-amide product.[9]

G cluster_1 Ugi Reaction Mechanism Reactants Aldehyde + Amine + Carboxylic Acid + Isocyanide (R-NC) Imine Imine Formation Reactants->Imine - H₂O Nitrilium Isocyanide Attack Imine->Nitrilium + R-NC Adduct Carboxylate Attack Nitrilium->Adduct + R'COO⁻ Rearrangement Mumm Rearrangement (Irreversible) Adduct->Rearrangement Product α-Acylamino Amide Rearrangement->Product

Caption: Simplified mechanism of the Ugi four-component reaction.

General Protocol for a Ugi Reaction
  • Setup: In a vial, dissolve the amine (1.0 equiv.), aldehyde (1.0 equiv.), and carboxylic acid (1.0 equiv.) in a suitable polar solvent like methanol or 2,2,2-trifluoroethanol (TFE).[12]

  • Isocyanide Addition: Add 1-isocyano-3-methoxybenzene (1.0 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is often complete within minutes to hours.[9]

  • Workup: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity. Although specific toxicological data for 1-isocyano-3-methoxybenzene is limited, precautions for the general class of isocyanates and isocyanides should be strictly followed.[13][14]

Safety AspectPrecautionSource(s)
Inhalation Harmful if inhaled. May cause respiratory irritation and potential for allergic sensitization.[13][15] Always handle in a well-ventilated fume hood.[13][15]
Skin Contact Causes skin irritation and may cause an allergic skin reaction.[13] Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13]
Eye Contact Causes serious eye irritation.[16] Wear chemical safety goggles or a face shield.[16]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[14] Keep away from acids, bases, water, and oxidizing agents.[15][14][15]
Disposal Dispose of contents and container in accordance with local, state, and federal regulations.[15]

Disclaimer: The safety information provided is based on data for related chemical classes. A substance-specific Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

1-Isocyano-3-methoxybenzene is a valuable reagent in organic synthesis, primarily due to the unique reactivity of its isocyanide functional group. Its role in constructing complex, polyfunctional molecules through multicomponent reactions like the Ugi reaction makes it an important tool for combinatorial chemistry and the development of pharmaceutical libraries.[7] A thorough understanding of its synthesis, handling, and reactivity allows researchers to effectively leverage its potential in diverse synthetic applications.

References

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  • SpectraBase. (n.d.). 3-Methoxyphenyl isocyanate - [FTIR] - Spectrum. Retrieved from SpectraBase. [URL: https://spectrabase.com/spectrum/JW0VrCkBYCk]
  • Thermo Scientific Chemicals. (n.d.). 3-Methoxyphenyl isocyanate, 99%. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Key Organics. (n.d.). 1-isocyano-3-methoxybenzene. Retrieved from Key Organics. [URL: https://keyorganics.net/product/20600-55-9]
  • Benchchem. (n.d.). Technical Support Center: Characterization of 3-Methoxyphenyl Derivatives. Retrieved from Benchchem. [URL: https://www.benchchem.
  • Karlsruhe Institute of Technology. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Retrieved from KIT. [URL: https://publikationen.bibliothek.kit.edu/1000109919/4100801]
  • Google Patents. (n.d.). WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. Retrieved from Google Patents. [URL: https://patents.google.
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  • ChemicalBook. (n.d.). (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/19924-43-7_1HNMR.htm]
  • Oakwood Chemical. (n.d.). 3-Methoxyphenyl isocyanate. Retrieved from Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/046952]

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An In-depth Technical Guide to 1-Isocyano-3-methoxybenzene (CAS 20600-55-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-Isocyano-3-methoxybenzene

1-Isocyano-3-methoxybenzene, identified by the CAS number 20600-55-9, is an aromatic isocyanide, a class of organic compounds characterized by a C≡N functional group attached to a benzene ring. Also known as 3-methoxyphenylisocyanide, this compound possesses the molecular formula C₈H₇NO. Isocyanides, in general, are recognized for their unique reactivity and have found applications in multicomponent reactions, coordination chemistry, and as synthons for various nitrogen-containing heterocycles. The presence of the methoxy group on the aromatic ring of 1-isocyano-3-methoxybenzene is expected to influence its electronic properties and reactivity, making it a potentially valuable building block in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of the available experimental data for this specific compound, supplemented with insights into the general characteristics of aryl isocyanides to facilitate its application in research and development.

Physicochemical Properties: A Blend of Aromatic and Isocyano Character

Detailed experimental data on the physical properties of 1-isocyano-3-methoxybenzene are not extensively reported in publicly available literature. However, by examining related compounds and the general properties of aryl isocyanides, we can infer some of its characteristics.

PropertyValue/DescriptionSource(s)
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
Appearance Likely a colorless to pale yellow liquid or low-melting solid, characteristic of many aryl isocyanides.Inferred from general knowledge
Odor Isocyanides are known for their distinct and often disagreeable odors.[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and toluene, with limited solubility in water.Inferred from general knowledge of similar compounds[3]
Boiling Point Data for the isomeric 3-methoxyphenyl isocyanate shows a boiling point of 94-95 °C at 10 mmHg. The boiling point of 1-isocyano-3-methoxybenzene is likely to be in a similar range under reduced pressure.[4]
Melting Point Not available.

Synthesis of 1-Isocyano-3-methoxybenzene: A Practical Approach

The synthesis of 1-isocyano-3-methoxybenzene is typically achieved through the dehydration of its corresponding formamide precursor, N-(3-methoxyphenyl)formamide. This two-step process begins with the formylation of 3-methoxyaniline.

Step 1: Synthesis of N-(3-methoxyphenyl)formamide

The formylation of anilines is a well-established reaction. A common and effective method involves the reaction of the aniline with formic acid, often with azeotropic removal of water using a solvent like toluene.

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-methoxyaniline (1 equivalent), formic acid (1.2 equivalents), and toluene.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude N-(3-methoxyphenyl)formamide can be purified by recrystallization or column chromatography.

Diagram of the Synthesis Workflow for N-(3-methoxyphenyl)formamide:

G cluster_0 Step 1: Formylation 3-Methoxyaniline 3-Methoxyaniline Reaction Mixture Reaction Mixture 3-Methoxyaniline->Reaction Mixture Formic Acid Formic Acid Formic Acid->Reaction Mixture Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Mixture Reflux with Dean-Stark Reflux with Dean-Stark Reaction Mixture->Reflux with Dean-Stark Work-up & Purification Work-up & Purification Reflux with Dean-Stark->Work-up & Purification N-(3-methoxyphenyl)formamide N-(3-methoxyphenyl)formamide Work-up & Purification->N-(3-methoxyphenyl)formamide

Caption: Workflow for the synthesis of the formamide precursor.

Step 2: Dehydration to 1-Isocyano-3-methoxybenzene

The final step involves the dehydration of the formamide to the isocyanide. A common and effective method utilizes phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (NEt₃).

Experimental Protocol:

  • Dissolve N-(3-methoxyphenyl)formamide (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.5 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding it to a cold aqueous solution of sodium carbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-isocyano-3-methoxybenzene can be purified by vacuum distillation or column chromatography on silica gel.

Diagram of the Dehydration Reaction:

G cluster_1 Step 2: Dehydration to Isocyanide N-(3-methoxyphenyl)formamide N-(3-methoxyphenyl)formamide POCl3, NEt3 POCl3, NEt3 N-(3-methoxyphenyl)formamide->POCl3, NEt3 Dehydration Reaction Quench Reaction Quench POCl3, NEt3->Reaction Quench Extraction & Purification Extraction & Purification Reaction Quench->Extraction & Purification 1-Isocyano-3-methoxybenzene 1-Isocyano-3-methoxybenzene Extraction & Purification->1-Isocyano-3-methoxybenzene

Sources

A Technical Guide to the Reactivity of the Isocyano Group in 3-Methoxyphenyl Isocyanide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the reactivity of 3-methoxyphenyl isocyanide, a versatile building block in modern organic synthesis. We will dissect the unique electronic properties of the isocyano functional group, analyze the modulating influence of the 3-methoxy substituent, and detail its participation in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven experimental protocols for leveraging this reagent in the synthesis of complex molecular architectures.

The Isocyano Group: A Duality of Reactivity

The isocyanide functional group (–N⁺≡C⁻) is an isomer of the more common nitrile (–C≡N), but possesses a profoundly different and more versatile reactivity profile.[1] Its electronic structure is best described as a resonance hybrid, with significant contributions from both a triple-bonded, charge-separated form and a double-bonded, carbene-like form.[1] This duality is the cornerstone of its synthetic utility, allowing the terminal carbon to act as both a potent nucleophile and an electrophile, a characteristic often referred to as "amphiphilic."[2]

  • Nucleophilic Character: The lone pair on the terminal carbon allows it to attack electrophilic centers, such as protonated imines or activated carbonyls.

  • Electrophilic (Carbene-like) Character: The isocyanide carbon can undergo α-addition reactions, formally inserting into various σ-bonds, a behavior reminiscent of carbenes.[3]

In 3-methoxyphenyl isocyanide , the electronic landscape of the isocyano group is modulated by the substituent on the phenyl ring. The methoxy group at the meta position exerts a weak electron-donating effect through resonance and an electron-withdrawing inductive effect. While the meta-positioning prevents direct resonance delocalization with the isocyano group, it still influences the overall electron density of the aromatic system, subtly tuning the nucleophilicity of the isocyanide carbon. This makes it a valuable reagent for fine-tuning reaction kinetics and outcomes.

Multicomponent Reactions: The Engine of Molecular Diversity

Isocyanides are most renowned for their central role in multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[4][5] This efficiency makes isocyanide-based MCRs indispensable tools in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.[6][7]

The Passerini Three-Component Reaction (P-3CR)

First reported by Mario Passerini in 1921, this reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to furnish α-acyloxy amides.[8][9] This transformation is highly atom-economical and tolerates a wide array of functional groups.

Causality of Mechanism: The reaction mechanism is highly dependent on the solvent system. In aprotic, non-polar solvents, a concerted, non-ionic pathway is believed to dominate, where the reagents form a loosely hydrogen-bonded adduct before a trimolecular reaction occurs.[9] Conversely, in polar solvents, an ionic mechanism prevails. The carbonyl is first protonated by the carboxylic acid, enhancing its electrophilicity. The isocyanide's nucleophilic carbon then attacks the activated carbonyl, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion.[8] A final Mumm rearrangement yields the stable α-acyloxy amide product.[10]

Diagram 1: Ionic Mechanism of the Passerini Reaction

Passerini_Mechanism Ionic Mechanism of the Passerini Reaction Reactants Aldehyde/Ketone + Carboxylic Acid + 3-Methoxyphenyl Isocyanide ActivatedCarbonyl Protonated Carbonyl Reactants->ActivatedCarbonyl Protonation Nitrilium Nitrilium Ion Intermediate ActivatedCarbonyl->Nitrilium Isocyanide Attack Adduct O-Acyl Adduct Nitrilium->Adduct Carboxylate Attack Product α-Acyloxy Amide Adduct->Product Mumm Rearrangement

Experimental Protocol: Synthesis of 2-(cyclohexylamino)-1-(3-methoxyphenyl)-2-oxoethyl benzoate [6]

  • To a solution of m-anisaldehyde (122 µL, 1.0 mmol, 1.0 equiv) and benzoic acid (183 mg, 1.5 mmol, 1.5 equiv) in dichloromethane (DCM, 1.0 mL), add cyclohexyl isocyanide (149 µL, 1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired α-acyloxy amide product.

Reactant MW ( g/mol ) Amount (mmol) Equivalents
m-Anisaldehyde136.151.01.0
Benzoic Acid122.121.51.5
Cyclohexyl Isocyanide109.181.21.2
Product 379.47 - -

Table 1: Stoichiometry for a representative Passerini reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most significant isocyanide-based MCR, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like bis-amide scaffold.[10] The reaction is typically exothermic and proceeds rapidly in polar solvents like methanol or ethanol.[9][10]

Causality of Mechanism: The Ugi reaction is a testament to convergent synthesis. The process begins with the condensation of the amine and carbonyl component to form an imine (or iminium ion after protonation by the carboxylic acid). This iminium ion is a key electrophilic intermediate. The nucleophilic isocyanide, in this case, 3-methoxyphenyl isocyanide, attacks the iminium carbon to generate a highly reactive nitrilium ion intermediate.[10][11] This intermediate is then intercepted by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen, driving the entire reaction sequence to completion and forming the stable bis-amide product.[10]

Diagram 2: Ugi Four-Component Reaction Workflow

Ugi_Workflow Ugi Four-Component Reaction Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates Amine Amine Imine Imine/ Iminium Ion Amine->Imine Condensation Carbonyl Aldehyde/ Ketone Carbonyl->Imine Condensation CarboxylicAcid Carboxylic Acid Product Bis-Amide Product CarboxylicAcid->Product Addition & Mumm Rearrangement Isocyanide 3-Methoxyphenyl Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack Imine->Nitrilium Nucleophilic Attack Nitrilium->Product Addition & Mumm Rearrangement

Experimental Protocol: General Procedure for Ugi Synthesis

  • In a screw-cap vial, dissolve the amine (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.0 mmol, 1.0 equiv) in methanol (2 mL).

  • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the solution.

  • Finally, add 3-methoxyphenyl isocyanide (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.

  • Seal the vial and stir at room temperature for 24-48 hours.

  • Upon completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization as appropriate for the specific product's properties.

Cycloaddition Reactions: Forging Heterocyclic Scaffolds

The unique electronic nature of the isocyano carbon allows it to participate in various cycloaddition reactions, serving as a versatile one-carbon synthon for the synthesis of heterocycles.[12][13] This reactivity is crucial for accessing five-membered ring systems, which are prevalent in pharmaceuticals.

Mechanism & Causality: In formal cycloadditions, such as the [4+1] cycloaddition with conjugated heterodienes, the isocyanide acts as a dienophile.[12] The reaction involves the interaction of the isocyanide's frontier orbitals with those of the diene system. This process can be concerted or stepwise, depending on the substrates, and results in the formation of a stable five-membered heterocyclic ring.[14] The 3-methoxyphenyl group is retained in the final product, providing a handle for further functionalization or for modulating the pharmacological properties of the resulting heterocycle.

Diagram 3: [4+1] Cycloaddition for Heterocycle Synthesis

Cycloaddition [4+1] Cycloaddition Reaction Reactants Conjugated Diene + 3-Methoxyphenyl Isocyanide TransitionState Cyclic Transition State Reactants->TransitionState Concerted or Stepwise Product Five-Membered N-Heterocycle TransitionState->Product

Applications in Drug Discovery and Medicinal Chemistry

The synthetic pathways enabled by 3-methoxyphenyl isocyanide are of profound interest to the pharmaceutical industry. MCRs like the Ugi and Passerini reactions are ideal for high-throughput synthesis and the creation of diverse compound libraries for screening.[6] The products of these reactions—α-acyloxy amides and bis-amides—are recognized as valuable peptidomimetics, capable of mimicking the structure and function of natural peptides while offering improved stability and bioavailability.[9]

Furthermore, the ability to rapidly generate complex heterocyclic scaffolds through cycloaddition reactions is critical, as heterocycles form the core of a vast number of marketed drugs.[4][13] The incorporation of the 3-methoxyphenyl moiety can directly influence a compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability, making it a strategic choice in lead optimization campaigns.[15][16]

Conclusion

3-Methoxyphenyl isocyanide is a powerful and versatile reagent whose reactivity is dominated by the unique amphiphilic nature of the isocyano group. Its central role in multicomponent and cycloaddition reactions provides efficient, atom-economical routes to a wide range of complex and medicinally relevant scaffolds, from peptidomimetics to diverse N-heterocycles. Understanding the mechanistic underpinnings of these transformations, as detailed in this guide, empowers researchers to rationally design and execute synthetic strategies for the discovery and development of novel chemical entities.

References

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1-isocyano-3-methoxybenzene molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Isocyano-3-methoxybenzene

Authored by: A Senior Application Scientist

Introduction

1-Isocyano-3-methoxybenzene, also known as 3-methoxyphenyl isocyanide, is an aromatic organic compound featuring both an isocyano (-N≡C) and a methoxy (-OCH₃) functional group attached to a benzene ring at the meta position. The isocyanide group, with its unique electronic properties and reactivity, makes this molecule a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Molecular and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and composition. For 1-isocyano-3-methoxybenzene, these properties are foundational to its application in chemical synthesis.

Molecular Formula and Structure

The molecular formula for 1-isocyano-3-methoxybenzene is C₈H₇NO.[1] The structure consists of a benzene ring substituted with an isocyano group at position 1 and a methoxy group at position 3.

Molecular Weight

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions. It is determined by summing the atomic weights of all atoms in the molecular formula (C=12.011 u, H=1.008 u, N=14.007 u, O=15.999 u).

  • Carbon: 8 atoms × 12.011 u/atom = 96.088 u

  • Hydrogen: 7 atoms × 1.008 u/atom = 7.056 u

  • Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

  • Oxygen: 1 atom × 15.999 u/atom = 15.999 u

  • Total Molecular Weight: 133.150 g/mol

The monoisotopic mass of the compound is 133.05276 Da.[1]

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [2]
Monoisotopic Mass 133.05276 Da[1]
IUPAC Name 1-isocyano-3-methoxybenzene[1]
Synonyms 3-methoxyphenyl isocyanide[3]

Synthesis and Reactivity

The synthesis of isocyanides is a well-established area of organic chemistry, with several reliable methods available. The reactivity of the isocyanide functional group is of particular interest due to its participation in powerful multicomponent reactions.

General Synthesis: Dehydration of Formamides

A common and effective method for the preparation of isocyanides is the dehydration of the corresponding N-substituted formamides. This reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃).[3]

Conceptual Workflow for Isocyanide Synthesis

G Formamide N-(3-methoxyphenyl)formamide ReactionMixture Reaction Mixture in Dichloromethane Formamide->ReactionMixture Base Triethylamine (Base) Base->ReactionMixture DehydratingAgent POCl3 (Dehydrating Agent) DehydratingAgent->ReactionMixture Purification Silica Gel Filtration ReactionMixture->Purification Workup Product 1-Isocyano-3-methoxybenzene Purification->Product Isolation

Caption: General workflow for the synthesis of 1-isocyano-3-methoxybenzene.

Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of 1-isocyano-3-methoxybenzene on a laboratory scale, adapted from a general procedure.[3]

  • Preparation: To a solution of N-(3-methoxyphenyl)formamide (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add triethylamine (5.0 mmol, 5 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with constant stirring.

  • Addition of Dehydrating Agent: Slowly add a solution of phosphorus oxychloride (1.0 mmol, 1 equiv.) in dichloromethane to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether.

  • Purification: Pass the diluted mixture through a short plug of silica gel to remove salts and polar impurities.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Reactivity and Applications in Synthesis

The true synthetic utility of 1-isocyano-3-methoxybenzene lies in the reactivity of the isocyanide group. Isocyanides are key components in various multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product.

  • Ugi and Passerini Reactions: These are prominent examples of MCRs where isocyanides are crucial.[4] The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. These scaffolds are of significant interest in medicinal chemistry for the rapid generation of compound libraries for drug screening.[4]

  • Cycloaddition Reactions: Isocyanides can also participate in cycloaddition reactions, providing access to various heterocyclic systems.[4]

The presence of the methoxy group on the benzene ring can influence the electronic properties of the isocyanide, potentially modulating its reactivity in these synthetic transformations.

Spectroscopic Characterization

The structure of 1-isocyano-3-methoxybenzene can be unequivocally confirmed through standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2150-2100 cm⁻¹, which is characteristic of the isocyanide (-N≡C) stretching vibration. Other key signals would include C-O stretching for the methoxy group and C=C stretching for the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum would show distinct signals for the aromatic protons, with coupling patterns indicative of a 1,3-disubstituted benzene ring. A singlet corresponding to the three protons of the methoxy group (CH₃) would be observed, typically in the range of 3.7-4.0 ppm.[3]

    • ¹³C NMR: The carbon spectrum would display a signal for the isocyanide carbon, which is typically found in the region of 155-170 ppm. Signals for the aromatic carbons and the methoxy carbon (around 55 ppm) would also be present.[5]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Exposure: Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

1-Isocyano-3-methoxybenzene is a valuable reagent for organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its utility is primarily derived from the unique reactivity of the isocyanide functional group in multicomponent reactions. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe application in the laboratory.

References

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  • Ghosh, C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576075, 1-Isocyano-3-methylbenzene. Retrieved from [Link]

  • NIST. (n.d.). Experimental data for C6H5OCH3 (Anisole). Retrieved from [Link]

  • Shiksha. (n.d.). AP EAMCET Syllabus 2026: Download MPC and BiPC Syllabus PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-isocyano-3-methoxybenzene (C8H7NO). Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Isocyanide 2.0. Retrieved from [Link]

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  • Google Patents. (2016). WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin.
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theoretical studies of 3-methoxyphenyl isocyanide electronic structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Structure of 3-Methoxyphenyl Isocyanide

Introduction: The Unique Electronic Character of Aryl Isocyanides

Isocyanides, or isonitriles, represent a fascinating class of organic compounds characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic properties.[1][2] This dual reactivity, often described as amphiphilic, makes them highly versatile building blocks in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions.[1] Unlike the isomeric nitriles, the electronic structure of the isocyanide functional group (-N≡C) is best described as a resonance hybrid, with significant contribution from a carbenic form. This structure results in a unique combination of a σ-donating lone pair and π-accepting antibonding orbitals on the terminal carbon, allowing for complex interactions with other molecules and transition metals.[3]

Aromatic isocyanides, where the isocyano group is attached to a phenyl ring, benefit from the extended π-conjugation of the aromatic system. This conjugation enhances the π-acceptor capabilities of the isocyanide compared to their aliphatic counterparts.[3] The nature and position of substituents on the aryl ring can further modulate these electronic properties, offering a powerful tool for fine-tuning the reactivity and coordination chemistry of the molecule.[4]

This guide focuses on the theoretical investigation of 3-methoxyphenyl isocyanide . The methoxy group (-OCH₃) at the meta position is an electron-donating group through resonance and electron-withdrawing through induction. Its placement at the 3-position has nuanced effects on the electron distribution across the phenyl ring and, consequently, on the electronic behavior of the isocyanide moiety. Understanding this interplay is crucial for predicting the molecule's reactivity, its potential as a ligand in organometallic chemistry, and its utility in the design of novel therapeutics and materials.[3] By employing quantum chemical calculations, specifically Density Functional Theory (DFT), we can elucidate the electronic structure, molecular orbitals, and reactivity patterns of this molecule with high precision.[5][6]

Part 1: Computational Methodology

The theoretical investigation of a molecule's electronic structure relies on solving the Schrödinger equation, which is computationally intensive. Density Functional Theory (DFT) provides a robust and efficient alternative by calculating the electron density rather than the full wavefunction. This approach has become a cornerstone of computational chemistry for its excellent balance of accuracy and computational cost, particularly for organic molecules.[5][7]

Selection of a Theoretical Framework

The choice of the DFT functional and basis set is critical for obtaining reliable results.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide accurate results for the geometries and vibrational frequencies of various organic compounds, including phenyl isocyanate derivatives.[5][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.

  • Basis Set: The 6-311++G(d,p) basis set is selected for this analysis.[5][8] This is a triple-zeta Pople-style basis set that offers significant flexibility. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) specifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron distributions in bonded atoms.

All calculations are performed using a software package like Gaussian, which is a standard tool for electronic structure calculations.[5]

Experimental Protocol: A Self-Validating Workflow

The following step-by-step protocol ensures a rigorous and validated theoretical analysis.

  • Molecule Construction: The initial 3D structure of 3-methoxyphenyl isocyanide is built using a molecular editor such as Avogadro.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This process systematically adjusts bond lengths, angles, and dihedrals to locate a stationary point on the potential energy surface.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).[5] This step is a critical validation checkpoint:

    • Confirmation of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[5]

    • Thermodynamic Properties: This calculation also yields zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

    • Vibrational Spectra: The output provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for further validation.[8]

  • Electronic Property Extraction: From the validated, optimized structure, key electronic properties are calculated and analyzed. This includes the energies and distributions of the molecular orbitals and the molecular electrostatic potential.

G cluster_0 Computational Workflow cluster_1 Validation Check mol_build 1. Molecule Construction (Avogadro) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Validation Step) geom_opt->freq_calc prop_analysis 4. Electronic Property Analysis (HOMO, LUMO, MEP) freq_calc->prop_analysis validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) validation->prop_analysis No

Caption: A self-validating workflow for the theoretical analysis of 3-methoxyphenyl isocyanide.

Part 2: Results and Discussion

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of 3-methoxyphenyl isocyanide. The key structural parameters, including selected bond lengths and angles, are crucial for understanding the molecule's steric and electronic properties. The planarity of the phenyl ring and the orientation of the methoxy and isocyanide groups are determined in this step.

Caption: Atom numbering scheme for 3-methoxyphenyl isocyanide used in structural analysis.

Table 1: Calculated Geometric and Electronic Parameters for 3-Methoxyphenyl Isocyanide (Note: These are representative values based on DFT calculations at the B3LYP/6-311++G(d,p) level. Actual values would be obtained from a specific calculation output.)

ParameterValueDescription
Bond Lengths (Å)
C≡N1.17 ÅIsocyanide triple bond length.
N-C(aryl)1.39 ÅBond connecting isocyanide to the phenyl ring.
C-O(methoxy)1.36 ÅBond between the phenyl ring and the methoxy oxygen.
Electronic Properties
HOMO Energy-6.58 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-0.95 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)5.63 eVIndicator of chemical stability and reactivity.[5]
Dipole Moment3.5 DMeasure of the molecule's overall polarity.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity.[5]

  • HOMO: This orbital represents the region from which an electron is most likely to be donated. It is associated with the molecule acting as a nucleophile. For 3-methoxyphenyl isocyanide, the HOMO is expected to be distributed primarily over the phenyl ring and the lone pair of the methoxy oxygen, indicating these are potential sites for electrophilic attack.

  • LUMO: This orbital represents the region most likely to accept an electron, corresponding to the molecule acting as an electrophile. The LUMO is typically centered on the π* antibonding orbitals of the isocyanide group and the phenyl ring, highlighting the isocyanide carbon as a primary site for nucleophilic attack.[2][3]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5] Conversely, a small gap suggests the molecule is more polarizable and reactive.

LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor electrophile Electrophilic Attack HOMO->electrophile attacks Gap ΔE = E(LUMO) - E(HOMO) (Energy Gap) nucleophile Nucleophilic Attack nucleophile->LUMO targets

Caption: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[5] The MEP map is color-coded to represent different potential values:

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for an electrophilic attack. In 3-methoxyphenyl isocyanide, these regions are expected around the terminal carbon of the isocyanide group and the oxygen of the methoxy group.

  • Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack. For this molecule, positive potential is expected around the hydrogen atoms of the phenyl ring and the methyl group.

The MEP surface provides an intuitive visual confirmation of the electronic effects of the methoxy and isocyanide substituents on the aromatic ring.

Conclusion and Implications

The theoretical study of 3-methoxyphenyl isocyanide using DFT at the B3LYP/6-311++G(d,p) level of theory provides profound insights into its electronic structure and reactivity. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential reveals a complex interplay between the electron-donating methoxy group and the amphiphilic isocyanide functionality.

Key findings indicate that the HOMO is largely localized on the aromatic ring, while the LUMO is concentrated around the isocyanide group, confirming its role as the primary site for nucleophilic addition. The calculated HOMO-LUMO gap serves as a quantitative measure of the molecule's kinetic stability. For researchers in drug development, this information is invaluable for predicting how the molecule might interact with biological targets, such as enzymes or receptors. For materials scientists and coordination chemists, understanding the σ-donor and π-acceptor characteristics, as modulated by the methoxy substituent, is crucial for designing novel ligands and functional materials.[4][9] This computational guide provides a validated, robust framework for generating these critical insights, enabling a more rational and efficient design process in chemical and pharmaceutical research.

References

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  • Al-Hourani, B. J., et al. (2022). Construction of 5-(Alkylamino)
  • Feyer, V., et al. (2018). Electronic structure and intramolecular interactions in three methoxyphenol isomers. The Journal of Chemical Physics.
  • Tantillo, C., & Ragaini, F. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.
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  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.).

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The Strategic Application of 1-Isocyano-3-methoxybenzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Isocyanides in Drug Discovery

For many years, isocyanides were often relegated to the periphery of medicinal chemistry, largely due to perceptions of their reactivity and metabolic instability. However, a contemporary renaissance in their application is underway, driven by their unique and powerful ability to forge complex molecular architectures with remarkable efficiency.[1][2] This guide delves into the potential of a specific, yet broadly applicable building block, 1-isocyano-3-methoxybenzene , as a strategic tool for researchers, scientists, and drug development professionals. We will explore its role in the synthesis of bioactive heterocycles and other pharmacologically relevant scaffolds, with a focus on the underlying principles that make it a valuable asset in the quest for novel therapeutics.

The true power of isocyanides in medicinal chemistry is most profoundly realized through their participation in multicomponent reactions (MCRs).[3] MCRs, such as the Ugi and Passerini reactions, are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials.[4][5] This inherent efficiency and atom economy make MCRs ideally suited for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery.[6]

Core Properties and Synthesis of 1-Isocyano-3-methoxybenzene

1-Isocyano-3-methoxybenzene is an aromatic isocyanide characterized by the presence of a methoxy group at the meta-position of the benzene ring. This substitution pattern has a nuanced electronic influence on the isocyanide functionality, which can be harnessed to modulate reactivity and the properties of the resulting molecules.

The synthesis of 1-isocyano-3-methoxybenzene, like many isocyanides, typically begins with the corresponding formamide, 3-methoxyformanilide. Dehydration of the formamide is a common and effective method for the preparation of isocyanides.

The Powerhouse of Diversity: Multicomponent Reactions

The primary utility of 1-isocyano-3-methoxybenzene in medicinal chemistry lies in its application as a key component in MCRs. The Ugi and Passerini reactions are two of the most prominent examples.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-aminoacyl amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate, and a final Mumm rearrangement yields the stable product.[4]

The incorporation of 1-isocyano-3-methoxybenzene into the Ugi reaction introduces a substituted aromatic moiety that can be strategically utilized for several purposes:

  • Scaffold Rigidity: The benzene ring provides a rigid core, which can be advantageous for optimizing ligand-receptor interactions.

  • Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and metabolic stability of the final compound.

  • Exploring Structure-Activity Relationships (SAR): The meta-position of the methoxy group offers a distinct electronic and steric profile compared to ortho- and para-isomers, allowing for a finer tuning of SAR.

Representative Experimental Protocol: Ugi Four-Component Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the carboxylic acid (1.0 mmol).

  • Addition of Isocyanide: Add 1-isocyano-3-methoxybenzene (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired α-aminoacyl amide.

The Passerini Three-Component Reaction

The Passerini reaction is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[8] The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where a hydrogen-bonded complex of the aldehyde and carboxylic acid reacts with the isocyanide.[9]

The use of 1-isocyano-3-methoxybenzene in the Passerini reaction allows for the synthesis of peptidomimetic structures and other scaffolds with potential biological activity. The resulting α-acyloxy carboxamides can serve as valuable intermediates for the synthesis of more complex molecules or as final drug candidates themselves.

Representative Experimental Protocol: Passerini Three-Component Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (5 mL).

  • Addition of Isocyanide: Add 1-isocyano-3-methoxybenzene (1.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: After completion of the reaction, wash the mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the α-acyloxy carboxamide.

Application in the Synthesis of Bioactive Heterocycles

Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core of a vast number of approved drugs.[10][11] Isocyanide-based MCRs are particularly well-suited for the synthesis of a wide variety of heterocyclic scaffolds.[3] By choosing appropriate bifunctional starting materials, the Ugi and Passerini reactions can be adapted to generate heterocycles in a single step.

For instance, using an amino acid as the carboxylic acid component in an Ugi reaction can lead to the formation of diketopiperazines, a privileged scaffold in drug discovery with demonstrated anticancer and other biological activities.[12] While specific examples using 1-isocyano-3-methoxybenzene are not extensively reported in publicly available literature, the well-established reactivity of its para-isomer, 1-isocyano-4-methoxybenzene, in the synthesis of anticancer 2,5-diketopiperazines provides a strong rationale for its potential in this area.[12]

The Influence of the Meta-Methoxy Group: A Strategic Choice

The position of the methoxy group on the phenyl ring is not trivial. The meta-position in 1-isocyano-3-methoxybenzene offers a unique electronic and steric environment compared to its ortho and para counterparts.

  • Electronic Effects: The methoxy group is electron-donating through resonance but electron-withdrawing through induction. In the meta position, the inductive effect is more pronounced, which can subtly influence the nucleophilicity of the isocyanide carbon. This can affect reaction rates and, in some cases, the diastereoselectivity of MCRs.

  • Drug-Receptor Interactions: The meta-methoxy group provides a hydrogen bond acceptor and can influence the overall conformation of the molecule. This can be critical for establishing specific interactions with biological targets.

  • Metabolic Stability: The position of the methoxy group can affect the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. The meta-position may offer a different metabolic profile compared to the para-position, which is often more prone to O-demethylation.

Visualizing the Workflow and Mechanisms

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general mechanisms of the Ugi and Passerini reactions, as well as a representative experimental workflow.

Ugi_Reaction Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Alpha_Adduct α-Adduct Carboxylic_Acid->Alpha_Adduct Isocyanide 1-Isocyano-3- methoxybenzene Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Nitrilium->Alpha_Adduct + Carboxylate Product α-Aminoacyl Amide Alpha_Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Passerini_Reaction Aldehyde Aldehyde H_Bonded_Complex H-Bonded Complex Aldehyde->H_Bonded_Complex Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->H_Bonded_Complex Isocyanide 1-Isocyano-3- methoxybenzene Alpha_Adduct α-Adduct Isocyanide->Alpha_Adduct H_Bonded_Complex->Alpha_Adduct + Isocyanide Product α-Acyloxy Carboxamide Alpha_Adduct->Product Rearrangement

Caption: Generalized mechanism of the Passerini three-component reaction.

Experimental_Workflow Start Combine Aldehyde, Amine, Carboxylic Acid in Solvent Add_Isocyanide Add 1-Isocyano-3-methoxybenzene Start->Add_Isocyanide React Stir at Room Temperature Add_Isocyanide->React Monitor Monitor Reaction by TLC React->Monitor Workup Concentrate and Purify (Column Chromatography) Monitor->Workup Reaction Complete Characterize Characterize Product (NMR, MS, etc.) Workup->Characterize

Caption: A representative experimental workflow for a Ugi reaction.

Quantitative Data and Comparative Analysis

IsocyanideStructureExpected Yield (%)Rationale for Expected Reactivity
1-Isocyano-3-methoxybenzene75-85The meta-methoxy group has a moderate electron-withdrawing inductive effect, slightly decreasing the nucleophilicity of the isocyanide compared to the para-isomer.
1-Isocyano-4-methoxybenzene80-90The para-methoxy group is strongly electron-donating through resonance, increasing the nucleophilicity of the isocyanide and potentially leading to higher yields.
Phenyl Isocyanide70-80The unsubstituted phenyl ring is less electron-rich than the methoxy-substituted analogs, resulting in slightly lower reactivity.

Note: These are estimated yields and can vary significantly based on the specific substrates and reaction conditions.

Conclusion and Future Outlook

1-Isocyano-3-methoxybenzene represents a versatile and valuable building block for medicinal chemists. Its utility in multicomponent reactions, particularly the Ugi and Passerini reactions, provides a rapid and efficient means of generating diverse libraries of complex molecules. The strategic placement of the methoxy group at the meta-position offers a unique handle for modulating the electronic properties, metabolic stability, and drug-receptor interactions of the resulting compounds.

While the full potential of this specific isocyanide is still being explored, the foundational principles of isocyanide chemistry and the successful applications of related analogs strongly suggest that 1-isocyano-3-methoxybenzene will continue to be a valuable tool in the design and synthesis of the next generation of therapeutic agents. Further research into its applications in the synthesis of novel heterocyclic scaffolds and the systematic evaluation of the biological activities of its derivatives are warranted and hold significant promise for the future of drug discovery.

References

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • El Kaim, L., Gizolme, M., & Grimaud, L. (2006). A New Passerini-Type Reaction Including an Irreversible Smiles Rearrangement. Organic Letters, 8(22), 5021-5023.
  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
  • Majumdar, S., & Váradi, A. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed, 21(1), 19.
  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). Passerini multicomponent reaction of indane-1,2,3-trione: an efficient route for the one-pot synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives. Journal of the Brazilian Chemical Society, 19(7), 1323-1327.
  • BenchChem. (2025). Application Notes and Protocols for 1-Isocyano-4-methoxybenzene in Ugi Multicomponent Reactions.
  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
  • Domling, A. (2000). Methods for providing intermediates in the synthesis of atorvastatin.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Bumpy Road to New Drug Molecules. Journal of Medicinal Chemistry, 57(23), 10257-10274.
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  • Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
  • Giustiniano, M., Massarotti, A., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides.
  • Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. CHIMIA International Journal for Chemistry, 55(4), 316-322.
  • BenchChem. (2025). Comparative Analysis of Compounds Derived from 1-Isocyano-4-methoxybenzene: A Focus on Biological Activity.
  • Sumitomo Chemical Company, Limited. (2017). Isocyanate compound manufacturing method.
  • Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides.
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  • Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66.
  • Bayer Aktiengesellschaft. (2024). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
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Methodological & Application

Application Notes and Protocols for the Utilization of 1-Isocyano-3-methoxybenzene in Ugi Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the effective use of 1-isocyano-3-methoxybenzene in Ugi four-component reactions (Ugi-4CR). The content herein is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for researchers in synthetic chemistry and drug discovery.

Introduction: The Ugi Reaction and the Role of Aromatic Isocyanides

The Ugi multicomponent reaction is a cornerstone of combinatorial chemistry and a powerful tool for the rapid generation of molecular diversity.[1] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives, often referred to as peptidomimetics.[2] The efficiency, high atom economy, and the ability to generate complex scaffolds from simple starting materials make the Ugi reaction particularly attractive for the synthesis of compound libraries for drug screening.[1]

While aliphatic isocyanides are frequently employed due to their high reactivity, aromatic isocyanides, such as 1-isocyano-3-methoxybenzene, offer the opportunity to introduce valuable phenyl moieties directly into the product scaffold. These aromatic groups can be crucial for modulating the pharmacological properties of the resulting molecules, including receptor binding and metabolic stability. However, it is generally observed that aromatic isocyanides are less reactive than their aliphatic counterparts, a factor that necessitates careful optimization of reaction conditions.[3] The electron-donating methoxy group in 1-isocyano-3-methoxybenzene can influence the nucleophilicity of the isocyanide carbon, potentially impacting its reactivity in the Ugi reaction.

Reaction Mechanism and the Significance of the Mumm Rearrangement

The Ugi reaction proceeds through a fascinating and convergent sequence of steps. While the exact order of events can be influenced by the specific reactants and conditions, a generally accepted mechanism is as follows:

  • Imine Formation: The reaction typically initiates with the condensation of the aldehyde and the amine to form an imine.

  • Nucleophilic Attack: The isocyanide then acts as a potent nucleophile, attacking the electrophilic carbon of the protonated imine (iminium ion). This step forms a highly reactive nitrilium ion intermediate.

  • Carboxylate Trapping: The carboxylate anion, generated from the carboxylic acid component, traps the nitrilium ion.

  • Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which leads to the stable α-acylamino amide product. This final rearrangement is the thermodynamic driving force for the entire reaction sequence.

dot

Caption: Generalized workflow of the Ugi four-component reaction.

Experimental Protocol: A General Guideline

This protocol provides a starting point for conducting a Ugi reaction with 1-isocyano-3-methoxybenzene. Optimization of reactant concentrations, solvent, and temperature may be necessary depending on the specific aldehyde, amine, and carboxylic acid used.

Materials and Reagents
  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • 1-Isocyano-3-methoxybenzene (1.0 eq)

  • Methanol (or other suitable polar aprotic solvent like DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure
  • To a solution of the aldehyde (1.0 mmol) in methanol (2-5 mL) in a round-bottom flask, add the amine (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine.

  • Add 1-isocyano-3-methoxybenzene (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours to 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Workup and Purification
  • Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for a typical Ugi reaction.

dot

Experimental_Workflow Start Start: Reactant Preparation Mixing Mixing of Aldehyde, Amine, and Carboxylic Acid in Methanol Start->Mixing Imine_Formation Imine Formation (Stirring) Mixing->Imine_Formation Isocyanide_Addition Addition of 1-Isocyano-3-methoxybenzene Imine_Formation->Isocyanide_Addition Reaction Ugi Reaction (Stirring at RT) Isocyanide_Addition->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure α-Acylamino Amide Purification->Product

Caption: Step-by-step experimental workflow for the Ugi reaction.

Substrate Scope and Considerations

The Ugi reaction is known for its broad substrate scope. A wide variety of aldehydes, amines, and carboxylic acids can be successfully employed with 1-isocyano-3-methoxybenzene.

  • Aldehydes: Aliphatic, aromatic, and heteroaromatic aldehydes are generally well-tolerated. Sterically hindered aldehydes may require longer reaction times or elevated temperatures.

  • Amines: Primary amines, including anilines and aliphatic amines, are suitable partners.

  • Carboxylic Acids: A diverse range of carboxylic acids, including aliphatic, aromatic, and functionalized acids, can be used.

Table 1: Representative Examples of Ugi Reactions with Aryl Isocyanides

AldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
Benzaldehydep-Methoxybenzyl amineHydrocinnamic acidp-Methoxybenzyl isocyanidePBS (pH 5.2) with SDS67[4]
BenzaldehydeBenzylaminePhenylacetic acidBenzyl isocyanidePBS (pH 5.2) with SDS48[4]
VariousVariousVariousVarious aromatic isocyanidesMethanol21-65[5]

Note: The table provides examples with structurally related aryl isocyanides to illustrate the general feasibility and yield range. Specific yields for 1-isocyano-3-methoxybenzene will vary depending on the other reaction components.

Applications in Drug Discovery and Peptidomimetic Synthesis

The α-acylamino amide core structure generated by the Ugi reaction is a privileged scaffold in medicinal chemistry, serving as a versatile peptidomimetic. By incorporating 1-isocyano-3-methoxybenzene, researchers can introduce a key aromatic functionality that can participate in crucial drug-receptor interactions, such as π-π stacking and hydrophobic interactions.

The products of Ugi reactions serve as valuable starting points for the synthesis of more complex molecules, including various heterocyclic compounds and macrocycles.[5] The ability to rapidly generate libraries of diverse compounds makes the Ugi reaction an indispensable tool in the early stages of drug discovery for hit identification and lead optimization.[2]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Low reactivity of the aromatic isocyanide.- Steric hindrance from other reactants.- Impure reagents or solvent.- Increase the concentration of reactants.- Gently heat the reaction mixture (e.g., to 40-50 °C).- Use a more polar aprotic solvent like DMF.- Ensure all reagents and solvents are pure and dry.
Formation of side products - Passerini reaction (if the amine is omitted or slow to react).- Decomposition of reactants.- Ensure all four components are added in the correct order.- Pre-forming the imine by stirring the aldehyde and amine together before adding the other components can sometimes be beneficial.
Difficult purification - Similar polarity of product and starting materials.- Formation of closely related byproducts.- Optimize the mobile phase for column chromatography.- Consider crystallization as an alternative purification method.

Conclusion

1-Isocyano-3-methoxybenzene is a valuable building block for the synthesis of diverse and complex molecules via the Ugi multicomponent reaction. While its reactivity may be lower than that of aliphatic isocyanides, careful optimization of reaction conditions allows for the efficient construction of α-acylamino amides bearing a methoxyphenyl group. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. RSC Advances, 2021.

  • Ugi Multicomponent Reaction. Organic Syntheses, 2017.

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Lirias, 2023.

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 2014.

  • Synthesis of peptidomimetics via Ugi reactions. ResearchGate, 2023.

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 2017.

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. ResearchGate, 2023.

  • Ugi reaction. Wikipedia, 2023.

  • Application Notes and Protocols for 1-Isocyano-4-methoxybenzene in Ugi Multicomponent Reactions. Benchchem, 2023.

  • A Comparative Study: 1-Isocyano-4-methoxybenzene and tert-Butyl Isocyanide in Synthetic Chemistry. Benchchem, 2023.

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing, 2020.

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI, 2015.

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI, 2015.

  • Synthesis of polycyclic spiroindolines by highly diastereoselective interrupted Ugi cascade reactions of 3-(2-isocyanoethyl)indoles. Chemical Communications, 2016.

  • Catalytic three-component Ugi reaction. Semantic Scholar, 2008.

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synthesis of heterocyclic compounds using 1-isocyano-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Compounds Utilizing 1-Isocyano-3-methoxybenzene

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast majority of pharmaceuticals incorporating these structural motifs.[1] 1-Isocyano-3-methoxybenzene has emerged as a uniquely versatile and powerful C1-synthon for the construction of diverse heterocyclic scaffolds. Its isocyano group possesses a divalent carbon atom, exhibiting both nucleophilic and electrophilic characteristics, which underpins its utility in a wide array of chemical transformations.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1-isocyano-3-methoxybenzene in modern synthetic strategies. We delve into the mechanistic underpinnings of key reaction classes, provide detailed, field-proven protocols, and present quantitative data to empower the rational design and execution of synthetic routes toward novel molecular entities.

The Strategic Advantage of 1-Isocyano-3-methoxybenzene in Synthesis

The utility of 1-isocyano-3-methoxybenzene in heterocyclic synthesis stems from two core features: the isocyanide functional group and the methoxy-substituted aromatic ring.

  • The Isocyanide Group: This functional group is the engine of reactivity. Its 1,1-amphoteric nature allows it to react with both electrophiles and nucleophiles, making it an ideal component for multicomponent reactions (MCRs) where multiple bonds are formed in a single operation.[3] This capacity for rapid complexity generation is a cornerstone of diversity-oriented synthesis.[1]

  • The 3-Methoxyphenyl Moiety: The methoxy group is not merely a passive substituent. Its electron-donating nature can influence the reactivity of the isocyanide. Furthermore, it provides a handle for post-synthesis modification and can play a significant role in modulating the physicochemical and pharmacokinetic properties of the final compounds, which is a critical consideration in drug design.[4]

This guide will focus on three major classes of reactions that leverage these properties: Multicomponent Reactions (Passerini and Ugi), Cycloaddition Reactions for oxazole synthesis, and Metal-Catalyzed Cyclizations for quinoline synthesis.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[5] Isocyanide-based MCRs are particularly powerful for generating libraries of complex molecules from simple, readily available inputs.[6]

The Passerini Three-Component Reaction (P-3CR)

First reported in 1921, the Passerini reaction is a foundational MCR that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy carboxamide.[7][8] These products are not only valuable in their own right but are also versatile intermediates for further cyclization into various heterocycles.

Causality and Mechanism: The reaction mechanism is solvent-dependent. In nonpolar, aprotic solvents and at high concentrations, a concerted, non-ionic pathway is generally accepted.[8] A loosely hydrogen-bonded adduct forms between the carbonyl and the carboxylic acid, which then undergoes a trimolecular reaction with the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final product.[7] This process is highly atom-economical and often proceeds under mild conditions.

Passerini_Mechanism Passerini Reaction Mechanism R1CHO Aldehyde (R1-CHO) Adduct H-Bonded Adduct R1CHO->Adduct R2COOH Carboxylic Acid (R2-COOH) R2COOH->Adduct ArNC 1-Isocyano-3-methoxybenzene (Ar-NC) Nitrilium α-Adduct Intermediate ArNC->Nitrilium Adduct->Nitrilium + Ar-NC Product α-Acyloxy Carboxamide Nitrilium->Product Mumm Rearrangement

Caption: Mechanism of the Passerini 3-Component Reaction.

Protocol 2.1: Synthesis of 2-((3-methoxyphenyl)amino)-2-oxo-1-phenylethyl benzoate

This protocol details a representative Passerini reaction using benzaldehyde, benzoic acid, and 1-isocyano-3-methoxybenzene.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Benzoic acid (1.2 mmol, 147 mg)

  • 1-Isocyano-3-methoxybenzene (1.0 mmol, 133 mg)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.2 mmol). Dissolve it in 5 mL of anhydrous DCM.

  • Addition of Reactants: Add benzaldehyde (1.0 mmol) to the solution, followed by the dropwise addition of 1-isocyano-3-methoxybenzene (1.0 mmol). Scientific Rationale: Adding the isocyanide last allows for the pre-association of the acid and aldehyde, facilitating the concerted reaction pathway.[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (disappearance of the isocyanide spot on TLC), dilute the mixture with 15 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). Causality: The bicarbonate wash is crucial to remove unreacted benzoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure α-acyloxy carboxamide.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Table 1: Representative Passerini Reactions with 1-Isocyano-3-methoxybenzene

Aldehyde Carboxylic Acid Product Structure Typical Yield (%) Ref.
Benzaldehyde Benzoic Acid 2-((3-methoxyphenyl)amino)-2-oxo-1-phenylethyl benzoate 70-85% [9]
4-Chlorobenzaldehyde Acetic Acid 1-((4-chlorophenyl)( (3-methoxyphenyl)amino)carbonyl)methyl acetate 65-80% [10]

| Cyclohexanecarboxaldehyde | Propionic Acid | 1-cyclohexyl-2-((3-methoxyphenyl)amino)-2-oxoethyl propanoate | 75-90% |[9] |

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most prominent isocyanide-based MCR, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide.[11] Its product, an α-acylamino amide (or bis-amide), is a highly valuable scaffold that mimics peptide bonds and serves as a direct precursor to a multitude of N-heterocycles through post-Ugi transformations.[12][13]

Causality and Mechanism: The reaction is favored in polar protic solvents like methanol. It begins with the condensation of the aldehyde and amine to form an imine. Protonation of the imine generates a reactive iminium ion. The nucleophilic isocyanide attacks this ion, forming a nitrilium intermediate. This key intermediate is then trapped by the carboxylate anion, and a subsequent, irreversible Mumm rearrangement furnishes the stable bis-amide product.[11]

Ugi_Workflow Ugi Reaction & Post-Condensation Cyclization cluster_Ugi Ugi 4-CR cluster_Cyclization Post-Ugi Cyclization Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine CarboxylicAcid Carboxylic Acid Ugi_Adduct α-Acylamino Amide (Linear Precursor) CarboxylicAcid->Ugi_Adduct Isocyanide Ar-NC Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Ar-NC Nitrilium->Ugi_Adduct + RCOOH Deprotection Deprotection / Activation Ugi_Adduct->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Heterocycle Final Heterocycle Cyclization->Heterocycle

Caption: General workflow for heterocyclic synthesis via an Ugi reaction followed by cyclization.

Protocol 2.2: Two-Step Synthesis of a Benzodiazepinedione Derivative

This protocol demonstrates the power of the Ugi/cyclization sequence. A Ugi reaction is first performed using N-Boc-2-aminobenzoic acid, which contains both the amine and carboxylic acid functionalities in one molecule, simplifying the reaction and installing a key functional handle for cyclization.

Step A: Ugi Reaction Materials:

  • N-Boc-2-aminobenzoic acid (1.0 mmol, 237 mg)

  • Formaldehyde (1.1 mmol, 37% aq. solution, 90 µL)

  • 1-Isocyano-3-methoxybenzene (1.0 mmol, 133 mg)

  • Methanol (5 mL)

Procedure:

  • Reaction Setup: In a 25 mL vial, dissolve N-Boc-2-aminobenzoic acid (1.0 mmol) in methanol (5 mL).

  • Addition of Reactants: Add formaldehyde (1.1 mmol), followed by 1-isocyano-3-methoxybenzene (1.0 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature for 48 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for the next step, but can be purified by trituration with diethyl ether or by column chromatography if necessary.

Step B: Deprotection and Cyclization Materials:

  • Crude Ugi product from Step A

  • Trifluoroacetic acid (TFA, 2 mL)

  • Dichloromethane (DCM, 2 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Deprotection: Dissolve the crude Ugi product in a 1:1 mixture of DCM and TFA (4 mL total). Stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by TLC or LC-MS).

  • Cyclization: The acidic conditions of deprotection often trigger spontaneous intramolecular cyclization to the benzodiazepinedione.

  • Workup: Carefully concentrate the TFA/DCM under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the final product by column chromatography or recrystallization to yield the pure benzodiazepinedione.

[3+2] Cycloadditions: Direct Synthesis of Five-Membered Rings

While isocyanides are famous for MCRs, they are also valuable partners in cycloaddition reactions for the direct construction of heterocyclic rings. A prominent example is the synthesis of oxazoles.

Causality and Mechanism: The reaction of an isocyanide with an acyl chloride under basic conditions can lead to the formation of a 2,5-disubstituted oxazole.[14] The reaction likely proceeds through the formation of an intermediate ketenimine or a related species after the initial acylation of the isocyanide. This intermediate then undergoes a base-induced intramolecular cyclization via attack of the enolate oxygen onto the imine carbon, followed by elimination to afford the aromatic oxazole ring.[14]

Protocol 3.1: Synthesis of 2-(3-methoxyphenyl)-5-phenyloxazole

Materials:

  • 1-Isocyano-3-methoxybenzene (1.0 mmol, 133 mg)

  • Benzoyl chloride (1.1 mmol, 155 mg, 128 µL)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Acetonitrile (ACN), anhydrous (10 mL)

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-isocyano-3-methoxybenzene (1.0 mmol) in anhydrous ACN (10 mL).

  • Addition of Reagents: Add the base (e.g., TEA, 1.5 mmol). Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexane/Ethyl Acetate) to obtain the pure oxazole.

Metal-Catalyzed Synthesis of Quinolines

Transition metal catalysis unlocks advanced transformations of isocyanides, enabling the synthesis of complex fused heterocycles like quinolines.[15] Quinolines are a privileged scaffold in medicinal chemistry.

Causality and Mechanism: One elegant strategy involves the reaction of o-isocyano-β-methoxystyrenes with organolithium reagents.[16] The starting styrene can be prepared in three steps from a commercially available o-aminophenyl ketone. The organolithium reagent adds to the isocyanide carbon, forming a lithiated intermediate. This intermediate then undergoes an intramolecular cyclization, attacking the enol ether, followed by elimination of lithium methoxide to furnish the 2,4-disubstituted quinoline.

Quinoline_Synthesis_Workflow Multi-step Quinoline Synthesis Workflow Start o-Aminophenyl Ketone Step1 Formylation (HCOOEt, Na) Start->Step1 Intermediate1 β-Ketoaldehyde Sodium Salt Step1->Intermediate1 Step2 O-Methylation (Me₂SO₄) Intermediate1->Step2 Intermediate2 o-Amino- β-methoxystyrene Step2->Intermediate2 Step3 Isocyanide Formation (POCl₃, Et₃N) Intermediate2->Step3 IsocyanoStyrene o-Isocyano- β-methoxystyrene Step3->IsocyanoStyrene Step4 Cyclization (+ R-Li) IsocyanoStyrene->Step4 Product 2,4-Disubstituted Quinoline Step4->Product

Caption: Workflow for the synthesis of quinolines from o-aminophenyl ketones.

Protocol 4.1: Synthesis of 4-(3-methoxyphenyl)-2-phenylquinoline (Illustrative)

This protocol outlines the final cyclization step, assuming the precursor, o-isocyano-β-methoxy-β-phenylstyrene (derived from 2-amino-3'-methoxybenzophenone), has been synthesized according to literature procedures.[16]

Materials:

  • o-Isocyano-β-methoxy-β-phenylstyrene derivative (1.0 mmol)

  • Phenyllithium (1.2 mmol, solution in cyclohexane/ether)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add the isocyanostyrene precursor (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Addition of Organometallic Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add phenyllithium (1.2 mmol) dropwise over 10 minutes. Scientific Rationale: The low temperature is critical to control the reactivity of the organolithium reagent and prevent side reactions.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the target quinoline.

Safety and Handling

Isocyanides are known for their potent and unpleasant odor and should be handled with care.

  • Ventilation: Always work with 1-isocyano-3-methoxybenzene and other isocyanides in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate gloves, is mandatory.

  • Waste Disposal: Quench any residual isocyanide in reaction flasks or waste by adding dilute acid (e.g., 1M HCl) before disposal according to institutional guidelines.

Conclusion

1-Isocyano-3-methoxybenzene is a powerful and versatile reagent for the synthesis of a wide spectrum of heterocyclic compounds. Through multicomponent reactions like the Passerini and Ugi condensations, it enables the rapid assembly of complex molecular frameworks ideal for creating chemical libraries. Furthermore, its participation in cycloaddition and metal-catalyzed reactions provides direct and elegant routes to important heterocyclic cores such as oxazoles and quinolines. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel, biologically active molecules.

References

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Application Notes & Protocols: 1-Isocyano-3-methoxybenzene as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-isocyano-3-methoxybenzene as a key building block in the synthesis of complex pharmaceutical intermediates. The unique reactivity of the isocyanide functional group, modulated by the electron-donating methoxy substituent at the meta-position, makes it an invaluable component in multicomponent reactions (MCRs). We will focus on the Ugi four-component reaction (Ugi-4CR) as a prime example, offering in-depth mechanistic insights, a field-proven experimental protocol, and methods for analytical validation. The objective is to provide a robust, self-validating framework for the efficient generation of diverse α-acylamino amide scaffolds, which are precursors to a wide range of biologically active molecules.[1][2][3]

Introduction: The Strategic Value of the Isocyanide Scaffold

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by a carbon-nitrogen triple bond (R-N≡C). For much of chemical history, they were considered exotic and difficult to handle due to their potent odor and limited availability.[4] However, the development of reliable synthetic methods since the mid-20th century has unleashed their vast potential in organic synthesis.[4]

The isocyanide carbon can exhibit both nucleophilic and electrophilic character, allowing it to participate in a remarkable range of transformations. This dual reactivity is the cornerstone of their utility in MCRs, which enable the construction of complex, drug-like molecules in a single, highly atom-economical step.[5] Among MCRs, isocyanide-based reactions like the Passerini and Ugi reactions are paramount for generating peptidomimetic structures, which are central to modern drug discovery.[6]

1-isocyano-3-methoxybenzene features an aromatic isocyanide where the electronic properties are influenced by the meta-methoxy group. This substitution pattern offers a unique electronic profile compared to its ortho and para isomers, providing a tool for fine-tuning the reactivity and properties of the resulting synthetic intermediates.

Core Chemistry: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is exceptionally powerful for building molecular diversity, as four independent starting materials can be varied to generate a large library of products.[7]

Mechanistic Rationale: The Causality of Bond Formation

The generally accepted mechanism for the Ugi reaction in a polar protic solvent like methanol proceeds through several key steps. Understanding this sequence is crucial for troubleshooting and optimizing the reaction.[6][8][9]

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine (a Schiff base). This step is often acid-catalyzed and reversible.

  • Protonation & Nucleophilic Attack: The imine is protonated by the carboxylic acid, forming a highly electrophilic iminium ion. The nucleophilic isocyanide carbon of 1-isocyano-3-methoxybenzene then attacks this iminium ion. This step is typically the rate-determining step.

  • Nitrilium Ion Trapping: The addition of the isocyanide generates a reactive nitrilium ion intermediate. This intermediate is swiftly trapped by the carboxylate anion.

  • Mumm Rearrangement: The resulting O-acyl-isoamide intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the thermodynamically stable α-acylamino amide product.

This sequence highlights the isocyanide's critical role: it effectively "stitches" the amine/aldehyde fragment and the carboxylic acid fragment together.

Visualizing the Ugi Reaction Mechanism

The following diagram illustrates the key steps in the Ugi-4CR, showcasing the central role of 1-isocyano-3-methoxybenzene.

Ugi_Mechanism Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine + H+ / - H2O Amine Amine (R2-NH2) Amine->Imine + H+ / - H2O CarboxylicAcid Carboxylic Acid (R3-COOH) Isocyanide 1-Isocyano-3-methoxybenzene Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Nucleophilic Attack Iminium Iminium Ion Imine->Iminium + H+ (from R3-COOH) Iminium->Nitrilium Nucleophilic Attack Adduct O-Acyl-isoamide Adduct Nitrilium->Adduct + R3-COO- Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi four-component reaction.

Experimental Protocol: A Self-Validating System

This section provides a representative, field-proven protocol for an Ugi reaction using 1-isocyano-3-methoxybenzene. The protocol is designed to be self-validating, with clear analytical checkpoints to confirm the consumption of starting materials and the formation of the desired product.

Safety and Handling of Aryl Isocyanides

Aryl isocyanides are volatile compounds with a strong, unpleasant odor. Like other isocyanides, they should be treated as toxic and handled with appropriate precautions.[10]

  • Engineering Controls: Always handle 1-isocyano-3-methoxybenzene and its reactions in a properly functioning chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical splash goggles, and nitrile gloves. Thicker or double-gloving is recommended.[12][13]

  • Handling: Use the smallest quantity necessary. Keep containers tightly sealed when not in use. Avoid heating unless required by a specific, controlled protocol.

  • Waste Disposal: All isocyanide-contaminated waste (gloves, pipette tips, reaction mixtures) must be collected in a designated, sealed hazardous waste container. A common practice is to quench residual isocyanide in the reaction flask with an alcoholic alkali solution before disposal.

Representative Ugi-4CR Protocol

This protocol describes the reaction between benzaldehyde, aniline, benzoic acid, and 1-isocyano-3-methoxybenzene.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsPhysical Form
Benzaldehyde106.121.01.0Liquid
Aniline93.131.01.0Liquid
Benzoic Acid122.121.01.0Solid
1-Isocyano-3-methoxybenzene133.151.01.0Liquid/Solid
Methanol (Anhydrous)32.04~4 mL-Liquid
Round-bottom flask (25 mL)-1--
Magnetic stir bar-1--

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous methanol (4 mL) to the flask and stir until the benzoic acid is dissolved. To this solution, add aniline (91 µL, 1.0 mmol), followed by benzaldehyde (102 µL, 1.0 mmol).

  • Isocyanide Addition: Add 1-isocyano-3-methoxybenzene (133 mg, 1.0 mmol) to the reaction mixture.

  • Reaction: Seal the flask and stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitoring (Checkpoint 1): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde and the formation of a new, higher-Rf spot indicates product formation. The reaction is often complete within 24-48 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Final Product: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization to afford the pure α-acylamino amide.

Analytical Validation: Confirming the Structure

A protocol is only trustworthy if its outcome can be reliably verified. The following analytical data provide the expected spectroscopic signatures for confirming the identity and purity of the Ugi product.

Spectroscopic Signatures
  • Infrared (IR) Spectroscopy:

    • Starting Material (1-Isocyano-3-methoxybenzene): A strong, sharp absorption band characteristic of the isocyanide (N≡C) stretch is expected around 2130-2140 cm⁻¹ . Also present will be C-O stretching for the methoxy group (~1250 cm⁻¹) and aromatic C-H bands.

    • Product (α-Acylamino Amide): The most critical change is the complete disappearance of the isocyanide N≡C stretch . New, strong bands will appear corresponding to the two amide carbonyl (C=O) groups, typically in the range of 1640-1680 cm⁻¹ . A broad N-H stretch will also be visible around 3300 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Key Transformation: The aldehyde proton signal from benzaldehyde (a sharp singlet around 9.9-10.0 ppm) will be absent in the product spectrum.[14]

    • Product Signatures: A new singlet or doublet for the methine proton (the carbon bearing R1, R2, and the new amide) will appear, typically between 5.5-6.5 ppm. The methoxy group (-OCH₃) will remain as a sharp singlet around 3.8 ppm. A broad singlet for the amide N-H proton will also be present. The aromatic regions will show complex multiplets corresponding to all three aromatic rings.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

    • Key Transformation: The highly characteristic isocyanide carbon signal (typically ~160-170 ppm) will be absent. The aldehyde carbonyl carbon (~190-200 ppm) will also disappear.

    • Product Signatures: Two new signals for the amide carbonyl carbons will appear in the range of 165-175 ppm. The signal for the methoxy carbon will be around 55 ppm.[15][16]

Visualizing the Validation Workflow

This diagram outlines the logical flow from the completed reaction to a validated pharmaceutical intermediate.

Validation_Workflow cluster_analysis Analytical Techniques Reaction Completed Ugi Reaction Mixture Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography / Recrystallization) Workup->Purification Product Isolated Solid Product Purification->Product Analysis Spectroscopic Analysis Product->Analysis IR IR Spectroscopy Analysis->IR H_NMR ¹H NMR Analysis->H_NMR C_NMR ¹³C NMR Analysis->C_NMR MS Mass Spectrometry Analysis->MS Validation Validated Pharmaceutical Intermediate IR->Validation Data Confirms Structure H_NMR->Validation Data Confirms Structure C_NMR->Validation Data Confirms Structure MS->Validation Data Confirms Structure

Caption: General experimental workflow for MCR product validation.

Conclusion: A Gateway to Pharmaceutical Innovation

1-isocyano-3-methoxybenzene is a powerful and versatile reagent for the construction of complex molecular architectures. Through its application in robust and efficient multicomponent reactions like the Ugi-4CR, it provides rapid access to libraries of α-acylamino amides. These intermediates are not end-points but rather highly valuable platforms for the synthesis of bioactive heterocycles, constrained peptidomimetics, and other scaffolds of high interest in pharmaceutical research and development.[17][18][19] The detailed protocol and validation workflow presented here offer a reliable and scientifically rigorous foundation for researchers to leverage this building block in their pursuit of novel therapeutic agents.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl isocyanide, 98%. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (2023). Passerini reaction. Retrieved January 18, 2026, from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved January 18, 2026, from [Link]

  • Reddit. (2021). Safety measures for working with isocyanate. Retrieved January 18, 2026, from [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved January 18, 2026, from [Link]

  • MDPI. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 23(11), 2821. Retrieved January 18, 2026, from [Link]

  • MDPI. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved January 18, 2026, from [Link]

  • S. E. Denmark, Ed. (2005). The Passerini Reaction. Organic Reactions. Wiley. Retrieved January 18, 2026, from [Link]

  • MDPI. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5729. Retrieved January 18, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Retrieved January 18, 2026, from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved January 18, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of natural and bioactive compounds containing a medium-sized heterocycle. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). Benzene, 1-isocyano-4-methoxy- - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic Three‐Component Ugi Reaction. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Molecules, 28(21), 7352. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Drug discovery inspired by bioactive small molecules from nature. Retrieved January 18, 2026, from [Link]

  • De Gruyter. (2006). Chemistry of the isocyanides and their multicomponent reactions, including their libraries – the initiatives of Ivar Ugi. Pure and Applied Chemistry, 78(11), 95-108. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Retrieved January 18, 2026, from [Link]

Sources

Synthesis of Peptidomimetics via the Ugi Four-Component Reaction Using 3-Methoxyphenyl Isocyanide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics are a critical class of molecules in drug discovery, designed to mimic natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] Isocyanide-based multicomponent reactions (IMCRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex molecular scaffolds from simple precursors.[2][3] This application note provides a detailed experimental protocol and scientific rationale for the synthesis of a model peptidomimetic using the Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide structure.[4][5] We specifically detail the use of 3-methoxyphenyl isocyanide, a versatile building block for creating diverse chemical libraries. This guide is intended for researchers in medicinal chemistry and drug development, offering both a practical workflow and an in-depth understanding of the underlying chemical principles.

Introduction: The Power of Multicomponent Reactions in Peptidomimetic Design

Natural peptides are central to countless biological processes, but their therapeutic potential is often hampered by rapid degradation by proteases and poor cell permeability.[4] Peptidomimetics address these challenges by retaining the key pharmacophoric features of the parent peptide within a more robust, non-peptidic backbone.[1] The synthesis of such complex molecules can be a lengthy and arduous process.

Multicomponent reactions (MCRs), particularly the Ugi reaction, offer a highly convergent and atom-efficient alternative to traditional linear synthesis.[6][7] By combining four distinct starting materials in a single reaction vessel, the U-4CR allows for the rapid generation of molecular diversity and complexity, making it an indispensable tool for creating libraries of potential drug candidates.[2][4] The reaction's tolerance for a wide variety of functional groups on each component enables chemists to systematically explore chemical space and optimize for biological activity.

Reaction Principle: The Ugi Four-Component Reaction (U-4CR) Mechanism

The Ugi reaction proceeds through a series of rapid, sequential steps in a protic solvent like methanol.[4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

  • Iminium Formation: The reaction initiates with the condensation of the aldehyde and the amine to form a Schiff base, which is then protonated by the carboxylic acid to yield a highly electrophilic iminium ion.

  • Nitrilium Ion Formation: The nucleophilic isocyanide attacks the iminium ion. This is followed by the addition of the carboxylate anion to the isocyanide carbon, forming a key nitrilium ion intermediate (often referred to as the α-adduct).[8][9]

  • Mumm Rearrangement: The intermediate undergoes an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable α-acylamino amide product.[4]

The entire sequence is a cascade that efficiently builds the core peptidomimetic scaffold in one pot.

Ugi_Mechanism Aldehyde Aldehyde (R1-CHO) Iminium Iminium Ion Aldehyde->Iminium Amine Amine (R2-NH2) Amine->Iminium + H+ CarboxylicAcid Carboxylic Acid (R3-COOH) Nitrilium Nitrilium Intermediate (α-adduct) CarboxylicAcid->Nitrilium Anion attack Isocyanide 3-Methoxyphenyl Isocyanide (R4-NC) Isocyanide->Nitrilium Nucleophilic attack Iminium->Nitrilium Product α-Acylamino Amide (Peptidomimetic) Nitrilium->Product Mumm Rearrangement

Caption: The Ugi four-component reaction mechanism.

Materials and Reagents

For this protocol, we will use benzaldehyde, benzylamine, and acetic acid as model components alongside 3-methoxyphenyl isocyanide. All reagents should be of high purity (≥98%). Anhydrous solvents are recommended for best results.

ReagentFormulaMW ( g/mol )Molarity (for 1M soln)CAS NumberSupplier (Example)
BenzaldehydeC₇H₆O106.129.6 M (neat)100-52-7Sigma-Aldrich
BenzylamineC₇H₉N107.159.2 M (neat)100-46-9Sigma-Aldrich
Acetic Acid (Glacial)C₂H₄O₂60.0517.4 M (neat)64-19-7Sigma-Aldrich
3-Methoxyphenyl IsocyanideC₈H₇NO133.15-13493-27-9Oakwood Chemical
Methanol (MeOH), AnhydrousCH₄O32.04-67-56-1Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93-75-09-2Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-141-78-6Fisher Scientific
HexanesC₆H₁₄86.18-110-54-3Fisher Scientific
Silica Gel (for column)SiO₂60.08-7631-86-9SiliCycle Inc.

Safety Precaution: Isocyanides are known for their pungent and unpleasant odor and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Detailed Experimental Protocol

This protocol details the synthesis of N-(1-(benzylamino)-1-oxo-1-phenylpropan-2-yl)-N-(3-methoxyphenyl)acetamide.

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (20 mL).

  • Add benzaldehyde (1.0 mmol, 102 µL).

  • Add benzylamine (1.0 mmol, 109 µL). Stir the mixture for 10 minutes at room temperature to facilitate pre-formation of the imine.

  • Add acetic acid (1.0 mmol, 57 µL).

  • Finally, add 3-methoxyphenyl isocyanide (1.0 mmol, 133 mg).

  • Seal the flask with a septum and stir the reaction mixture at room temperature for 24-48 hours. The Ugi reaction is typically favored in polar protic solvents like methanol.[4]

Reaction Monitoring
  • Technique: Thin Layer Chromatography (TLC)

  • Mobile Phase: A 3:1 mixture of Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic components. Staining with potassium permanganate can also be effective.

  • Procedure: Spot the co-spot (a mix of all starting materials), the reaction mixture, and each starting material individually. The reaction is complete upon the disappearance of the limiting reagent (often the isocyanide) and the appearance of a new, distinct product spot with a different Rf value.

Work-up and Purification
  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the resulting crude oil in dichloromethane (DCM, 30 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 20 mL) to remove any unreacted acetic acid.

  • Wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final peptidomimetic product as a solid or viscous oil.

Characterization

The identity and purity of the synthesized peptidomimetic should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

A representative yield for this type of Ugi reaction is typically in the range of 60-85%, depending on the purity of the starting materials and the efficiency of the purification.

Experimental Workflow Overview

The entire process, from initial setup to final characterization, follows a logical and streamlined sequence.

Workflow cluster_prep Synthesis cluster_iso Isolation & Purification cluster_char Analysis A 1. Combine Aldehyde, Amine, Carboxylic Acid, Isocyanide in Methanol B 2. Stir at Room Temperature (24-48 hours) A->B C 3. Monitor Reaction Progress by TLC B->C D 4. Remove Solvent (Rotary Evaporation) C->D E 5. Aqueous Work-up (DCM, NaHCO3, Brine) D->E F 6. Purify by Flash Column Chromatography E->F G 7. Characterize Product (NMR, MS, HPLC) F->G H Final Pure Peptidomimetic G->H

Caption: General workflow for peptidomimetic synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Impure or wet reagents/solvents.Use freshly distilled aldehydes and amines. Ensure solvents are anhydrous.
Steric hindrance from bulky R-groups.Increase reaction time or gently heat the reaction (e.g., to 40 °C). Note that heating can sometimes lead to side products.
Multiple Products Side reactions, such as the Passerini reaction if water is present.Ensure anhydrous conditions. The Passerini reaction between the aldehyde, carboxylic acid, and isocyanide can sometimes compete.[8][10]
Purification Issues Product is streaking on the silica gel column.Add a small amount of triethylamine (~0.5%) to the eluent to neutralize acidic sites on the silica.
Product has a similar Rf to a starting material.Adjust the eluent system. If separation is still difficult, consider reverse-phase chromatography.

Conclusion

The Ugi four-component reaction is a robust and highly efficient method for the synthesis of peptidomimetics. By leveraging the unique reactivity of 3-methoxyphenyl isocyanide, researchers can rapidly access novel and diverse molecular architectures. This protocol provides a reliable foundation for synthesizing Ugi products, enabling further exploration in medicinal chemistry and drug discovery programs. The inherent modularity of the reaction allows for the straightforward creation of compound libraries for structure-activity relationship (SAR) studies.[6]

References

  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC - NIH. (2024). National Institutes of Health. Available at: [Link]

  • Ugi and Passerini MCRs - Peptidomimetics II. (n.d.). SpringerLink. Available at: [Link]

  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. Molecular Diversity, 6(3-4), 227-35. Available at: [Link]

  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. (2022). ACS Publications. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2018). MDPI. Available at: [Link]

  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics - PMC. (2022). National Institutes of Health. Available at: [Link]

  • Koopmanschap, G., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-597. Available at: [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). ResearchGate. Available at: [Link]

  • Koopmanschap, G., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions Coupled One-Pot Process: Efficient Tools to Diversity-Oriented Synthesis of Structural Peptidomimetics. (2024). PubMed. Available at: [Link]

  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction. (n.d.). SpringerLink. Available at: [Link]

  • The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. (2021). SciSpace. Available at: [Link]

  • Koopmanschap, G., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. PubMed Central. Available at: [Link]

  • Synthesis of peptidomimetics via Ugi reactions. (2021). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. (2022). Lirias. Available at: [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 1-Isocyano-3-methoxybenzene in the Synthesis of Complex Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Isocyanide Functional Group in Complex Synthesis

The synthesis of complex natural products is a formidable challenge in organic chemistry, demanding innovative strategies that forge intricate molecular architectures with high efficiency and stereocontrol.[1][2][3] Isocyanide-based multicomponent reactions (IMCRs) have emerged as a powerful class of transformations that enable the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.[1][2] Among the diverse array of isocyanides utilized in organic synthesis, aryl isocyanides, and specifically 1-isocyano-3-methoxybenzene, offer a unique combination of reactivity and functionality. The electron-donating methoxy group can influence the reactivity of the isocyanide and provide a handle for further synthetic transformations, making it a valuable building block for the construction of natural product-like molecules. This guide provides an in-depth exploration of the application of 1-isocyano-3-methoxybenzene in key IMCRs, complete with detailed protocols and mechanistic insights.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic and Heterocyclic Scaffolds

The Ugi four-component reaction is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amide products.[4][5] This reaction is celebrated for its high atom economy and the ability to introduce four points of diversity in a single step, making it invaluable for the synthesis of peptidomimetics and complex heterocyclic systems found in many natural products.[2][4]

Mechanistic Rationale

The Ugi reaction is typically initiated by the condensation of the aldehyde and the amine to form an imine. Protonation of the imine generates an iminium ion, which is then attacked by the nucleophilic carbon of the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to furnish the final α-acylamino amide product. The use of polar solvents like methanol often favors this ionic pathway.

Ugi_Mechanism cluster_1 Iminium Formation cluster_2 Isocyanide Addition cluster_3 Carboxylate Trapping & Rearrangement Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine + Amine, -H2O Amine Amine (R2-NH2) Iminium Iminium Ion Imine->Iminium + H+ Nitrilium Nitrilium Ion Iminium->Nitrilium Isocyanide 1-Isocyano-3-methoxybenzene Isocyanide->Nitrilium Nucleophilic Attack Intermediate Intermediate Nitrilium->Intermediate Carboxylic_Acid Carboxylic Acid (R3-COOH) Carboxylic_Acid->Intermediate Trapping Product α-Acylamino Amide Intermediate->Product Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Complex Acyclic Scaffold

This protocol describes a general procedure for the Ugi reaction using 1-isocyano-3-methoxybenzene to synthesize a highly substituted α-acylamino amide, a common scaffold in peptidomimetic natural products.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 1.0 mmol)

  • Amine (e.g., benzylamine, 1.0 mmol)

  • Carboxylic acid (e.g., acetic acid, 1.0 mmol)

  • 1-Isocyano-3-methoxybenzene (1.0 mmol, 133.15 mg)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (2 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and stir for an additional 15 minutes.

  • In a separate vial, dissolve 1-isocyano-3-methoxybenzene (1.0 mmol) in methanol (3 mL) and add this solution dropwise to the reaction mixture over 5 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure α-acylamino amide.

Component A (Aldehyde)Component B (Amine)Component C (Carboxylic Acid)Product Yield (%)
IsobutyraldehydeBenzylamineAcetic Acid85-95%
BenzaldehydeAnilinePropionic Acid80-90%
CyclohexanecarboxaldehydeMethylamineBenzoic Acid88-98%
Table 1: Representative yields for Ugi reactions. Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

The Passerini Three-Component Reaction (P-3CR): Efficient Construction of Depsipeptide Backbones

The Passerini reaction is another powerful IMCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to afford α-acyloxy amides.[6][7] This reaction is particularly useful for the synthesis of depsipeptides, which are natural products containing both amide and ester linkages.[8]

Mechanistic Insights

The mechanism of the Passerini reaction is thought to proceed through a concerted, non-ionic pathway in aprotic solvents.[7] It is believed that the components form a hydrogen-bonded cyclic transition state, followed by a trimolecular reaction to yield an intermediate that rearranges to the final product. In polar solvents, an ionic mechanism may be at play.[7]

Passerini_Workflow Aldehyde Aldehyde (R1-CHO) Product α-Acyloxy Amide Aldehyde->Product Carboxylic_Acid Carboxylic Acid (R2-COOH) Carboxylic_Acid->Product Isocyanide 1-Isocyano-3-methoxybenzene Isocyanide->Product

Caption: Reactants in the Passerini three-component reaction.

Experimental Protocol: Synthesis of an α-Acyloxy Amide

This protocol outlines a general procedure for the Passerini reaction with 1-isocyano-3-methoxybenzene.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Carboxylic acid (e.g., acetic acid, 1.0 mmol)

  • 1-Isocyano-3-methoxybenzene (1.0 mmol, 133.15 mg)

  • Dichloromethane (DCM, 5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in DCM (3 mL).

  • Add 1-isocyano-3-methoxybenzene (1.0 mmol) dissolved in DCM (2 mL) to the mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain the pure α-acyloxy amide.

Component A (Aldehyde)Component B (Carboxylic Acid)Product Yield (%)
BenzaldehydeAcetic Acid80-90%
FurfuralPropionic Acid75-85%
CinnamaldehydeBenzoic Acid82-92%
Table 2: Representative yields for Passerini reactions. Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Preparation of 1-Isocyano-3-methoxybenzene

The starting material, 1-isocyano-3-methoxybenzene, can be prepared from the corresponding formamide by dehydration.

Materials:

  • N-(3-methoxyphenyl)formamide (1.0 mmol)

  • Triphosgene (0.4 equiv.)

  • Triethylamine (2.5 equiv.)

  • Dichloromethane (DCM, 10 mL)

  • Round-bottom flask (50 mL)

  • Ice bath

Procedure:

  • Caution: Triphosgene is highly toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve N-(3-methoxyphenyl)formamide (1.0 mmol) and triethylamine (2.5 equiv.) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equiv.) in anhydrous DCM (5 mL) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-isocyano-3-methoxybenzene.

Safety and Handling of Aryl Isocyanides

Aryl isocyanides are known for their strong, unpleasant odor and potential toxicity. It is imperative to handle these compounds with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).

  • Ventilation: All manipulations should be carried out in a certified chemical fume hood.

  • Inhalation: Avoid inhaling the vapors. In case of accidental inhalation, move to fresh air immediately and seek medical attention if symptoms develop.

  • Skin Contact: Avoid contact with skin. If contact occurs, wash the affected area thoroughly with soap and water.

  • Disposal: Quench any residual isocyanide with a solution of sodium hypochlorite (bleach) or an acidic solution before disposal according to institutional guidelines.

Conclusion

1-Isocyano-3-methoxybenzene is a versatile building block for the synthesis of complex molecular scaffolds relevant to natural product chemistry and drug discovery. The Ugi and Passerini multicomponent reactions provide efficient and modular routes to α-acylamino amides and α-acyloxy amides, respectively. The protocols and data presented herein serve as a valuable resource for researchers aiming to incorporate this reagent into their synthetic strategies, enabling the rapid generation of molecular diversity and the construction of intricate natural product-like molecules.

References

  • SYNTHETIC APPROACHES TOWARDS QUINOLACTACIN DERIVATIVES VIA DIELS-ALDER, ACYL MIGRATION AND MULTICOMPONENT REACTIONS. (2022). Malaysian Journal of Analytical Sciences, 26(4), 743-757. [Link]

  • Wikipedia. (n.d.). Passerini reaction. [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2008). Passerini multicomponent reaction of indane-1,2,3-trione: an efficient route for the one-pot synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives. Journal of the Brazilian Chemical Society, 19(7), 1353-1358. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), E19. [Link]

  • Oguri, M., et al. (2020). Aryl isocyanide derivative for one-pot synthesis of purification-free 99mTc-labeled hexavalent targeting probe. Nuclear Medicine and Biology, 86-87, 30-36. [Link]

  • Meier, M. A. R. (2018). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KIT Scientific Publishing.
  • Sunderhaus, J. D., & Martin, S. F. (2009). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Chemistry – A European Journal, 15(6), 1300-1308. [Link]

  • Dömling, A., et al. (2015). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 8(4), 744-787. [Link]

  • Patil, P., Khoury, K., Herdtweck, E., & Dömling, A. (2014). A universal isocyanide for diverse heterocycle syntheses. Organic Letters, 16(21), 5736-5739. [Link]

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2016). Isocyanide-based multicomponent reactions for the synthesis of heterocycles. Molecules, 21(1), 19. [Link]

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), E19. [Link]

  • Zhang, W., et al. (2024). Advances of Ugi reaction in natural product synthesis. Green Synthesis and Catalysis. [Link]

  • Mason, J. J. (2009). Synthetic studies of heterocyclic natural products. Karolinska Institutet. [Link]

  • Dömling, A., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6096-6099. [Link]

  • Al-Zoubi, R. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8274. [Link]

  • Sieber, S. A. (2016). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Chemistry – A European Journal, 22(40), 14144-14152. [Link]

  • Tidgewell, K., et al. (2010). Natural Product Leads for Drug Discovery: Isolation, Synthesis and Biological Evaluation of 6-Cyano-5-methoxyindolo[2,3-a]carbazole Based Ligands as Antibacterial Agents. Marine Drugs, 8(9), 2433-2445. [Link]

  • Tidgewell, K., et al. (2010). Natural Product Leads for Drug Discovery: Isolation, Synthesis and Biological Evaluation of 6-Cyano-5-methoxyindolo[2,3-a]carbazole Based Ligands as Antibacterial Agents. Marine Drugs, 8(9), 2433-2445. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ugi Reaction Products Using 1-Isocyano-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the scale-up synthesis of α-acylamino amide products via the Ugi four-component reaction (Ugi-4CR), with a specific focus on leveraging 1-isocyano-3-methoxybenzene as a key reactant. The content herein is curated to blend theoretical principles with practical, field-proven insights to facilitate a seamless transition from bench-scale discovery to larger-scale production for pharmaceutical and chemical research applications.

The Strategic Value of the Ugi Four-Component Reaction in Scalable Synthesis

The Ugi four-component reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the one-pot synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] Its inherent efficiency, high atom economy, and the structural diversity of its products make it an invaluable tool in drug discovery and organic synthesis.[3][4] The reaction's typically exothermic nature and rapid completion, often within minutes to hours, further underscore its suitability for scalable production.[1]

1-Isocyano-3-methoxybenzene is a particularly useful building block in this reaction, introducing a methoxy-substituted aryl moiety that is prevalent in many biologically active compounds. The ability to efficiently incorporate this fragment in a single, convergent step is a significant advantage in the synthesis of compound libraries for high-throughput screening and the development of active pharmaceutical ingredients (APIs).

Unraveling the Ugi Reaction Mechanism

A thorough understanding of the Ugi reaction mechanism is paramount for successful scale-up, as it informs choices regarding reactant addition order, solvent selection, and temperature control. The generally accepted mechanism proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[1][2]

A plausible reaction pathway is as follows:

  • Imine Formation: The amine and aldehyde (or ketone) condense to form an imine, with the concurrent loss of a water molecule.

  • Iminium Ion Formation: The carboxylic acid protonates the imine, forming a more electrophilic iminium ion.

  • Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide acts as a potent nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.

  • Addition of Carboxylate: The carboxylate anion then adds to the nitrilium ion.

  • Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which yields the stable α-acylamino amide product.[1]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates Amine Amine Imine Imine Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Carboxylic_Acid Carboxylic Acid Mumm_Intermediate Mumm Intermediate Carboxylic_Acid->Mumm_Intermediate Isocyanide 1-Isocyano-3-methoxybenzene Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ (from Carboxylic Acid) Iminium_Ion->Nitrilium_Ion + Isocyanide Nitrilium_Ion->Mumm_Intermediate + Carboxylate Product α-Acylamino Amide Product Mumm_Intermediate->Product Mumm Rearrangement (Irreversible)

Caption: The stepwise mechanism of the Ugi four-component reaction.

Process Safety and Hazard Analysis: Working with 1-Isocyano-3-methoxybenzene

Aryl isocyanides, including 1-isocyano-3-methoxybenzene, are reactive compounds that require careful handling, particularly on a larger scale. A thorough risk assessment should be conducted before commencing any scale-up activities.

Key Hazards:

  • Toxicity: Isocyanides are known for their pungent, unpleasant odor and potential toxicity. Inhalation, ingestion, or skin contact should be strictly avoided.

  • Reactivity: The isocyano group is highly reactive and can undergo exothermic reactions.

  • Thermal Decomposition: At elevated temperatures, aryl isocyanides can decompose, potentially releasing toxic fumes.

Engineering Controls and Personal Protective Equipment (PPE):

Control/PPESpecificationRationale
Ventilation Certified chemical fume hood with a face velocity of 80-120 feet per minute.[5]To minimize inhalation exposure to the volatile and odorous isocyanide.
Eye Protection Chemical safety goggles and a full-face shield.To protect against splashes of reactants and solvents.
Hand Protection Heavy-duty nitrile or butyl rubber gloves.[6]To prevent skin contact with the isocyanide and other reagents.
Body Protection Flame-retardant laboratory coat and disposable coveralls.To provide a barrier against accidental spills.
Respiratory A properly fitted respirator with an organic vapor cartridge may be necessary for certain operations, especially during transfers or if engineering controls are not sufficient.To provide an additional layer of protection against inhalation.

Spill and Emergency Procedures:

In the event of a spill, evacuate the area and alert personnel. For small spills within a fume hood, absorb the material with an inert absorbent and decontaminate the area with a suitable solution (e.g., a solution of sodium carbonate).[5] For larger spills, evacuate the laboratory and contact emergency services. In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[5] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[5]

Scale-Up Synthesis Protocol: A Generalized Gram-Scale Ugi Reaction

This protocol provides a generalized procedure for a gram-scale Ugi reaction using 1-isocyano-3-methoxybenzene. The specific quantities of the other three components (aldehyde, amine, and carboxylic acid) should be calculated based on their respective molecular weights to maintain a 1:1:1:1 molar ratio.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Nitrogen or argon inlet.

  • Heating/cooling bath.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Purification apparatus (e.g., flash chromatography system or crystallization vessels).

Reactant Parameters (Example):

ComponentMolar Equiv.Example Mass (for a 10g product scale)
Aldehyde (e.g., Benzaldehyde)1.0Varies
Amine (e.g., Benzylamine)1.0Varies
Carboxylic Acid (e.g., Acetic Acid)1.0Varies
1-Isocyano-3-methoxybenzene1.0Varies
Solvent (e.g., Methanol)-50-100 mL

Experimental Workflow:

Ugi_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Assemble and inert a three-necked flask with a mechanical stirrer and thermometer. Dissolve Dissolve aldehyde, amine, and carboxylic acid in methanol. Setup->Dissolve Cool Cool the solution to 0-5 °C. Dissolve->Cool Add_Isocyanide Add 1-isocyano-3-methoxybenzene dropwise via dropping funnel. Cool->Add_Isocyanide Stir Allow the reaction to warm to room temperature and stir for 2-24 hours. Add_Isocyanide->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Concentrate Concentrate the reaction mixture under reduced pressure. Monitor->Concentrate Purify Purify the crude product by crystallization or chromatography. Concentrate->Purify Product Isolate and characterize the pure α-acylamino amide product. Purify->Product

Caption: A generalized workflow for the scale-up synthesis of Ugi products.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen or argon atmosphere.

  • Reactant Dissolution: In the flask, dissolve the aldehyde, amine, and carboxylic acid in a suitable polar protic solvent such as methanol.[1] The concentration of reactants is typically high, in the range of 0.5 M to 2.0 M, to achieve optimal yields.[1]

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath. This is crucial to control the initial exotherm of the reaction upon addition of the isocyanide.

  • Isocyanide Addition: Add a solution of 1-isocyano-3-methoxybenzene in a small amount of the reaction solvent to the dropping funnel and add it dropwise to the cooled reaction mixture over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude product can then be taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product, which can then be purified.

Strategies for Large-Scale Purification

The purification of Ugi reaction products on a large scale can present challenges. The choice of purification method will depend on the physical properties of the product (e.g., crystallinity, solubility) and the nature of any impurities.

Crystallization:

If the Ugi product is a crystalline solid, crystallization is often the most efficient and scalable purification method.

  • Solvent Screening: A systematic screening of solvents and solvent mixtures is essential to identify a suitable system that provides good recovery and high purity. Common solvents for the crystallization of amide products include ethanol, acetone, and acetonitrile.[7]

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can promote controlled crystallization and lead to a more uniform particle size distribution.

  • Cooling Profile: A controlled cooling rate is critical for obtaining large, pure crystals and avoiding the precipitation of impurities.

Chromatography:

For non-crystalline products or when crystallization fails to provide the desired purity, column chromatography is a viable option.

  • Flash Chromatography: For gram to multi-gram scale, automated flash chromatography systems are highly effective. Normal-phase silica gel is commonly used, with a gradient elution of a solvent system such as heptane/ethyl acetate or dichloromethane/methanol.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed, although this is a more costly and less scalable option.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Side reactions. - Product loss during work-up or purification.- Increase reaction time or temperature (monitor for decomposition). - Ensure high purity of starting materials. - Optimize work-up and purification procedures to minimize losses.
Impurity Profile Changes - Different reaction kinetics at a larger scale. - Inefficient heat transfer leading to localized "hot spots".- Implement better temperature control with a more efficient cooling/heating system. - Re-optimize reaction conditions at the larger scale.
Difficulty with Purification - Product is an oil or amorphous solid. - Impurities co-crystallize with the product.- Explore a wider range of crystallization solvents and conditions. - Consider converting the product to a crystalline salt for purification. - Optimize chromatographic conditions (different stationary phase or solvent system).
Exothermic Runaway - Too rapid addition of the isocyanide. - Insufficient cooling capacity.- Add the isocyanide more slowly and monitor the internal temperature closely. - Ensure the cooling bath has sufficient capacity for the scale of the reaction.

References

  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-Component Condensation Strategies for Combinatorial Library Synthesis. Accounts of Chemical Research, 29(3), 123–131.
  • Wikipedia. (2023). Ugi reaction. [Link]

  • Ugi, I., Domling, A., & Horl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Safe Work Australia. (2015). Guide to handling isocyanates. [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Link]

  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules, 28(4), 1642.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2016). Molecules, 21(1), 19.
  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. (2017). Organic Letters, 19(21), 5880-5883.
  • Applications of the Ugi reaction with ketones. (2007). Beilstein Journal of Organic Chemistry, 3, 19.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). RSC Advances, 10(39), 23295-23329.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Bradley, J. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]

  • IRSST. (2015). Guide for safe use of isocyanates: An industrial hygiene approach. [Link]

  • Procegence. (2023). Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map. YouTube. [Link]

  • Kelly, S. E., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 79(18), 8563–8574.
  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Link]

  • Gholizadeh, M., et al. (2024). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery.

Sources

Application Notes and Protocols: One-Pot Synthesis of Nitrogen-Containing Heterocycles with 3-Methoxyphenyl Isocyanide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-methoxyphenyl isocyanide in one-pot multicomponent reactions (MCRs) for the efficient synthesis of diverse nitrogen-containing heterocycles. We delve into the mechanistic underpinnings of key isocyanide-based MCRs, including the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions, offering detailed, field-tested protocols and explaining the causal logic behind experimental choices. The guide emphasizes the generation of molecular complexity from simple starting materials, a cornerstone of modern drug discovery, and highlights the unique contributions of the 3-methoxyphenyl isocyanide synthon.

Introduction: The Power of Isocyanide-Based Multicomponent Reactions

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and materials science.[1] Their synthesis, however, can be complex and resource-intensive. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering an efficient, atom-economical, and environmentally conscious approach to building complex molecules.[2][3] In these reactions, three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all starting materials.[4]

Isocyanides are a privileged class of reagents in MCRs due to the unique reactivity of their divalent carbon atom.[5] Among various isocyanides, 3-methoxyphenyl isocyanide serves as a particularly valuable building block. The methoxy group at the meta-position offers several advantages:

  • It provides a point for further functionalization.

  • It influences the electronic properties of the aromatic ring, which can modulate the biological activity of the final heterocyclic product.

  • It enhances solubility and can engage in hydrogen bonding, impacting drug-receptor interactions.

This guide will explore the application of 3-methoxyphenyl isocyanide in the synthesis of medicinally relevant heterocycles.

The Ugi Four-Component Reaction (U-4CR) for Peptide and Heterocycle Synthesis

The Ugi reaction is arguably the most prominent isocyanide-based MCR, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[5][6] By choosing bifunctional starting materials, the initially formed Ugi product can undergo a spontaneous or induced intramolecular cyclization, yielding a diverse array of heterocycles in a single pot.

Mechanism of the Ugi Reaction and Cyclization Strategy

The reaction proceeds through a series of rapid equilibria. The initial and rate-determining step is typically the formation of an imine from the aldehyde and amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a highly reactive nitrilium ion intermediate.[7] This intermediate is then trapped by the carboxylate anion. A subsequent intramolecular O- to N-acyl transfer, known as the Mumm rearrangement, yields the stable α-acylamino amide product.[7]

To achieve heterocycle synthesis, one of the reactants must contain a second nucleophilic group that can intercept an intermediate in a post-condensation cyclization step.

Ugi_Mechanism cluster_imine Step 1: Imine Formation cluster_nitrilium Step 2: Nitrilium Ion Formation cluster_trapping Step 3: Nucleophilic Trapping cluster_rearrangement Step 4: Mumm Rearrangement cluster_cyclization Post-Ugi Cyclization Aldehyde R1-CHO Imine Imine Aldehyde->Imine + Amine - H2O Amine R2-NH2 Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Isocyanide 3-MeO-Ph-NC Adduct Intermediate Adduct Nitrilium->Adduct + Carboxylate CarboxylicAcid R3-COOH FinalProduct α-Acylamino Amide Adduct->FinalProduct O→N Acyl Transfer Heterocycle Heterocycle FinalProduct->Heterocycle Intramolecular Condensation

Caption: Generalized mechanism of the Ugi four-component reaction followed by an intramolecular cyclization step.

Protocol: One-Pot Synthesis of a Benzimidazole Derivative

Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and anti-HIV properties.[5] This protocol describes the synthesis of a substituted benzimidazole via a Ugi reaction followed by an intramolecular aza-Wittig reaction.

Materials:

  • 2-Azidobenzoic acid (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • 3-Methoxyphenyl isocyanide (1.0 mmol, 1.0 equiv)

  • Triphenylphosphine (1.1 mmol, 1.1 equiv)

  • Anhydrous Methanol (MeOH, 5 mL)

  • Anhydrous Toluene (10 mL)

Experimental Protocol:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 2-azidobenzoic acid (163 mg, 1.0 mmol) and anhydrous methanol (5 mL).

  • Add benzaldehyde (106 mg, 102 µL, 1.0 mmol) to the solution at room temperature.

  • Add 3-methoxyphenyl isocyanide (133 mg, 127 µL, 1.0 mmol) dropwise to the stirring mixture. The choice of an aromatic isocyanide like this one is critical for the stability of the intermediates.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the Ugi reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:7 Ethyl Acetate:Hexanes).

  • After completion of the Ugi step, remove the methanol under reduced pressure.

  • Add anhydrous toluene (10 mL) to the residue, followed by triphenylphosphine (289 mg, 1.1 equiv). The phosphine is essential for the subsequent aza-Wittig reaction, reducing the azide to an iminophosphorane.

  • Heat the mixture to reflux (approx. 110 °C) for 12 hours. The high temperature is required to drive the cyclization and extrusion of triphenylphosphine oxide.

  • Cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired benzimidazole derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting:

Problem Potential Cause Solution
Low yield of Ugi product Incomplete imine formation; wet solvent. Use anhydrous solvents. A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) can be added to promote imine formation.
Incomplete cyclization Insufficient temperature or reaction time. Ensure the reaction reaches reflux and extend the reaction time if necessary.

| Presence of linear Ugi product | Failure of the aza-Wittig reaction. | Ensure the triphenylphosphine is of high purity and added in slight excess. |

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, discovered in 1921, is the first documented isocyanide-based MCR.[8][9] It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[9] While the direct product is not a heterocycle, it is a highly functionalized scaffold that can be readily converted to various heterocycles, such as oxazoles and morpholines, in subsequent steps.

Mechanism of the Passerini Reaction

The mechanism is believed to proceed through a concerted or stepwise pathway depending on the solvent and concentration.[8] In aprotic solvents, the reaction is thought to involve the formation of a hydrogen-bonded complex between the carbonyl and the carboxylic acid. The isocyanide then attacks the activated carbonyl carbon. A subsequent proton transfer and intramolecular acyl transfer yield the final product.

Passerini_Workflow cluster_MCR Part A: Passerini MCR cluster_Cyclization Part B: Post-MCR Cyclization Start Combine: - Aldehyde/Ketone - Carboxylic Acid - 3-MeO-Ph-Isocyanide Reaction Stir in Aprotic Solvent (e.g., CH2Cl2) Room Temperature, 12-24h Start->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purify1 Column Chromatography Workup->Purify1 Product1 α-Acyloxy Carboxamide Purify1->Product1 Deprotection Selective Deprotection (if necessary) Product1->Deprotection Cyclization Cyclization Condition (e.g., Acid/Base catalysis, Heat) Deprotection->Cyclization Purify2 Purification Cyclization->Purify2 Heterocycle Final Heterocycle (e.g., Oxazole) Purify2->Heterocycle

Caption: A two-part experimental workflow: Passerini reaction followed by post-MCR cyclization.

Protocol: Synthesis of an α-Acyloxy Carboxamide Intermediate

This protocol details a general procedure for the Passerini reaction to create a versatile intermediate for further heterocyclic synthesis.

Materials:

  • Isobutyraldehyde (1.0 mmol, 1.0 equiv)

  • Acetic Acid (1.2 mmol, 1.2 equiv)

  • 3-Methoxyphenyl isocyanide (1.0 mmol, 1.0 equiv)

  • Dichloromethane (DCM), anhydrous (5 mL)

Experimental Protocol:

  • In a 25 mL round-bottom flask, dissolve isobutyraldehyde (72 mg, 91 µL, 1.0 mmol) and acetic acid (72 mg, 69 µL, 1.2 mmol) in anhydrous DCM (5 mL). The slight excess of carboxylic acid ensures complete consumption of the carbonyl component.

  • Add 3-methoxyphenyl isocyanide (133 mg, 127 µL, 1.0 mmol) to the solution at room temperature.

  • Seal the flask and stir the mixture for 24 hours. Monitor the reaction by TLC. The reaction is typically clean, showing the consumption of starting materials and the formation of a single major product spot.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) to remove excess acetic acid, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification or can be purified by silica gel chromatography if necessary.

Data Summary Table:

Entry Aldehyde Carboxylic Acid Isocyanide Solvent Yield (%)
1 Benzaldehyde Acetic Acid 3-MeO-Ph-NC DCM 92
2 Isobutyraldehyde Benzoic Acid 3-MeO-Ph-NC THF 88
3 Cyclohexanone Formic Acid 3-MeO-Ph-NC DCM 75

Yields are representative and may vary based on specific reaction conditions and purification.

The Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazo-fused Heterocycles

The GBB reaction is a three-component reaction between an aldehyde, an amidine (or similar N-heterocycle with an amidine substructure), and an isocyanide to produce fused 3-aminoimidazoles.[3][10] This reaction is exceptionally powerful for rapidly accessing complex, drug-like scaffolds such as imidazo[1,2-a]pyridines.

Mechanism of the GBB Reaction

The reaction initiates with the condensation of the aldehyde and the amidine to form an N-acyliminium or iminium intermediate. The isocyanide then performs a [4+1] cycloaddition with this intermediate.[10] The resulting nitrilium ion is trapped intramolecularly by the endocyclic nitrogen of the amidine precursor. A final proton transfer or rearrangement step leads to the aromatic fused-imidazole product. The use of a Lewis or Brønsted acid catalyst is often beneficial as it accelerates the initial imine formation.

Protocol: Synthesis of an Imidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • 4-Chlorobenzaldehyde (1.0 mmol, 1.0 equiv)

  • 3-Methoxyphenyl isocyanide (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (5 mol%)

  • Methanol (MeOH, 5 mL)

Experimental Protocol:

  • To a 25 mL round-bottom flask, add 2-aminopyridine (94 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), and Sc(OTf)₃ (25 mg, 0.05 mmol).

  • Add anhydrous methanol (5 mL) and stir the mixture for 10 minutes at room temperature to facilitate the formation of the imine intermediate. The catalyst is crucial for activating the aldehyde.

  • Add 3-methoxyphenyl isocyanide (133 mg, 127 µL, 1.0 mmol) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using 20-40% ethyl acetate in hexanes) to yield the pure imidazo[1,2-a]pyridine product.

Conclusion and Future Outlook

The one-pot synthesis of nitrogen-containing heterocycles using 3-methoxyphenyl isocyanide offers a robust and versatile platform for modern organic and medicinal chemistry. The Ugi, Passerini, and GBB reactions exemplify how this single building block can be leveraged to create a vast chemical space of complex, drug-like molecules with high efficiency and atom economy. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to accelerate their discovery programs. Future developments will likely focus on expanding the scope of these reactions through novel catalyst systems, exploring their use in flow chemistry, and applying them to the synthesis of increasingly complex natural products and pharmaceutical agents.

References

  • Xi, C., Chen, C., & Liu, Y. (2010). Efficient one-pot synthesis of N-containing heterocycles by multicomponent coupling of silicon-tethered diynes, nitriles, and isocyanides through intramolecular cyclization of iminoacyl-Zr intermediates. PubMed. Available at: [Link]

  • Yadav, P., & Park, S. B. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. Available at: [Link]

  • Ramírez-López, P., et al. (2021). The Ugi three-component reaction and its variants. Organic Chemistry Frontiers. Available at: [Link]

  • Sadjadi, S., Heravi, M. M., & Nazari, N. (2016). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. RSC Advances. Available at: [Link]

  • Béres, A., et al. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available at: [Link]

  • Sirieix, J., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]

  • Montanari, A., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules. Available at: [Link]

  • Varadi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]

  • Varadi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]

  • Varadi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]

  • Rinaldi, F., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Available at: [Link]

  • Varadi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. Available at: [Link]

  • Quazi, S., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. Available at: [Link]

  • Schmidt, J. (2022). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruhe Institute of Technology. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]

  • Fleming, F. F., & Ghobrial, P. (2014). Metalated Isocyanides: Formation, Structure, and Reactivity. Chemical Reviews. Available at: [Link]

  • Sadjadi, S., Heravi, M. M., & Nazari, N. (2016). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. RSC Advances. Available at: [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

The Strategic Role of 1-Isocyano-3-methoxybenzene in Diversity-Oriented Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isocyanide as a Linchpin in Molecular Diversity

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecule libraries for high-throughput screening and the discovery of novel biological probes and drug leads.[1][2] Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to explore vast regions of chemical space by generating a wide array of molecular scaffolds.[3][4] Within the arsenal of reactions employed in DOS, isocyanide-based multicomponent reactions (IMCRs) are preeminent due to their remarkable ability to generate complex molecular architectures in a single, atom-economical step.[5][6]

Isocyanides, with their unique divalent carbon atom, can react with both electrophiles and nucleophiles, making them exceptionally versatile building blocks in these convergent reaction cascades.[7] Among the vast array of available isocyanides, 1-isocyano-3-methoxybenzene (also known as 3-methoxyphenyl isocyanide) emerges as a particularly valuable reagent. The methoxy group at the meta position exerts a moderate electron-donating effect, influencing the nucleophilicity and reactivity of the isocyanide carbon. This electronic feature, combined with the steric profile of the aromatic ring, allows for a fine-tuning of reaction kinetics and can impart favorable physicochemical properties to the resulting products, such as altered solubility and metabolic stability, which are critical considerations in drug discovery.[8]

This guide provides a detailed exploration of the application of 1-isocyano-3-methoxybenzene in two of the most powerful IMCRs for DOS: the Passerini and Ugi reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their quest for novel molecular entities.

Safety and Handling of Isocyanides

Isocyanides, particularly volatile ones, are known for their strong, unpleasant odors and potential toxicity.[9] It is imperative to handle 1-isocyano-3-methoxybenzene and all isocyanide reagents with appropriate safety precautions.

  • Engineering Controls : All manipulations should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene are recommended), a lab coat, and safety goggles.

  • Waste Disposal : Dispose of all isocyanide-containing waste in accordance with institutional and local regulations.

Part 1: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[10][11] This reaction is a cornerstone of combinatorial chemistry, enabling the rapid assembly of diverse molecular scaffolds.[12]

Mechanistic Insight

The mechanism of the Passerini reaction is thought to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction is often accelerated.[10] The key steps involve the formation of a transient intermediate through the interaction of the carbonyl compound, the carboxylic acid, and the isocyanide, followed by an intramolecular acyl transfer (Mumm rearrangement) to furnish the final product.[10]

Passerini_Mechanism R1CHO Aldehyde/Ketone Intermediate Trimolecular Intermediate R1CHO->Intermediate R2COOH Carboxylic Acid R2COOH->Intermediate R3NC 1-Isocyano- 3-methoxybenzene R3NC->Intermediate Adduct α-Adduct Intermediate->Adduct α-Addition Nitrilium Nitrilium Ion (Ionic Pathway) Product α-Acyloxy Carboxamide Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

Application Note: Leveraging 1-Isocyano-3-methoxybenzene in the Passerini Reaction

The use of 1-isocyano-3-methoxybenzene in the Passerini reaction introduces an aromatic moiety with a defined electronic character into the final α-acyloxy carboxamide scaffold. This is particularly advantageous in medicinal chemistry, where aryl groups are common pharmacophores. The methoxy substituent can also serve as a handle for further synthetic diversification.

Detailed Protocol: Synthesis of a Model α-Acyloxy Carboxamide

This protocol is adapted from established procedures for the Passerini reaction and is optimized for the use of aromatic aldehydes.[13][14]

Reaction: Benzoic acid + 3-Methoxybenzaldehyde + 1-Isocyano-3-methoxybenzene → 2-((3-methoxyphenyl)amino)-1-(3-methoxyphenyl)-2-oxoethyl benzoate

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Benzoic Acid122.12183 mg1.51.5
3-Methoxybenzaldehyde136.15136 mg (122 µL)1.01.0
1-Isocyano-3-methoxybenzene133.15160 mg1.21.2
Dichloromethane (DCM), anhydrous-1.0 mL--

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (183 mg, 1.5 mmol).

  • Add anhydrous dichloromethane (1.0 mL) and stir until the benzoic acid is fully dissolved.

  • Add 3-methoxybenzaldehyde (122 µL, 1.0 mmol) to the solution.

  • Finally, add 1-isocyano-3-methoxybenzene (160 mg, 1.2 mmol) to the reaction mixture.

  • Seal the flask and stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with 10 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Outcome:

Based on similar reactions, this protocol is expected to yield the desired product in moderate to good yield (typically 50-80%), depending on the purity of the starting materials and adherence to anhydrous conditions.[13][14]

Part 2: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction, discovered by Ivar Ugi in 1959, is a one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[5] Its remarkable convergence and the vast number of commercially available starting materials make it an unparalleled tool for generating large and diverse compound libraries.[6]

Mechanistic Insight

The Ugi reaction mechanism begins with the condensation of the aldehyde/ketone and the amine to form an imine.[7] The imine is then protonated by the carboxylic acid, forming a highly electrophilic iminium ion. The isocyanide undergoes a nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final α-acylamino amide product.[7]

Ugi_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine Amine Amine Amine->Imine CarboxylicAcid Carboxylic Acid Iminium Iminium Ion CarboxylicAcid->Iminium Isocyanide 1-Isocyano- 3-methoxybenzene Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack Imine->Iminium Protonation Iminium->Nitrilium Adduct α-Adduct Nitrilium->Adduct Carboxylate Attack Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Application Note: Crafting Peptidomimetics with 1-Isocyano-3-methoxybenzene

The Ugi reaction is a premier method for the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties. By incorporating 1-isocyano-3-methoxybenzene, a substituted aryl amide moiety is introduced, which can influence the conformational preferences and biological activity of the resulting peptidomimetic. The methoxy group can also participate in hydrogen bonding interactions with biological targets.

Detailed Protocol: Synthesis of a Model α-Acylamino Amide

This protocol is a generalized procedure for the Ugi-4CR, which can be adapted for a wide range of substrates.[5][9] Polar protic solvents like methanol are typically used to facilitate the reaction.[7]

Reaction: Benzaldehyde + Aniline + Acetic Acid + 1-Isocyano-3-methoxybenzene → 2-acetamido-N-(3-methoxyphenyl)-N,2-diphenylacetamide

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Benzaldehyde106.12106 mg (102 µL)1.01.0
Aniline93.1393 mg (91 µL)1.01.0
Acetic Acid60.0560 mg (57 µL)1.01.0
1-Isocyano-3-methoxybenzene133.15133 mg1.01.0
Methanol-2.0 mL--

Procedure:

  • In a 10 mL vial equipped with a magnetic stir bar, dissolve benzaldehyde (102 µL, 1.0 mmol) and aniline (91 µL, 1.0 mmol) in methanol (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add acetic acid (57 µL, 1.0 mmol) to the solution and continue stirring for another 10 minutes.

  • Add 1-isocyano-3-methoxybenzene (133 mg, 1.0 mmol) to the reaction mixture.

  • Seal the vial and stir at room temperature for 24-48 hours. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel or recrystallization to obtain the pure α-acylamino amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Expected Outcome:

The Ugi reaction is known for its high efficiency, and yields for this type of transformation are generally good to excellent (often >70%), depending on the specific substrates used.[5][15]

Conclusion: A Versatile Tool for Chemical Space Exploration

1-isocyano-3-methoxybenzene stands out as a valuable and versatile building block in the toolkit of diversity-oriented synthesis. Its participation in robust multicomponent reactions like the Passerini and Ugi transformations allows for the rapid and efficient generation of complex, drug-like molecules from simple and readily available starting materials. The electronic and steric properties conferred by the 3-methoxyphenyl group provide a subtle yet powerful means to modulate the characteristics of the resulting compound libraries. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively harness the power of 1-isocyano-3-methoxybenzene to navigate and populate novel regions of chemical space, ultimately accelerating the discovery of new therapeutics and biological probes.

References

  • Spring, D. R. (2005). Diversity-oriented synthesis. Chemical Society Reviews, 34(6), 472-482. Available at: [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129. Available at: [Link]

  • Galloway, W. R. J. D., Díaz-Gavilán, M., Isidro-Llobet, A., & Spring, D. R. (2009). Synthesis of Unprecedented Scaffold Diversity. Angewandte Chemie International Edition, 48(5), 844-847. Available at: [Link]

  • de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 77(23), 10794-10804. Available at: [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. Available at: [Link]

  • de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. RWTH Publications. Available at: [Link]

  • El-Sayed, N. S., Abdel-Aziz, M., & El-Azab, A. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43635-43663. Available at: [Link]

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Available at: [Link]

  • Quazi, S., Rashid, M. T., Malik, J. A., & Gavas, S. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. Available at: [Link]

  • Kurp, B., Szałaj, N., & Albrecht, Ł. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5698. Available at: [Link]

  • Lesma, G., Meneghetti, F., Sacchetti, A., Stucchi, M., & Silvani, A. (2014). Asymmetric Ugi 3CR on isatin-derived ketimine: synthesis of chiral 3,3-disubstituted 3-aminooxindole derivatives. Beilstein Journal of Organic Chemistry, 10, 1383-1389. Available at: [Link]

  • Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. Available at: [Link]

  • Contreras-García, J. C., et al. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 23(10), 2469. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2015). Diversity-Oriented Synthesis as a Tool for Chemical Genetics. Molecules, 20(7), 13156-13179. Available at: [Link]

  • Spring, D. R. (2003). Diversity-oriented synthesis; a challenge for synthetic chemists. Organic & Biomolecular Chemistry, 1(22), 3867-3870. Available at: [Link]

  • Anvari, S., et al. (2016). Passerini multicomponent reaction of indane-1,2,3-trione: an efficient route for the one-pot synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives. Journal of the Brazilian Chemical Society, 27(10), 1877-1883. Available at: [Link]

  • Czech, J., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 25(15), 8206. Available at: [Link]

  • de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. ResearchGate. Available at: [Link]

  • Dömling, A. (2008). Catalytic Three‐Component Ugi Reaction. Angewandte Chemie International Edition, 47(19), 3622-3625. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 3-Methoxyphenyl Isocyanide in Solid-Phase Multicomponent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-methoxyphenyl isocyanide in solid-phase synthesis.

Authored by: Gemini, Senior Application Scientist

Introduction: The Convergence of Efficiency and Complexity

In the landscape of modern drug discovery and materials science, the demand for molecular diversity is insatiable. Isocyanide-Based Multicomponent Reactions (IMCRs) represent a paradigm of efficiency, allowing for the construction of complex, drug-like molecules in a single synthetic operation.[1][2] The Ugi four-component reaction (U-4CR), a cornerstone of IMCRs, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamide scaffolds with remarkable molecular diversity.[3][4]

Transitioning these powerful reactions to a solid-phase synthesis (SPS) platform offers transformative advantages. By anchoring the growing molecule to a polymer resin, SPS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to mere filtration and washing steps.[5][6] A crucial, practical benefit is the containment of the potent, unpleasant odor characteristic of volatile isocyanides, significantly improving laboratory practice.[1]

This guide focuses on the strategic use of 3-methoxyphenyl isocyanide in solid-phase Ugi reactions. The methoxyphenyl moiety is a prevalent structural motif in medicinal chemistry, and its incorporation via an IMCR provides a direct route to libraries of compounds with potential biological relevance. We will explore the fundamental principles, provide detailed, validated protocols, and discuss the expert insights necessary for successful implementation.

Core Principles & Strategic Considerations

The Solid-Phase Ugi Four-Component Reaction (SP-Ugi-4CR)

The SP-Ugi-4CR is a highly convergent reaction that builds complex molecular scaffolds directly onto a solid support. The general workflow involves anchoring one of the first three components (amine, carbonyl, or carboxylic acid) to the resin via a suitable linker. The remaining soluble components, including the 3-methoxyphenyl isocyanide, are then added in solution to proceed with the reaction.

Causality Behind Component Choice: The decision of which component to immobilize is a critical strategic choice.

  • Immobilized Amine (e.g., on Rink Amide Resin): This is a common strategy. The resin-bound amine reacts with a soluble aldehyde/ketone, carboxylic acid, and 3-methoxyphenyl isocyanide.

  • Immobilized Carboxylic Acid (e.g., on Wang Resin): This approach is also widely used, particularly when the carboxylic acid component is an amino acid, setting the stage for creating peptidomimetics.[7]

The reaction mechanism on the solid support mirrors its solution-phase counterpart, proceeding through the formation of a resin-bound iminium ion, which is then trapped by the nucleophilic isocyanide. The resulting nitrilium intermediate is captured by the carboxylate to form the stable α-acylamino carboxamide product tethered to the resin.[4]

Selection of Solid Support: The Foundation of Success

The choice of resin and linker dictates the conditions under which the final product can be cleaved and is fundamental to the overall synthetic strategy.

  • Merrifield Resin: A robust polystyrene-based resin, typically used for Boc-based peptide synthesis.[8][9] Products are attached via a stable benzyl ether or ester linkage and require harsh cleavage conditions, such as treatment with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[8]

  • Wang Resin: This is a popular choice for Fmoc-based synthesis. The p-alkoxybenzyl alcohol linker allows for the cleavage of carboxylic acids under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[7] This makes it highly suitable for the synthesis of Ugi products where the carboxylic acid component is immobilized.

  • Rink Amide Resin: This resin is designed to release products as carboxamides upon cleavage with TFA. Its acid lability makes it ideal for syntheses where the amine component is anchored to the support, and the final product desired is a primary amide.[10]

On-Bead Reaction Monitoring: A Non-Destructive Necessity

A key advantage of SPS is the ability to monitor reaction progress without cleaving the product from the resin. Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable, rapid, and non-destructive technique for this purpose.[11] By analyzing a small sample of beads, one can track the appearance or disappearance of key functional group stretches.

  • Disappearance of the isocyanide (R-N≡C) stretch: A strong, sharp peak around 2150-2130 cm⁻¹ is characteristic of the isocyanide functional group. The disappearance of this peak is a primary indicator of a successful Ugi reaction.[11]

  • Appearance of amide carbonyl (C=O) stretches: The formation of the Ugi product will result in the appearance of strong amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.[12]

This self-validating system allows for real-time decision-making, such as extending reaction times or adding more reagents if a reaction is incomplete.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a diketopiperazine (DKP) scaffold, a common and biologically relevant structure derived from a post-Ugi cyclization reaction.[13][14] This protocol utilizes an immobilized amino acid on Wang resin.

Protocol 1: Solid-Phase Synthesis of a Diketopiperazine (DKP) Scaffold

This protocol demonstrates the power of combining the Ugi reaction with a subsequent intramolecular cyclization to yield a privileged heterocyclic scaffold.

Materials and Equipment:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Fmoc-Gly-OH, Fmoc-Ala-OH (or other desired Fmoc-amino acids)

  • 3-Methoxyphenyl isocyanide

  • Benzaldehyde (or other desired aldehyde)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel with a frit

  • Shaker or bubbler system

  • Standard laboratory glassware, rotary evaporator

Step 1: Resin Preparation and Swelling

  • Action: Place Wang resin (1.0 g, ~1.0 mmol) into a solid-phase synthesis vessel.

  • Procedure: Add DMF (10 mL) and shake or bubble with nitrogen for 1 hour to swell the resin beads. Drain the solvent through the frit.

  • Rationale: Swelling the polystyrene matrix is essential to ensure that all reactive sites are accessible to reagents in subsequent steps.

Step 2: Loading of the First Amino Acid (Esterification)

  • Action: Couple the first Fmoc-protected amino acid (Fmoc-Ala-OH) to the resin.

  • Procedure:

    • Dissolve Fmoc-Ala-OH (3 eq, 3.0 mmol) and DMAP (0.1 eq, 0.1 mmol) in a minimal amount of DMF.

    • Add this solution to the swollen resin.

    • Add DIC (3 eq, 3.0 mmol) in DCM and shake the vessel at room temperature for 4-6 hours.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under high vacuum.

  • Rationale: This step anchors the first point of diversity to the solid support via an acid-labile ester linkage. DMAP catalyzes the esterification.[7]

Step 3: Fmoc-Deprotection

  • Action: Remove the Fmoc protecting group to expose the free amine for the Ugi reaction.

  • Procedure:

    • Treat the resin with 10 mL of 20% piperidine in DMF.

    • Shake for 5 minutes, drain, and repeat with fresh 20% piperidine solution for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Rationale: The Fmoc group is base-labile and is efficiently removed by piperidine, liberating the secondary amine required for imine formation in the Ugi reaction. Extensive washing is critical to remove all traces of piperidine.

Step 4: The Ugi Four-Component Reaction

  • Action: Perform the key multicomponent condensation using 3-methoxyphenyl isocyanide.

  • Procedure:

    • Swell the deprotected resin in 5 mL of a 1:1 mixture of DCM and Trimethyl orthoformate (TMOF).

    • Add benzaldehyde (5 eq, 5.0 mmol) and Fmoc-Gly-OH (5 eq, 5.0 mmol). Shake for 20 minutes.

    • Add 3-methoxyphenyl isocyanide (5 eq, 5.0 mmol).

    • Shake the reaction mixture at room temperature for 24-48 hours.

    • Drain the solution and wash the resin extensively with DMF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Rationale: This is the core complexity-generating step. Using a large excess of the soluble reagents drives the reaction to completion. TMOF can act as a dehydrating agent, facilitating imine formation.

Step 5: On-Resin Cyclization to Diketopiperazine

  • Action: First, deprotect the Fmoc group from the Ugi product, then induce cyclization.

  • Procedure:

    • Fmoc-Deprotection: Repeat Step 3 to remove the Fmoc group from the newly added glycine residue.

    • Cyclization: Treat the resin with a 5% solution of acetic acid in DMF and heat at 50°C for 12-18 hours.

    • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Rationale: The removal of the final Fmoc group reveals a terminal amine. Under mild acid and heat, this amine undergoes an intramolecular nucleophilic attack on the ester linkage to the Wang resin, cleaving the product from the support and simultaneously forming the cyclic DKP structure. This is a "cyclative cleavage" strategy.[15][16]

Step 6: Final Cleavage from Resin (Alternative to Cyclative Cleavage)

  • Action: Cleave the linear Ugi product from the resin if the DKP is not desired.

  • Procedure:

    • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (CAUTION: TFA is highly corrosive. Work in a fume hood with appropriate PPE).

    • Add the cleavage cocktail (10 mL) to the dry resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Concentrate the filtrate under a stream of nitrogen or via rotary evaporation.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Rationale: The strong acid (TFA) cleaves the benzyl ester linkage to the Wang resin.[17] TIS and water act as scavengers to trap reactive cations generated during the cleavage of any acid-labile side-chain protecting groups.

Protocol 2: On-Bead FT-IR Monitoring
  • Procedure:

    • After each key step (e.g., post-Ugi reaction), withdraw a small sample of resin beads (~5-10 mg).

    • Wash the beads thoroughly with DCM and dry them completely under vacuum.

    • Acquire an FT-IR spectrum using a KBr pellet method or a dedicated solid-phase IR accessory (e.g., ATR).

    • Analyze the spectrum for the disappearance of the isocyanide peak (~2140 cm⁻¹) and the appearance of amide bands.

  • Trustworthiness: This protocol provides a direct, qualitative assessment of reaction completion, ensuring that the subsequent step is not initiated prematurely.[11][12]

Visualization & Data Presentation

Workflow Diagram: SP-Ugi Reaction and DKP Formation

SP_Ugi_DKP_Workflow Resin Wang Resin (Swollen) LoadAA Step 2: Load Fmoc-Ala-OH (DIC, DMAP) Resin->LoadAA Resin_AA1 Fmoc-Ala-Wang LoadAA->Resin_AA1 Deprotect1 Step 3: Fmoc Deprotection (20% Piperidine/DMF) Resin_AA1->Deprotect1 Resin_NH_AA1 H-Ala-Wang Deprotect1->Resin_NH_AA1 Ugi Step 4: Ugi Reaction (+ Benzaldehyde) (+ Fmoc-Gly-OH) (+ 3-MeO-Ph-NC) Resin_NH_AA1->Ugi Resin_Ugi Resin-Ugi Adduct Ugi->Resin_Ugi Deprotect2 Step 5a: Fmoc Deprotection (20% Piperidine/DMF) Resin_Ugi->Deprotect2 Resin_Ugi_NH Deprotected Ugi Adduct Deprotect2->Resin_Ugi_NH Cyclize Step 5b: Cyclative Cleavage (5% AcOH/DMF, 50°C) Resin_Ugi_NH->Cyclize Cleave Step 6: Alternative TFA Cleavage Resin_Ugi_NH->Cleave DKP Final DKP Product (in solution) Cyclize->DKP Linear Linear Ugi Product Cleave->Linear

Caption: Workflow for the solid-phase synthesis of a diketopiperazine (DKP).

Table 1: Representative Reagent Stoichiometry for SP-Ugi Reaction
StepReagentEquivalents (relative to resin loading)Purpose
2. Loading Fmoc-Amino Acid3.0First component immobilization
DIC3.0Coupling agent for esterification
DMAP0.1Catalyst
3. Deprotection Piperidine20% (v/v) in DMFRemoval of Fmoc protecting group
4. Ugi Reaction Aldehyde/Ketone5.0 - 10.0Carbonyl component
Carboxylic Acid5.0 - 10.0Acid component
3-Methoxyphenyl Isocyanide5.0 - 10.0Isocyanide component
6. Cleavage TFA95% (v/v) in cocktailCleavage from acid-labile resin
TIS / H₂O2.5% / 2.5% (v/v)Cation scavengers

Troubleshooting and Expert Insights

  • Issue: Low Ugi reaction conversion (persistent isocyanide peak in FT-IR).

    • Solution: Ensure all reagents are anhydrous, as water can hydrolyze the intermediate iminium ion. Increase the excess of soluble reagents to 10-15 equivalents and extend the reaction time to 72 hours. The use of a less polar solvent like THF or a mixture of THF/DCM can sometimes accelerate the reaction.

  • Issue: Incomplete cleavage from the resin.

    • Solution: Ensure the resin is not overly dry before adding the cleavage cocktail, which can cause clumping. Increase cleavage time to 4 hours. For sterically hindered products, a more potent cleavage cocktail may be required.

  • Why Choose 3-Methoxyphenyl Isocyanide?

    • Medicinal Chemistry Relevance: The methoxyphenyl group is a common feature in many approved drugs and bioactive molecules. Its inclusion provides a scaffold that is already biased towards a biologically relevant chemical space.

    • Electronic Properties: The methoxy group is electron-donating, which can influence the nucleophilicity of the isocyanide carbon and potentially modulate the rate and efficiency of the Ugi reaction compared to electron-poor aromatic isocyanides.

    • Post-Ugi Modification Handle: The methoxy group can potentially be demethylated to a phenol, providing an additional handle for further diversification of the resulting library.

References

  • A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. (2022). Molecules. [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Solid-phase synthesis of diketopiperazines, useful scaffolds for combinatorial chemistry. (1998). Tetrahedron Letters. [Link]

  • Solid-phase synthesis of peptoid-like oligomers containing diverse diketopiperazine units. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • A Facile Synthesis of 2,5-Diketopiperazines Based on Isocyanide Chemistry. (2010). ChemInform. [Link]

  • Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). Comb-chem.com. [Link]

  • Technical Support Information Bulletin 1073 - Wang Resin. (n.d.). Aapptec Peptides. [Link]

  • Cleavage from Wang Resin. (n.d.). Aapptec Peptides. [Link]

  • Technical Support Information Bulletin 1048 - Merrifield Resin. (n.d.). Aapptec Peptides. [Link]

  • Merrifield resin and preparation method and application thereof. (n.d.).
  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). International Journal of Molecular Sciences. [Link]

  • Ugi four-center three-component reaction for the parallel solid-phase synthesis of N-substituted thiomopholinones. (2020). Request PDF on ResearchGate. [Link]

  • Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2024). Chemistry LibreTexts. [Link]

  • From Ugi Multicomponent Reaction to Linkers for Bioconjugation. (2020). ACS Omega. [Link]

  • Schematic representation of Merrifield solid-phase peptide synthesis (SPPS). (n.d.). ResearchGate. [Link]

  • Automated Peptide Synthesis: The Merrifield Solid-Phase Method. (2023). Organic Chemistry | OpenStax. [Link]

  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (2023). YouTube. [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). ResearchGate. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules. [Link]

  • Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. (1998). Journal of Peptide Science. [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). MDPI. [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein-Institut. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isocyano-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-isocyano-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Introduction: Strategic Approaches to Synthesis

The synthesis of aryl isocyanides, such as 1-isocyano-3-methoxybenzene, is a critical step in the development of various pharmaceutical scaffolds and complex molecules, particularly in multicomponent reactions like the Ugi and Passerini reactions.[1][2][3] The two most prevalent synthetic routes are:

  • Dehydration of N-(3-methoxyphenyl)formamide: This is the most common, reliable, and high-yielding method. It involves the formylation of 3-methoxyaniline to produce the formamide precursor, which is then dehydrated.[4][5] This guide will focus primarily on optimizing this route.

  • The Hofmann Carbylamine Reaction: A classical one-pot method that converts 3-methoxyaniline directly to the isocyanide using chloroform and a strong base.[6][7] While direct, it often suffers from lower yields and the use of hazardous reagents.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter.

General Workflow for Isocyanide Synthesis

The following diagram outlines the typical workflow for the preferred dehydration route, from starting material preparation to final product purification.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Dehydration Reaction cluster_2 Phase 3: Purification & Analysis start Start: 3-Methoxyaniline formylation Formylation (e.g., with Ethyl Formate) start->formylation Formic Acid or Ethyl Formate purify_formamide Purification of N-(3-methoxyphenyl)formamide (Recrystallization/Chromatography) formylation->purify_formamide dehydration Dehydration (Anhydrous Conditions) purify_formamide->dehydration Dehydrating Agent + Base (e.g., POCl₃/Et₃N) workup Aqueous Workup (e.g., NaHCO₃ wash) dehydration->workup drying Drying (e.g., MgSO₄/Na₂SO₄) workup->drying purify_isocyanide Final Purification (Silica Gel Chromatography) drying->purify_isocyanide analysis Characterization (NMR, IR, GC-MS) purify_isocyanide->analysis

Caption: General workflow for 1-isocyano-3-methoxybenzene synthesis.

Part 1: Troubleshooting the Dehydration of N-(3-methoxyphenyl)formamide

This two-step method is generally preferred for its higher yields and scalability. However, success hinges on careful control of reagents and conditions.

FAQ 1: My reaction yield is low or zero. What are the most critical factors to check?

Low yield is the most common issue and can almost always be traced back to one of three areas: the reagents, the reaction conditions, or the workup procedure. The following decision tree can help diagnose the problem.

G start Low or No Yield check_reagents Are Reagents High Quality? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions check_workup Was Workup/Purification Correct? start->check_workup formamide_purity Is formamide precursor pure and dry? check_reagents->formamide_purity solvent_anhydrous Is solvent anhydrous? check_reagents->solvent_anhydrous base_quality Is base (e.g., Et₃N) dry? check_reagents->base_quality dehydrating_agent_active Is dehydrating agent active? check_reagents->dehydrating_agent_active temp_control Was temperature maintained at 0°C? check_conditions->temp_control inert_atmosphere Was reaction under N₂ or Argon? check_conditions->inert_atmosphere addition_rate Was dehydrating agent added slowly? check_conditions->addition_rate stoichiometry Were reagent ratios correct? check_conditions->stoichiometry hydrolysis Was product hydrolyzed during workup? check_workup->hydrolysis purification_loss Was product lost during chromatography? check_workup->purification_loss

Caption: Troubleshooting decision tree for low isocyanide yield.

In-depth Explanation:

  • Purity of N-(3-methoxyphenyl)formamide: Your starting formamide must be impeccably dry and free of the starting amine (3-methoxyaniline). Residual water will consume the dehydrating agent, while residual amine can lead to complex side reactions.

  • Choice of Dehydrating Agent: This is a critical decision. Phosphorus oxychloride (POCl₃) is a powerful and common reagent, but others can offer advantages in terms of handling and side-product profiles.[4][8] The choice significantly impacts reaction conditions and outcomes.

Dehydrating AgentTypical BaseSolventKey AdvantagesKey Disadvantages
POCl₃ Triethylamine, PyridineDCM, THFHighly reactive, fast reactions, widely used.[4][9]Highly corrosive and moisture-sensitive; can cause charring if not controlled.
TsCl (Tosyl Chloride) Pyridine, TriethylamineDCM, DMCLess toxic and easier to handle than POCl₃; good yields.[8][10]Can require longer reaction times.[11]
PPh₃ / I₂ TriethylamineDCMMild conditions; effective for sensitive substrates.[12]Generates triphenylphosphine oxide, which must be removed during purification.
Triphosgene TriethylamineDCMVery effective, but extremely toxic (releases phosgene).[5][13]Requires specialized handling and safety precautions.
  • Anhydrous Conditions: All components—solvent, base (e.g., triethylamine), and glassware—must be rigorously dried. Water rapidly quenches dehydrating agents like POCl₃ and hydrolyzes the isocyanide product. Aprotic solvents like dichloromethane (DCM) are standard.[9][12]

  • Temperature Control: The dropwise addition of the dehydrating agent to the solution of formamide and base should be done at 0 °C in an ice bath.[4][9] These reactions are often exothermic. Allowing the temperature to rise can lead to the formation of intractable polymeric tars and other side products, drastically reducing the yield.

FAQ 2: The reaction mixture turned dark brown/black immediately. What happened?

This typically indicates decomposition or polymerization, often caused by:

  • Cause: The dehydrating agent was added too quickly or the reaction was performed at too high a temperature. This leads to a rapid exotherm that the cooling bath cannot control, causing localized "hot spots" where the substrate and product decompose.

  • Solution: Always add the dehydrating agent (especially POCl₃) dropwise via a syringe or dropping funnel over a period of 15-30 minutes while vigorously stirring and maintaining the internal temperature at or below 5 °C.

FAQ 3: How do I effectively purify 1-isocyano-3-methoxybenzene?

Isocyanides are known for their potent, unpleasant odors and should be handled in a well-ventilated fume hood.[6][14]

  • Step 1: Aqueous Workup: After the reaction is complete (monitored by TLC), quench it by pouring it over ice water or a cold, saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes remaining acids and hydrolyzes excess dehydrating agent. Extract the aqueous layer with a solvent like DCM or diethyl ether.

  • Step 2: Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Crucially, do not use excessive heat on the rotovap , as aryl isocyanides can be thermally unstable.

  • Step 3: Silica Gel Chromatography: This is the most effective method for final purification.[9]

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate or a gradient of diethyl ether in dichloromethane, and gradually increase the polarity.[9][11] The isocyanide is relatively non-polar and should elute fairly early.

    • Visualization: The product can be visualized on a TLC plate using a UV lamp (254 nm).

Part 2: Alternative Method - The Hofmann Carbylamine Reaction

While the dehydration method is preferred, the Hofmann reaction is a classic alternative for converting a primary amine directly to an isocyanide.[6]

FAQ 4: Can I synthesize 1-isocyano-3-methoxybenzene directly from 3-methoxyaniline?

Yes, this is the basis of the Hofmann Carbylamine reaction.[7] The reaction involves treating the primary amine with chloroform (CHCl₃) in the presence of a strong base like potassium hydroxide (KOH).[6][15]

Reaction: R-NH₂ + CHCl₃ + 3KOH → R-NC + 3KCl + 3H₂O

Mechanism: The key to this reaction is the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophilic intermediate.[6][16]

G cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Product node1 KOH + CHCl₃ → KCl + H₂O + :CCl₂ (Dichlorocarbene) node2 R-NH₂ (Amine) attacks :CCl₂ node3 Two successive base-mediated dehydrochlorination steps node4 R-N⁺≡C⁻ (Isocyanide)

Caption: Simplified mechanism of the Hofmann Carbylamine reaction.

FAQ 5: Why is the Hofmann reaction not the preferred method for yield?
  • Low to Moderate Yields: The reaction is often plagued by side reactions, and yields can be inconsistent.

  • Harsh Conditions: Requires a strong base and heating, which can be incompatible with more sensitive substrates.

  • Safety: Chloroform is a regulated substance. The reaction is also known for producing a powerfully foul odor, indicative of the isocyanide product.[16]

  • Optimization: While yields can be improved using phase-transfer catalysts like benzyltriethylammonium chloride, which help transfer the hydroxide ion into the organic phase to react with chloroform, the dehydration route generally remains superior for large-scale, high-yield synthesis.[6][17]

Detailed Experimental Protocol: Dehydration using POCl₃

This protocol is a robust starting point for the synthesis of 1-isocyano-3-methoxybenzene from its formamide precursor.

Materials:

  • N-(3-methoxyphenyl)formamide (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N) (5.0 equiv)[9]

  • Phosphorus oxychloride (POCl₃) (1.0 equiv)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add N-(3-methoxyphenyl)formamide (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the formamide in anhydrous DCM (approx. 0.4 M concentration). Add anhydrous triethylamine (5.0 equiv).[9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.0 equiv) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 5-15 minutes after the addition is complete.[9] Monitor the reaction progress by TLC (stain with potassium permanganate). The disappearance of the starting formamide spot indicates completion.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred, cold saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (low heat).

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-20% ethyl acetate in hexane) to afford 1-isocyano-3-methoxybenzene as a clear oil.

References

  • Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. [Link]

  • Malik, I., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Pharmaceuticals. [Link]

  • Supporting Information for Isocyanide 2.0. (n.d.). The Royal Society of Chemistry. [Link]

  • Grokipedia. (n.d.). Carbylamine reaction. Grokipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. ResearchGate. [Link]

  • ResearchGate. (2017). How to synthesize 2,6-dimethylphenyl isocyanide?. ResearchGate. [Link]

  • L.S.College, Muzaffarpur. (2020). Carbylamine reaction. L.S.College, Muzaffarpur. [Link]

  • Sathee Jee. (n.d.). Chemistry Carbylamine Reaction. Sathee Jee. [Link]

  • BYJU'S. (n.d.). Carbylamine Reaction Mechanism. BYJU'S. [Link]

  • Collegedunia. (n.d.). Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. Collegedunia. [Link]

  • Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides - Supporting Information. Green Chemistry. [Link]

  • Wang, C., et al. (2015). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. The Royal Society of Chemistry. [Link]

  • Meier, M. A. R. (2019). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruhe Institute of Technology. [Link]

  • Dömling, A., & Ugi, I. (2016). Methods for providing intermediates in the synthesis of atorvastatin.
  • ResearchGate. (2021). Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. [Link]

  • ResearchGate. (n.d.). Dehydration of N-(3-bromophenyl)formamide under different basic conditions. ResearchGate. [Link]

  • Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]

  • PubChem. (n.d.). 1-Isocyano-3-methylbenzene. PubChem. [Link]

  • Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

  • Science of Synthesis. (n.d.). Product Class 7: Isocyanides and Related Compounds. Thieme. [Link]

  • Gokel, G. W., et al. (1976). Phase-transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses. [Link]

  • Evseev, I., et al. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI. [Link]

Sources

Technical Support Center: Purification of Crude 3-Methoxyphenyl Isocyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-methoxyphenyl isocyanide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate. The following sections are structured in a question-and-answer format to directly address specific issues and provide robust, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental properties and handling advice for 3-methoxyphenyl isocyanide.

Q1: What are the primary safety concerns when handling 3-methoxyphenyl isocyanide?

A1: Isocyanides as a class are known for their potent, unpleasant odors and toxicity. Key safety precautions include:

  • Engineering Controls: Always handle 3-methoxyphenyl isocyanide in a certified chemical fume hood with a face velocity of 80-120 feet per minute to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles or a full-face shield, and a lab coat.[2][3][4] For operations with a high risk of aerosol generation, respiratory protection may be necessary.[2]

  • Odor Management: The vile smell is a key hazard indicator. To neutralize the odor on glassware and surfaces, rinse with a solution of methanolic hydrochloric or sulfuric acid, which hydrolyzes the isocyanide to the less volatile N-(3-methoxyphenyl)formamide.[5][6]

Q2: What are the common impurities in a crude sample of 3-methoxyphenyl isocyanide?

A2: The impurity profile depends heavily on the synthetic route. For the common dehydration of N-(3-methoxyphenyl)formamide using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine), typical impurities include:

  • Unreacted N-(3-methoxyphenyl)formamide: The starting material for the dehydration reaction.

  • Triethylamine/Triethylamine Hydrochloride: The base and its corresponding salt.

  • Polymeric materials: Isocyanides can polymerize, especially in the presence of acid or heat.[7]

  • Hydrolysis Product: The corresponding formamide can be regenerated if the isocyanide is exposed to moisture, particularly under acidic conditions.[7]

Q3: How stable is 3-methoxyphenyl isocyanide, and what are the optimal storage conditions?

A3: Aryl isocyanides are generally more stable than their alkyl counterparts but are still sensitive to heat, acid, and moisture.[8][9]

  • Thermal Stability: Avoid unnecessary heating, as it can induce polymerization or rearrangement.[6] Distillations should be performed under high vacuum to keep temperatures low.

  • Chemical Stability: They are stable to bases but hydrolyze under acidic conditions to form formamides.[7] This sensitivity is a critical consideration for purification methods like silica gel chromatography.

  • Storage: For long-term storage, it is recommended to keep the purified isocyanide in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation.[6]

Section 2: Troubleshooting Purification Workflows

This section provides a decision-making framework and detailed troubleshooting for the most common purification techniques.

Workflow Decision Diagram

Use the following diagram to select an appropriate starting point for your purification based on the physical state of your crude product and the nature of the primary impurities.

PurificationDecisionTree start Start: Crude 3-Methoxyphenyl Isocyanide q_state What is the physical state of the crude product? start->q_state n_oil Low-viscosity Oil q_state->n_oil Oil n_solid Solid / High-viscosity Oil q_state->n_solid Solid q_impurities_oil Are impurities volatile (e.g., residual solvents, TEA)? n_oil->q_impurities_oil q_impurities_solid Are impurities non-polar or baseline on TLC? n_solid->q_impurities_solid m_distill Method: High Vacuum Distillation (e.g., Kugelrohr) q_impurities_oil->m_distill Yes m_chrom Method: Flash Chromatography (Neutralized Silica) q_impurities_oil->m_chrom No (e.g., formamide) m_recryst Method: Recrystallization q_impurities_solid->m_recryst No m_filter Method: Filtration through a short plug of neutralized silica q_impurities_solid->m_filter Yes m_filter->m_recryst If further purity needed

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: High Vacuum Distillation

Q: My isocyanide seems to be decomposing in the distillation pot, resulting in a low yield. What's happening?

A: This is a classic issue of thermal degradation. Isocyanides can polymerize or rearrange at elevated temperatures.

  • Causality: The N≡C bond is high in energy, and prolonged heating provides the activation energy for decomposition pathways.

  • Solution: The key is to lower the distillation temperature.

    • Improve Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure (<1 Torr). A lower pressure directly corresponds to a lower boiling point.[10][11]

    • Use Kugelrohr Apparatus: A Kugelrohr (short-path) distillation apparatus is ideal. It minimizes the residence time of the compound at high temperatures and reduces the travel path for the vapor, which is crucial for thermally sensitive compounds.

    • Control Heat Source: Use a precisely controlled oil bath and heat the distillation flask slowly and evenly. Avoid aggressive heating, which can cause localized "hot spots."

Q: I've distilled my product, but NMR analysis still shows the starting formamide. Why?

A: This indicates that the boiling points of your product and the N-(3-methoxyphenyl)formamide impurity are too close under your distillation conditions for effective separation.

  • Causality: Simple distillation is ineffective for separating liquids with close boiling points. The formamide has a higher boiling point, but it may have sufficient vapor pressure to co-distill, especially under high vacuum.

  • Solution:

    • Fractional Distillation: If scale allows, use a short, vacuum-jacketed Vigreux column to increase the number of theoretical plates and improve separation.[6] However, this may increase the required temperature.

    • Pre-Purification Wash: Before distilling, consider dissolving the crude product in a non-polar solvent (e.g., diethyl ether or toluene) and washing it carefully with a saturated sodium bicarbonate solution to remove any acidic species. Crucially , do not use an acid wash, as this will hydrolyze your product.[7] Ensure the organic layer is thoroughly dried before distillation.

    • Alternative Method: If co-distillation persists, flash chromatography is likely a better purification strategy.

Troubleshooting Guide 2: Flash Column Chromatography

Q: My product is sticking to the silica gel column and won't elute, even with a high-polarity eluent.

A: This is a very common problem. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with or even catalyze the decomposition/polymerization of the isocyanide.[12]

  • Causality: The terminal carbon of the isocyanide has some carbene character and is susceptible to protonation by the acidic silanols, leading to irreversible binding or on-column reaction.[7]

  • Solution: Deactivate the Silica Gel.

    • Base-Washing: The most common and effective method is to use an eluent containing a small amount of a tertiary amine base.[13] Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 1-2% triethylamine (TEA) by volume.

    • Pre-flushing: Before loading your sample, flush the packed column with one to two column volumes of this TEA-containing eluent to neutralize the stationary phase.[13]

    • Alternative Stationary Phases: If the product is extremely sensitive, consider less acidic or alternative stationary phases like neutral alumina or specially treated silica gels (e.g., C-2 silica).[14]

Q: I've successfully run the column, but my purified fractions have a foul odor that returns over time, and TLC shows a new, more polar spot.

A: This suggests that trace amounts of acid from the silica gel were not fully neutralized and co-eluted with your product, causing slow decomposition in the collection flask.

  • Causality: Even with TEA in the eluent, it's possible for micro-environments in the silica to retain acidity. If your product elutes quickly, it might carry trace acid with it.

  • Solution:

    • Immediate Quench: Add a small amount of base (e.g., a few drops of TEA or pyridine) to your collection flasks before starting the chromatography. This will instantly neutralize any co-eluting acid.

    • Aqueous Workup Post-Column: Combine the pure fractions, dilute with a suitable solvent like diethyl ether, and wash with a saturated sodium bicarbonate solution. This will remove any residual acid and the TEA from the column eluent. Dry the organic layer thoroughly (e.g., over MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Use a Silica Plug: For removing baseline impurities from a relatively clean crude product, consider filtering it through a short, wide plug of TEA-neutralized silica gel instead of running a full column.[13][15] This minimizes contact time.

Experimental Protocol: Flash Chromatography on Neutralized Silica

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your chosen low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% triethylamine.[16]

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the solvent level drop below the top of the silica.[16]

  • Equilibration: Elute the packed column with at least two column volumes of the TEA-containing eluent.

  • Sample Loading: Dissolve your crude 3-methoxyphenyl isocyanide in a minimal amount of dichloromethane or the eluent. For better resolution, you can pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[13][17]

  • Elution: Run the column using an isocratic or gradient elution with your TEA-containing solvent system, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and immediately concentrate them on a rotary evaporator at low temperature (<30 °C) to minimize thermal stress.

Troubleshooting Guide 3: Recrystallization

Q: I can't find a suitable solvent for recrystallization. The product is either too soluble in everything or not soluble at all.

A: Finding the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[18][19]

  • Causality: This temperature-dependent solubility differential is the basis for purification. If a compound is too soluble, it won't crystallize upon cooling. If it's insoluble, it can't be dissolved to remove trapped impurities.[20]

  • Solution: Systematic Solvent Screening.

    • Single Solvents: Test a range of solvents with varying polarities. For 3-methoxyphenyl isocyanide, good starting points are non-polar solvents like hexanes, heptane, or cyclohexane, or potentially a polar aprotic solvent if the compound is a solid.

    • Solvent Systems: If no single solvent works, use a binary solvent system. Find a solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and another solvent in which it is poorly soluble but is miscible with the first (e.g., hexanes or pentane).

    • Screening Protocol: Place a small amount of crude material in a test tube. Add the "poor" solvent dropwise until the solid is suspended. Heat the mixture. If it doesn't dissolve, it's not a good system. If it does dissolve, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

Experimental Protocol: Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Place the crude solid/oil in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., ethyl acetate) required to dissolve the compound at an elevated temperature (use a hot plate with stirring).[19]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[19]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[20] Wash the crystals with a small amount of ice-cold "poor" solvent (hexanes) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Technique Pros Cons Best For Removing...
Vacuum Distillation Excellent for removing non-volatile or high-boiling impurities. Good for large scales.Risk of thermal decomposition. Ineffective for close-boiling impurities.Polymeric byproducts, starting formamide (if bp is sufficiently different).
Flash Chromatography High resolving power. Versatile for various impurity types.Product loss on acidic silica. Requires solvent and generates waste.Unreacted starting materials, byproducts with different polarity.
Recrystallization Can yield very high-purity material. Cost-effective and scalable.Finding a suitable solvent can be difficult. Not suitable for oils.Impurities with different solubility profiles.

Section 3: Quality Control

Q: How do I confirm the purity of my final product?

A: Use a combination of spectroscopic and physical methods:

  • IR Spectroscopy: The most telling analysis. Look for the strong, sharp isocyanide (N≡C) stretch between 2110-2165 cm⁻¹. The absence of a broad N-H stretch (~3300 cm⁻¹) and a carbonyl (C=O) stretch (~1670 cm⁻¹) indicates the removal of the formamide starting material.[7][21]

  • ¹H NMR Spectroscopy: Check for the absence of signals corresponding to impurities like triethylamine or the starting formamide. The aromatic region should be clean and match the expected pattern for a 1,3-disubstituted benzene ring.

  • GC-MS: Provides a quantitative measure of purity and can help identify any low-level volatile impurities.

By following these troubleshooting guides and protocols, you can overcome the common challenges associated with the purification of 3-methoxyphenyl isocyanide, leading to a high-purity product suitable for your research and development needs.

References

  • Isocyanates: Working Safely - CDPH. California Department of Public Health.

  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Safe Work Australia.

  • 5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. Lakeland Industries.

  • Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols - Benchchem. Benchchem.

  • Safe Use of Di-Isocyanates. Health and Safety Executive.

  • tert-BUTYL ISOCYANIDE - Organic Syntheses Procedure. Organic Syntheses.

  • Synthesis and stability study of isocyano aryl boronate esters and their synthetic applications - RSC Publishing. RSC Advances.

  • Isocyanide 2.0 - Green Chemistry (RSC Publishing). Green Chemistry.

  • Process for the distillation of isocyanates - Google Patents. Google Patents.

  • Preparation of Isocyanides - The Kubiak Lab Manual. The Kubiak Lab, UC San Diego.

  • Method for distillation of isocyanates - Google Patents. Google Patents.

  • Minimizing impurities in the synthesis of 1-isocyanopentane - Benchchem. Benchchem.

  • Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruhe Institute of Technology (KIT) Repository.

  • 3-Methoxyphenyl isocyanate - High purity | EN - Georganics. Georganics.

  • Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis - Benchchem. Benchchem.

  • Buy 3-Methoxyphenyl isocyanate from Conier Chem&Pharma Limited - ECHEMI. ECHEMI.

  • Isocyanide - Wikipedia. Wikipedia.

  • 3-METHOXYPHENYL ISOCYANATE - Georganics. Georganics.

  • Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Tetrahedron Letters.

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC - NIH. Molecules.

  • 3-METHOXYPHENYL ISOCYANATE 18908-07-1 wiki - Guidechem. Guidechem.

  • 3-Methoxyphenyl isocyanate, 99% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

  • Nucleophilicity Parameters for Alkyl and Aryl Isocyanides | Request PDF - ResearchGate. ResearchGate.

  • o-TOLYL ISOCYANIDE - Organic Syntheses Procedure. Organic Syntheses.

  • Technical Support Center: Purification of Products from Benzoyl Isocyanate Reactions - Benchchem. Benchchem.

  • Origin of Impurities Formed in the Polyurethane Production Chain. 1. Conditions for Chlorine Transfer from an Aryl Isocyanide Dichloride Byproduct | Request PDF - ResearchGate. ResearchGate.

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.

  • The purification process of a brownish isocyanide on a short silica pad. - ResearchGate. ResearchGate.

  • FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL | Sorbent Technologies, Inc. Sorbent Technologies, Inc.

  • Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents. Google Patents.

  • General methods for flash chromatography using disposable columns - PMC - NIH. Medicinal Chemistry Research.

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE (Journal of Visualized Experiments).

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester.

  • Recrystallization - YouTube. Professor Dave Explains.

  • Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts.

  • Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. Chemical Reviews.

  • Isocyanide Chemistry - Baran Lab. The Scripps Research Institute.

  • The chemical synthesis method of aryl isocyanate - Google Patents. Google Patents.

Sources

Technical Support Center: Overcoming Challenges with 1-Isocyano-3-methoxybenzene in Ugi Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with 1-isocyano-3-methoxybenzene in Ugi four-component reactions (Ugi-4CR). This resource is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your success with this valuable, yet sometimes challenging, reagent.

The methoxy group at the meta position of 1-isocyano-3-methoxybenzene introduces unique electronic properties that can influence its reactivity. This guide will help you understand and overcome these challenges to achieve optimal yields and product purity.

Troubleshooting Guide: Addressing Low Reactivity and Side Reactions

This section is structured to address common issues encountered when using 1-isocyano-3-methoxybenzene in Ugi reactions.

Issue 1: Low to No Product Yield

Question: I am performing a standard Ugi reaction with 1-isocyano-3-methoxybenzene and observing very low or no formation of my desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields with 1-isocyano-3-methoxybenzene in Ugi reactions are often attributed to its electronic properties. The electron-donating methoxy group can decrease the electrophilicity of the isocyanide carbon, making it less reactive towards the iminium ion intermediate. Here are several strategies to overcome this:

1. Enhance Iminium Ion Formation and Reactivity:

  • Pre-formation of the Imine: The initial condensation of the amine and aldehyde/ketone to form the imine is a critical step.[1][2] To drive this equilibrium forward, consider pre-mixing the amine and carbonyl compound for 30-60 minutes before adding the carboxylic acid and 1-isocyano-3-methoxybenzene. The use of a dehydrating agent, such as molecular sieves, can also be beneficial.[1]

  • Acid Co-catalyst/Additive: While the carboxylic acid component is a reactant, stronger acids can be used in catalytic amounts to promote iminium ion formation. However, be cautious as excess strong acid can lead to unwanted side reactions.

2. Strategic Solvent Selection:

  • Polar Protic Solvents: Solvents like methanol and ethanol are generally favored for Ugi reactions as they can stabilize the charged intermediates.[3][4]

  • Fluorinated Alcohols: 2,2,2-Trifluoroethanol (TFE) is an excellent choice as it can enhance the rate of imine formation and stabilize the nitrilium ion intermediate through hydrogen bonding.[1][5]

3. Temperature and Concentration Optimization:

  • Increased Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the reactivity barrier of the electron-rich isocyanide.[1] Microwave irradiation can also be a powerful tool for accelerating the reaction.

  • High Concentration: Ugi reactions are typically favored at high concentrations of reactants (0.5 M - 2.0 M).[2]

4. Lewis Acid Catalysis:

  • Activation of the Carbonyl Component: Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or TiCl₄ can activate the aldehyde or ketone, making it more electrophilic and accelerating the initial imine formation.[1][6] This, in turn, can lead to a higher concentration of the reactive iminium ion available to react with the less nucleophilic 1-isocyano-3-methoxybenzene.

Issue 2: Formation of Passerini-type Byproducts

Question: I am observing a significant amount of an α-acyloxy carboxamide byproduct in my Ugi reaction. How can I suppress this Passerini side reaction?

Answer:

The Passerini reaction is a three-component reaction between an aldehyde/ketone, a carboxylic acid, and an isocyanide. It can compete with the Ugi reaction, especially if the amine component is unreactive or sterically hindered.

1. Solvent Choice:

  • Favor Protic Solvents: The Passerini reaction is generally favored in nonpolar, aprotic solvents.[7] By using polar protic solvents like methanol or TFE, you can promote the Ugi pathway.

2. Ensure Efficient Imine Formation:

  • Pre-formation of the imine , as mentioned previously, is a key strategy to ensure the Ugi pathway is favored.

3. Order of Addition:

  • Add the isocyanide last, after the other three components have had time to react and form the iminium ion.

Frequently Asked Questions (FAQs)

Q1: Why is 1-isocyano-3-methoxybenzene considered a "less reactive" isocyanide in Ugi reactions?

A1: The methoxy group (-OCH₃) is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring, which in turn reduces the electrophilicity of the isocyanide carbon. This makes it a weaker nucleophile compared to isocyanides bearing electron-withdrawing groups.

Q2: Can I use 1-isocyano-3-methoxybenzene in other isocyanide-based multicomponent reactions?

A2: Yes, it can be used in other reactions like the Passerini and Ugi-Smiles reactions.[8] However, its inherent lower reactivity might necessitate more forcing conditions or the use of catalysts.

Q3: How can I confirm the purity of my 1-isocyano-3-methoxybenzene before use?

A3: The purity of the isocyanide is crucial for a successful reaction. You can check its purity using:

  • Infrared (IR) Spectroscopy: Look for a strong, characteristic isocyanide stretch around 2140 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The isocyanide carbon has a characteristic chemical shift in the ¹³C NMR spectrum.

If impurities are detected, purification by column chromatography or recrystallization under an inert atmosphere is recommended.[1]

Q4: Are there any specific safety precautions I should take when handling 1-isocyano-3-methoxybenzene?

A4: Isocyanides are known for their strong, unpleasant odors and potential toxicity. Always handle 1-isocyano-3-methoxybenzene in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Optimized Protocol: Enhanced Ugi Synthesis with 1-Isocyano-3-methoxybenzene using Lewis Acid Catalysis

This protocol provides a step-by-step method for improving the yield of Ugi reactions with 1-isocyano-3-methoxybenzene.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • 1-Isocyano-3-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 0.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (2 mL)

  • Dry reaction vial with a magnetic stir bar

  • Molecular sieves (optional)

Procedure:

  • To the dry reaction vial, add the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol).

  • Add 2,2,2-trifluoroethanol (2 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) and scandium(III) triflate (0.1 mmol). Stir for an additional 10 minutes.

  • Add 1-isocyano-3-methoxybenzene (1.0 mmol) to the reaction mixture.

  • Seal the vial and stir at room temperature or heat to 40-50 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure α-aminoacyl amide.

Data Presentation

Table 1: Comparative Yields of Ugi Product with 1-Isocyano-3-methoxybenzene under Different Conditions

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1MethanolNone252435
2TFENone252455
3TFENone501268
4TFESc(OTf)₃ (10)251285

Yields are hypothetical and for illustrative purposes.

Visualizations

Ugi Reaction Mechanism

Ugi_Mechanism cluster_1 Iminium Formation cluster_2 Nucleophilic Addition cluster_3 Acyl Transfer Amine Amine Imine Imine Amine->Imine -H2O Carbonyl Aldehyde/ Ketone Carbonyl->Imine Iminium Iminium Ion Imine->Iminium +H+ (from Acid) H_plus H+ Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Isocyanide 1-Isocyano-3-methoxybenzene Isocyanide->Nitrilium Intermediate α-Adduct Nitrilium->Intermediate + Carboxylate Carboxylate Carboxylate Carboxylate->Intermediate Product Final Product (bis-amide) Intermediate->Product Mumm Rearrangement Troubleshooting_Workflow Start Low/No Product Yield Check_Imine Optimize Iminium Formation? Start->Check_Imine Preform_Imine Pre-form Imine (Amine + Carbonyl, 30-60 min) Check_Imine->Preform_Imine Yes Change_Solvent Change Solvent? Check_Imine->Change_Solvent No Preform_Imine->Change_Solvent Use_TFE Use TFE or other fluorinated alcohol Change_Solvent->Use_TFE Yes Increase_Temp Increase Temperature? Change_Solvent->Increase_Temp No Use_TFE->Increase_Temp Heat_Reaction Heat to 40-60 °C or use microwave Increase_Temp->Heat_Reaction Yes Add_Catalyst Use Lewis Acid Catalyst? Increase_Temp->Add_Catalyst No Heat_Reaction->Add_Catalyst Use_ScOTf3 Add Sc(OTf)3 (10 mol%) Add_Catalyst->Use_ScOTf3 Yes End Improved Yield Add_Catalyst->End No, Re-evaluate Use_ScOTf3->End

Caption: A logical workflow for troubleshooting low yields in Ugi reactions.

References

  • Wikipedia. Ugi reaction. [Link]

  • de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 8, 480–512. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Akbar, S. S., & Georg, G. I. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(10), 2476. [Link]

  • Shaaban, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(23), 7248. [Link]

  • Akbar, S. S., & Georg, G. I. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(10), 2476. [Link]

  • Szolcsányi, P., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160. [Link]

  • ResearchGate. Lewis acid-catalyzed formation of Ugi four-component reaction product from Passerini three-component reaction system without an added amine. [Link]

  • Neto, B. A. D. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1637–1651. [Link]

  • eScholarship.org. Advancements in Isocyanide Based Multicomponent Reactions. [Link]

  • ResearchGate. Beyond the Ugi reaction: less conventional interactions between isocyanides and iminium species. [Link]

  • ResearchGate. Troubleshooting table. [Link]

  • ResearchGate. Solvent influence on the model Ugi reaction. [Link]

  • ResearchGate. "Isocyanide-free" Ugi reactions. [Link]

  • ResearchGate. The Ugi MCR. Adduct formation is dependent on the solvent. All reactions were conducted under microwave irradiation. [Link]

  • Szolcsányi, P., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Journal of Chemical Education, 93(4), 743-746. [Link]

  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007). [Link]

  • PubChem. 1-isocyano-3-methoxybenzene. [Link]

  • Beilstein Journals. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]

  • Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9304–9357. [Link]

  • PubChem. 1-Isocyano-3-methylbenzene. [Link]

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Technical Support Center: Catalyst Selection & Reaction Optimization for 1-Isocyano-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-Aryl-Iso-48B-Rev.1

This guide is designed for researchers, scientists, and drug development professionals leveraging 1-isocyano-3-methoxybenzene in their synthetic workflows. As an aromatic isocyanide with a meta-positioned electron-donating group, its reactivity profile presents unique challenges and opportunities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and catalyst selection for enhanced reactivity and yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving 1-isocyano-3-methoxybenzene in a direct question-and-answer format.

Question 1: My Passerini three-component reaction (P-3CR) with 1-isocyano-3-methoxybenzene is showing low to no product yield. What are the primary causes and how can I fix it?

Answer:

Low yield in a Passerini reaction involving this substrate, despite its activated nature, typically stems from insufficient electrophilic activation of the carbonyl component or suboptimal reaction conditions. Aromatic isocyanides can be less reactive than their aliphatic counterparts, and overcoming this kinetic barrier is key.[1]

Causality & Recommended Solutions:

  • Insufficient Carbonyl Electrophilicity: The initial, and often rate-limiting, step of the Passerini reaction is the nucleophilic attack of the isocyanide on the carbonyl carbon.[2] If the aldehyde or ketone is not sufficiently electrophilic, this step will be slow. The meta-methoxy group on the isocyanide provides moderate electron donation, enhancing its nucleophilicity, but this often isn't enough to drive the reaction with unactivated carbonyls.

    • Solution: Introduce a Lewis Acid Catalyst. A Lewis acid will coordinate to the carbonyl oxygen, dramatically increasing its electrophilicity and making it far more susceptible to attack by the isocyanide.[3][4] This is the most effective and common strategy for accelerating Passerini reactions.[3][4]

  • Suboptimal Solvent Choice: The reaction mechanism can be heavily influenced by the solvent environment.[5] Non-polar, aprotic solvents are traditionally used, but they may not provide sufficient stabilization for the charged intermediates proposed in the ionic mechanism.[5]

    • Solution: Employ Hydrogen Bond Donating Solvents. Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can significantly accelerate the reaction by stabilizing intermediates through strong hydrogen bonds.[3][6] Even small amounts of HFIP in a solvent like dichloromethane (DCM) can lead to substantial rate enhancements.[6]

  • Low Reactant Concentration: The Passerini reaction is a third-order reaction, meaning its rate is directly dependent on the concentration of all three components.[5]

    • Solution: Increase Reactant Concentration. Running the reaction at higher concentrations (e.g., 0.5 M to 1.0 M) can significantly improve the reaction rate and final yield, especially for less reactive aromatic aldehydes.[6][7]

Workflow for Troubleshooting Low Passerini Yield

G start Low P-3CR Yield check_catalyst Is a Lewis Acid Catalyst Present? start->check_catalyst add_lewis Action: Add Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) [0.1 - 10 mol%] check_catalyst->add_lewis No check_solvent What is the Solvent? check_catalyst->check_solvent Yes add_lewis->check_solvent change_solvent Action: Switch to or add a Hydrogen-Bonding Solvent (e.g., DCM:HFIP 4:1, TFE) check_solvent->change_solvent Aprotic (DCM, THF) check_conc What is the Concentration? check_solvent->check_conc Polar/H-Bonding change_solvent->check_conc increase_conc Action: Increase Concentration to 0.5 M - 1.0 M check_conc->increase_conc < 0.5 M success Yield Improved check_conc->success ≥ 0.5 M increase_conc->success

Caption: Troubleshooting workflow for low-yield Passerini reactions.

Question 2: In my Ugi four-component reaction (U-4CR), I am observing a significant amount of the Passerini product as a side reaction. How can I improve the selectivity for the desired α-bis-amide?

Answer:

The formation of a Passerini byproduct in an Ugi reaction is a classic competitive pathway.[7] This occurs when the isocyanide reacts with the carbonyl and carboxylic acid components before the imine (formed from the amine and carbonyl) can be trapped. This issue is often exacerbated by slow imine formation.

Causality & Recommended Solutions:

  • Slow Imine Formation: The Ugi reaction mechanism begins with the condensation of the amine and carbonyl to form an imine, which is then protonated to an iminium ion.[4][7] The isocyanide then adds to this electrophilic iminium ion. If imine formation is slow or reversible, the free carbonyl compound is available to react directly with the isocyanide and carboxylic acid via the Passerini pathway.

    • Solution 1: Pre-form the Imine. A simple and highly effective technique is to stir the amine and carbonyl components together in the reaction solvent for a period (e.g., 30-60 minutes) before adding the carboxylic acid and 1-isocyano-3-methoxybenzene.[3] This allows the imine concentration to build, favoring the Ugi pathway.

    • Solution 2: Use a Dehydrating Agent. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium of the condensation reaction towards the imine, thereby reducing the concentration of the free carbonyl component available for the competing Passerini reaction.[8]

  • Order of Reagent Addition: Adding the highly reactive isocyanide component too early, before the imine has had a chance to form, can favor the undesired side reaction.

    • Solution: Add the Isocyanide Last. A robust experimental design involves the sequential addition of reagents: first the amine and carbonyl, followed by the carboxylic acid, and finally the isocyanide.[3][9]

Ugi vs. Passerini Mechanistic Divergence

G cluster_ugi Ugi Pathway (Desired) cluster_passerini Passerini Pathway (Side Reaction) U1 Amine + Carbonyl U2 Imine Formation U1->U2 U3 Iminium Ion (+ Acid) U2->U3 U4 Isocyanide Attack U3->U4 U5 Ugi Product (α-bis-amide) U4->U5 P1 Carbonyl + Acid P2 Activated Carbonyl P1->P2 P3 Isocyanide Attack P2->P3 P4 Passerini Product (α-acyloxy amide) P3->P4 isocyanide 1-Isocyano-3- methoxybenzene isocyanide->U4 Favored by high [Imine] isocyanide->P3 Favored by high [Carbonyl]

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stability issues and degradation of 3-methoxyphenyl isocyanide during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support center for 3-methoxyphenyl isocyanide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation problems encountered during storage and experimentation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 3-methoxyphenyl isocyanide.

Q1: How should I properly store 3-methoxyphenyl isocyanide to ensure its long-term stability?

A1: Proper storage is the most critical factor in maintaining the chemical integrity of aryl isocyanides. They are sensitive to moisture, acid, and to a lesser extent, light and heat.[1]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This is crucial to prevent hydrolysis from atmospheric moisture.

  • Temperature: For long-term storage, keep the reagent at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C).[1][2]

  • Container: Use a tightly sealed container, preferably with a septum-capped vial for easy access with a syringe under an inert atmosphere, minimizing exposure.

  • Handling: Before opening a refrigerated or frozen vial, always allow it to warm completely to room temperature.[2] This prevents atmospheric moisture from condensing on the cold reagent, which would introduce water and accelerate degradation.[2]

Q2: My bottle of 3-methoxyphenyl isocyanide has turned from a clear liquid to a yellow or brownish color. What does this mean?

A2: A color change is a primary visual indicator of degradation. While freshly distilled aryl isocyanides are typically colorless to pale yellow liquids, the development of a more intense yellow or brown color often suggests the formation of impurities, which could be oligomers or polymers.[3] This is a common consequence of exposure to air, moisture, or acidic contaminants over time.

Q3: Can I still use my 3-methoxyphenyl isocyanide if it has changed color or been stored improperly?

A3: It is strongly discouraged. Using a degraded isocyanide will, at best, lead to significantly reduced reaction yields and, at worst, introduce unknown impurities into your reaction, complicating purification and analysis. The nucleophilicity of the isocyanide carbon is critical for its reactivity in key reactions like the Ugi and Passerini, and degradation compromises this.[1] Before use, you must verify the purity of any suspect reagent. See the Troubleshooting Guide below for quality control protocols.

Q4: What are the main chemical reactions that cause 3-methoxyphenyl isocyanide to degrade?

A4: The two primary degradation pathways for isocyanides are hydrolysis and polymerization.

  • Hydrolysis: Isocyanides are highly sensitive to acidic conditions and will hydrolyze in the presence of aqueous acid to form the corresponding N-formamide.[4][5] For 3-methoxyphenyl isocyanide, this product is N-(3-methoxyphenyl)formamide. This reaction is often used to destroy the potent odors of volatile isocyanides.[4] Notably, isocyanides are generally stable under strong basic conditions.[4][6][7]

  • Polymerization: In the presence of certain Lewis or Brønsted acids, or even upon prolonged storage, aryl isocyanides can polymerize.[3][4][8] This process can be complex and may be catalyzed by trace acidic impurities on the glass surface of the container. This is a common cause of the reagent turning viscous or solidifying over time.

Visualizing Degradation Pathways

The following diagram illustrates the primary routes through which 3-methoxyphenyl isocyanide can degrade.

A 3-Methoxyphenyl Isocyanide (C₈H₇NO) B N-(3-methoxyphenyl)formamide (Hydrolysis Product) A->B H₂O / H⁺ (Acid) Moisture Exposure C Polyisocyanide (Polymerization Product) A->C Acid Catalysis Improper Storage

Caption: Primary degradation pathways for 3-methoxyphenyl isocyanide.

Troubleshooting Guide for Experimental Failures

This guide provides a structured approach to diagnosing issues when 3-methoxyphenyl isocyanide is used in a reaction.

Problem: I am observing low or no product yield in my reaction (e.g., Ugi, Passerini, or metal-catalyzed insertion).

This is a common issue and is frequently linked to the quality of the isocyanide reagent.

Step 1: Assess the Physical State of the Reagent

  • Visual Check: Is the isocyanide a clear, colorless to pale yellow liquid? Or is it dark yellow/brown, viscous, or solidified? If it shows visual signs of degradation, it is the most likely culprit.

  • Odor: Isocyanides have a notoriously strong and unpleasant odor. While this is not a quantitative measure of purity, a significantly diminished odor might suggest it has converted to the less volatile formamide.

Step 2: Perform a Quick Quality Control (QC) Check If the reagent is suspect, a quick analytical check is essential to confirm its identity and purity before investing more time and materials.

Protocol 1: Purity Assessment by Infrared (IR) Spectroscopy

This is the fastest and most direct method to confirm the presence of the isocyanide functional group.

  • Methodology:

    • Prepare a neat sample by placing a small drop of the 3-methoxyphenyl isocyanide liquid between two NaCl or KBr salt plates.

    • Alternatively, if the sample is a solid or highly viscous, dissolve a small amount in a volatile solvent like dichloromethane (DCM), spot it onto a salt plate, and allow the solvent to evaporate.

    • Acquire the IR spectrum.

  • Expected Result for Pure Reagent: Look for a very strong, sharp absorbance band characteristic of the isocyanide (N≡C) stretch. This peak should appear between 2110 and 2150 cm⁻¹ .[1][9]

  • Signs of Degradation:

    • A weak or absent isocyanide peak.

    • The appearance of a broad peak around 3300 cm⁻¹ (N-H stretch) and a strong peak around 1670 cm⁻¹ (C=O, amide I band), which are indicative of the N-(3-methoxyphenyl)formamide hydrolysis product.

Step 3: Develop a Troubleshooting Plan Based on QC Results

The following workflow provides a logical path forward after diagnosing your reagent's quality.

start Low / No Reaction Yield check_reagent Assess Reagent Condition (Color, Viscosity) start->check_reagent qc_check Perform QC Check (IR or NMR) check_reagent->qc_check reagent_ok Reagent is Pure qc_check->reagent_ok N≡C peak strong? No amide peaks? reagent_bad Reagent is Degraded qc_check->reagent_bad N≡C peak weak/absent? Amide peaks present? investigate_other Investigate Other Parameters (Solvent, Temp, Other Reagents) reagent_ok->investigate_other purify_discard Purify by Distillation or Discard and Use New Stock reagent_bad->purify_discard end_good Proceed with Reaction investigate_other->end_good end_bad Obtain New Reagent purify_discard->end_bad

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Technical Support Center: Navigating Challenges in Ugi Reactions with Aromatic Isocyanides

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for the Ugi four-component reaction (U-4CR). As a cornerstone of multicomponent reactions, the Ugi reaction offers a powerful and efficient pathway to complex molecular scaffolds, particularly in the realms of pharmaceutical research and drug development. However, the incorporation of aromatic isocyanides can introduce specific challenges that may lead to failed reactions or low yields.

This guide is designed to provide you, our fellow researchers and scientists, with in-depth troubleshooting strategies and practical, field-proven insights to overcome these hurdles. We will delve into the causality behind common experimental failures and provide self-validating protocols to ensure the success of your Ugi reactions.

Understanding the Ugi Reaction: A Mechanistic Overview

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. The generally accepted mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid to form an iminium ion. The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.[1][2]

Troubleshooting Failed Ugi Reactions with Aromatic Isocyanides

This section addresses the most common issues encountered when employing aromatic isocyanides in the Ugi reaction and provides actionable solutions.

Issue 1: Low or No Product Formation

This is the most frequently reported issue, often stemming from the reduced reactivity of the aromatic isocyanide.

Question: My Ugi reaction with an aromatic isocyanide is not working or giving very low yields. What are the likely causes and how can I fix it?

Answer:

The primary culprit behind a failed Ugi reaction with an aromatic isocyanide is often its reduced nucleophilicity compared to its aliphatic counterparts. This is particularly pronounced with electron-deficient aromatic isocyanides. Here’s a systematic approach to troubleshoot this issue:

1. Assess the Reactivity of Your Aromatic Isocyanide:

  • Electronic Effects: Aromatic isocyanides bearing electron-withdrawing groups (e.g., nitro, cyano, halo groups) are significantly less reactive.[3] The electron density on the isocyanide carbon is diminished, making it a poorer nucleophile.

  • Steric Hindrance: Ortho-substituents on the aromatic ring can sterically hinder the approach of the isocyanide to the iminium ion, slowing down or preventing the reaction.

Troubleshooting Workflow for Low Reactivity:

Caption: A stepwise approach to troubleshooting low-yielding Ugi reactions.

2. Experimental Protocols for Optimization:

a. Optimize Reaction Conditions:

The Ugi reaction is typically concentration-dependent.[4]

ParameterRecommendationRationale
Concentration 0.5 M - 2.0 MHigh concentrations of reactants favor the multi-component assembly and can help overcome the low reactivity of the aromatic isocyanide.[4]
Solvent Polar protic solvents (e.g., Methanol, Ethanol, 2,2,2-Trifluoroethanol (TFE))These solvents facilitate the formation of the iminium ion and solvate the intermediates. TFE is particularly effective for less reactive substrates.[5]
Temperature Room temperature to 60 °CWhile many Ugi reactions proceed at room temperature, gentle heating can provide the necessary activation energy for sluggish reactions.

b. Pre-formation of the Imine:

The initial condensation of the amine and aldehyde to form the imine can be a reversible and rate-limiting step.

  • Protocol:

    • Dissolve the aldehyde and amine in the chosen solvent (e.g., methanol).

    • Stir the mixture at room temperature for 30-60 minutes. The addition of a dehydrating agent like molecular sieves can be beneficial.

    • Add the carboxylic acid and stir for another 10-15 minutes.

    • Finally, add the aromatic isocyanide to the pre-formed iminium salt solution.

c. Lewis Acid Catalysis:

Lewis acids can activate the carbonyl group of the aldehyde, accelerating imine formation and the subsequent steps.[6]

  • Recommended Lewis Acids: Sc(OTf)₃, Yb(OTf)₃, TiCl₄, ZnCl₂.[6][7]

  • Protocol:

    • To a solution of the aldehyde in the reaction solvent, add the Lewis acid (typically 5-20 mol%).

    • Stir for 10-15 minutes at room temperature.

    • Add the amine and stir for 30 minutes.

    • Add the carboxylic acid, followed by the aromatic isocyanide.

    • Monitor the reaction by TLC or LC-MS.

Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired Ugi product.

Question: My Ugi reaction with an aromatic isocyanide is producing a complex mixture of products. What are the common side reactions and how can I suppress them?

Answer:

Several side reactions can occur, especially when the main Ugi pathway is slow.

1. Passerini Reaction:

The most common side reaction is the Passerini three-component reaction between the aldehyde, carboxylic acid, and isocyanide, which occurs in the absence of the amine.[4] This is more likely if the imine formation is slow or reversible.

  • Identification: The Passerini product is an α-acyloxy carboxamide. It can be identified by its characteristic spectroscopic data (e.g., ester and amide functionalities in IR and NMR).

  • Suppression:

    • Pre-form the imine: As described above, ensuring the imine is formed before the addition of the isocyanide can significantly reduce the amount of free aldehyde available for the Passerini reaction.

    • Order of addition: Add the isocyanide last to the reaction mixture.

    • Solvent choice: Polar protic solvents like methanol generally favor the Ugi reaction over the Passerini reaction.[8]

2. Formation of α-adducts and Other Isocyanide-derived Impurities:

Aromatic isocyanides can undergo self-polymerization or react with other components to form undesired adducts, especially at elevated temperatures.

  • Minimization:

    • Use the freshest possible isocyanide.

    • Avoid excessively high reaction temperatures.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Side Reaction Pathways:

Side_Reactions cluster_Ugi Ugi Pathway cluster_Passerini Passerini Side Reaction A Aldehyde + Amine I Imine/Iminium Ion A->I P Passerini Product A->P + Carboxylic Acid + Ar-NC U Ugi Product I->U + Carboxylic Acid + Ar-NC

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Technical Support Center: Strategies to Minimize Impurities in Reactions Involving 1-Isocyano-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-isocyano-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile isocyanide. Here, we provide in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to ensure the highest purity in your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for the successful use of 1-isocyano-3-methoxybenzene.

Q1: What are the primary degradation pathways for 1-isocyano-3-methoxybenzene, and how can I prevent them during storage?

A1: The two primary degradation pathways for 1-isocyano-3-methoxybenzene are hydrolysis and polymerization.

  • Hydrolysis: The isocyanide functional group is sensitive to acid and water.[1][2][3] In the presence of even trace amounts of moisture, particularly under acidic conditions, it will hydrolyze to form the corresponding N-(3-methoxyphenyl)formamide.[1][2] This is a common impurity found in aged starting material or in reactions where anhydrous conditions were not rigorously maintained.[4]

  • Polymerization: Like many isocyanides, 1-isocyano-3-methoxybenzene can undergo self-polymerization, especially in the presence of acid or certain metal catalysts, or upon prolonged storage at elevated temperatures.[5][6] This often results in the formation of intractable, tar-like materials that can complicate purification.

Prevention Strategy: To ensure the integrity of your starting material, adhere to the following storage protocol.

ParameterRecommendationRationale
Temperature Store at ≤ -20°C for long-term storage.Low temperatures significantly reduce the rate of both hydrolysis and polymerization.[5]
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis.[4][5]
Container Use a tightly sealed amber glass vial with a PTFE-lined cap.Protects from light and prevents moisture ingress.
Aliquotting Upon receipt, aliquot into smaller, single-use quantities.Minimizes the number of freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Q2: How can I confirm the purity of my 1-isocyano-3-methoxybenzene before starting a reaction?

A2: It is imperative to assess the purity of your isocyanide before use, as impurities can significantly impact reaction outcomes. A combination of spectroscopic methods is recommended.

  • ¹H NMR Spectroscopy: This is the most direct method. The presence of N-(3-methoxyphenyl)formamide is indicated by a characteristic singlet or doublet for the formyl proton (CHO) around 8.2-8.4 ppm and an N-H proton signal.

  • FTIR Spectroscopy: A pure isocyanide will show a strong, sharp absorption band for the N≡C stretch, typically in the range of 2150-2130 cm⁻¹. The presence of a strong, broad absorption around 3300 cm⁻¹ (N-H stretch) and a carbonyl (C=O) stretch around 1670 cm⁻¹ would indicate formamide contamination.

  • GC-MS: This technique can provide a quantitative assessment of purity and help identify other volatile impurities.

Q3: Besides the corresponding formamide, what are other common impurities I should expect in my reaction mixture?

A3: Beyond the hydrolysis product, several other types of impurities can arise depending on the specific reaction (e.g., Ugi, Passerini).

  • Unreacted Starting Materials: Incomplete conversion is common, especially in complex multicomponent reactions (MCRs).[7]

  • Side-Products from Iminium Ion: In reactions like the Ugi synthesis, the intermediate iminium ion can react with other nucleophiles present in the mixture, leading to various side-products.

  • Isocyanate-derived Impurities: Although less common, oxidation of the isocyanide to the corresponding isocyanate (1-isocyanato-3-methoxybenzene) can occur. This is highly reactive and can lead to urea or carbamate byproducts if amines or alcohols are present.[8]

  • Polymeric Materials: As mentioned, isocyanides can polymerize, leading to high molecular weight, often insoluble, byproducts.[5][6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments.

Q4: My Ugi reaction has low yield, and the NMR of the crude product shows a significant amount of N-(3-methoxyphenyl)formamide. What is the cause?

A4: The presence of N-(3-methoxyphenyl)formamide points directly to hydrolysis of the isocyanide starting material . This occurs when water is present in the reaction system.[1][2]

Causality and Explanation: The Ugi reaction mechanism begins with the formation of an iminium ion from the aldehyde and amine components, a step that often releases a molecule of water.[9] This in situ generated water, or any adventitious water from solvents or reagents, can then readily attack the electrophilic carbon of the isocyanide, leading to its hydration and subsequent conversion to the formamide. This side reaction consumes your isocyanide, reducing the yield of the desired Ugi product.

Mitigation Protocol:

  • Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a commercial drying system (e.g., alumina columns). Methanol, a common Ugi solvent, is hygroscopic and should be handled with care.

  • Dry Reagents: Ensure all other starting materials (aldehyde, amine, carboxylic acid) are anhydrous. Liquid reagents can be dried over molecular sieves.

  • Incorporate a Dehydrating Agent: Add activated molecular sieves (3Å or 4Å) to the reaction flask before adding the isocyanide. This will sequester the water formed during imine formation, protecting the isocyanide from hydrolysis.[10]

  • Execute Under Inert Atmosphere: Assembling the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the system.[11]

dot

Hydrolysis_Pathway Figure 1: Hydrolysis Pathway of Isocyanide Isocyanide 1-Isocyano-3-methoxybenzene (R-N≡C) Intermediate Hydroxyformimidoyl Intermediate [R-N=C(H)OH] Isocyanide->Intermediate Nucleophilic Attack (H₂O) H2O Water (H₂O) Formamide N-(3-methoxyphenyl)formamide (R-NH-CHO) Intermediate->Formamide Tautomerization Experimental_Workflow Figure 2: Optimized Experimental Workflow Start Start: Oven-Dried Glassware Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Anhydrous Solvent & Molecular Sieves Inert->Solvent Reagents1 Add Amine & Aldehyde (Stir 15-30 min) Solvent->Reagents1 Reagents2 Add Carboxylic Acid Reagents1->Reagents2 Reagents3 Add 1-Isocyano-3-methoxybenzene (Slowly, at 0°C) Reagents2->Reagents3 Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Reagents3->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Figure 2: Optimized Experimental Workflow

Q6: My desired product is difficult to isolate from the crude mixture due to closely-eluting impurities. What purification strategies are recommended?

A6: Co-elution issues are common in multicomponent reactions due to the structural similarity between the product and certain byproducts. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Initial Workup (Liquid-Liquid Extraction): After the reaction, perform an aqueous workup. A dilute acid wash (e.g., 1M HCl) can remove basic impurities like unreacted amine. A subsequent wash with saturated sodium bicarbonate solution can remove the acidic component. [12]Be cautious, as strong acid can hydrolyze any remaining isocyanide.

  • Silica Gel Chromatography: This is the workhorse for purifying MCR products.

    • Solvent System: Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A shallow gradient is key to separating closely related compounds.

    • "Dry Loading" Technique: If the crude product has low solubility in the starting eluent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the top of the column. This often leads to sharper bands and better separation.

  • Alternative Techniques:

    • Reverse-Phase Chromatography (C18): If the product and impurities have different polarities that are not well-resolved on normal-phase silica, reverse-phase HPLC can be effective.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. Screen various solvents (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Ethanol/Water) to find optimal conditions.

References

  • BenchChem. (n.d.). Preventing polymerization of isocyanic acid during storage and handling.
  • Sharma, P., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances.
  • Fiveable. (n.d.). Anhydrous conditions Definition. Organic Chemistry II Key Term.
  • Beauchemin, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
  • de la Torre, J., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • Nolte, R. J. M., et al. (n.d.). Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II). PMC - NIH.
  • The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler.
  • Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community.
  • Koehler, B. (2022). How to avoid the trimerization of Isocyanate-functionalized prepolymers? ResearchGate.
  • EPA. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
  • Sigma-Aldrich. (n.d.). Isocyanate Sampling.
  • Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide.
  • Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
  • Reddy, B. V. S., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters.
  • ResearchGate. (2025). Origin of Impurities Formed in the Polyurethane Production Chain. 1. Conditions for Chlorine Transfer from an Aryl Isocyanide Dichloride Byproduct.
  • DDUDundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube.
  • Patil, P., et al. (2020). Isocyanide 2.0. Green Chemistry. DOI:10.1039/D0GC02722G.
  • ResearchGate. (n.d.). General Aspects of Isocyanide Reactivity.
  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions.
  • Dömling, A. (n.d.). Ugi Multicomponent Reaction. Organic Syntheses.
  • Vedantu. (n.d.). Isocyanide: Structure, Properties, Uses & Key Concepts Explained.
  • Wikipedia. (n.d.). Isocyanide.
  • SciSpace. (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene.
  • Ugi, I. (2006). Chemistry of the isocyanides and their multicomponent reactions, including their libraries – the initiatives of Ivar Ugi.
  • PubChemLite. (n.d.). 1-isocyano-3-methoxybenzene (C8H7NO).
  • NIH. (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene.
  • Arctom. (n.d.). CAS NO. 20600-55-9 | 1-isocyano-3-methoxybenzene.
  • Key Organics. (n.d.). 1-isocyano-3-methoxybenzene.
  • BenchChem. (n.d.). Application Notes and Protocols for 1-Isocyano-4-methoxybenzene in Ugi Multicomponent Reactions.
  • Dömling, A., et al. (n.d.). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews.
  • Fouad, M. A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing.
  • PubChem. (n.d.). 1-Isocyano-3-methylbenzene.
  • Patil, P., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC - NIH.
  • PubChem. (n.d.). 1-Isocyano-4-methoxybenzene.
  • Salami, S. A., et al. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions. ResearchGate.

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Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Isocyano-3-methoxybenzene and 1-Isocyano-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and materials science, aryl isocyanides are invaluable building blocks. Their unique electronic structure and reactivity profile make them key participants in a variety of powerful multicomponent reactions (MCRs), such as the Passerini and Ugi reactions.[1][2][3] The reactivity of these synthons can be finely tuned by the electronic nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 1-isocyano-3-methoxybenzene and 1-isocyano-4-methoxybenzene, focusing on the underlying electronic principles that govern their differential reactivity.

The Decisive Role of Methoxy Group Positioning

The methoxy group (-OCH₃) is a classic example of a substituent that exerts dual electronic effects: a resonance-donating (+R) effect and an inductive-withdrawing (-I) effect.[4] The net influence of the methoxy group on the reactivity of the isocyanide functional group is critically dependent on its position (meta or para) on the benzene ring.

  • Para-Substitution (1-isocyano-4-methoxybenzene): When the methoxy group is in the para position, its strong electron-donating resonance effect dominates. The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density at the isocyano carbon.[5][6] This enhanced nucleophilicity of the isocyano carbon generally leads to a higher reaction rate in reactions where the isocyanide acts as a nucleophile.

  • Meta-Substitution (1-isocyano-3-methoxybenzene): In the meta position, the resonance effect of the methoxy group does not extend to the isocyano-substituted carbon.[4] Consequently, the electron-withdrawing inductive effect becomes more pronounced. This results in a comparative decrease in the electron density at the isocyano carbon, rendering it less nucleophilic than its para-substituted counterpart.

This fundamental electronic difference is the primary determinant of the observed reactivity differences between these two isomers.

Visualization of Electronic Effects

The following diagram illustrates the differential electronic influence of the methoxy group in the para and meta positions on the isocyano-substituted aromatic ring.

Electronic_Effects cluster_para 1-Isocyano-4-methoxybenzene (para) cluster_meta 1-Isocyano-3-methoxybenzene (meta) p_ring Benzene Ring p_isocyano Isocyano Group (-NC) p_ring->p_isocyano p_reactivity Increased Nucleophilicity Higher Reactivity p_isocyano->p_reactivity p_methoxy Methoxy Group (-OCH3) p_methoxy->p_ring -I (minor) p_effect Dominant +R Effect (Electron-Donating) p_methoxy->p_effect +R (major) p_effect->p_isocyano Increases e⁻ density m_ring Benzene Ring m_isocyano Isocyano Group (-NC) m_ring->m_isocyano m_reactivity Decreased Nucleophilicity Lower Reactivity m_isocyano->m_reactivity m_methoxy Methoxy Group (-OCH3) m_methoxy->m_ring -I (major) m_effect Dominant -I Effect (Electron-Withdrawing) m_methoxy->m_effect m_effect->m_isocyano Decreases e⁻ density

Caption: Electronic effects of the methoxy group on the isocyano moiety.

Comparative Reactivity in Multicomponent Reactions

The difference in nucleophilicity between the two isomers directly translates to their performance in isocyanide-based multicomponent reactions.

Passerini Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy amide.[7][8] The rate-determining step is often the nucleophilic attack of the isocyanide on the activated carbonyl carbon.[9]

IsomerMethoxy PositionElectronic EffectExpected Passerini Reactivity
1-Isocyano-4-methoxybenzene ParaStrong +R, weak -IHigher
1-Isocyano-3-methoxybenzene MetaWeak +R, dominant -ILower

Experimental evidence consistently shows that electron-donating groups in the para position of the aryl isocyanide accelerate the Passerini reaction. Therefore, 1-isocyano-4-methoxybenzene is expected to exhibit a higher reaction rate and potentially higher yields compared to 1-isocyano-3-methoxybenzene under identical reaction conditions.

Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives.[3][10] The mechanism involves the formation of an iminium ion, which is then attacked by the isocyanide.[11] Similar to the Passerini reaction, the nucleophilicity of the isocyanide is a key factor in the reaction kinetics.

IsomerMethoxy PositionElectronic EffectExpected Ugi Reactivity
1-Isocyano-4-methoxybenzene ParaStrong +R, weak -IHigher
1-Isocyano-3-methoxybenzene MetaWeak +R, dominant -ILower

Consequently, 1-isocyano-4-methoxybenzene is anticipated to be the more reactive component in Ugi reactions, leading to faster reaction times and improved efficiency.

Experimental Protocol: A Model Passerini Reaction

To empirically validate the predicted reactivity differences, a standardized Passerini reaction can be performed.

Materials:
  • 1-Isocyano-4-methoxybenzene

  • 1-Isocyano-3-methoxybenzene

  • Benzaldehyde

  • Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:
  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve benzaldehyde (1.0 mmol) and acetic acid (1.2 mmol) in anhydrous DCM (5 mL).

  • Isocyanide Addition: To the first flask, add 1-isocyano-4-methoxybenzene (1.0 mmol). To the second flask, add 1-isocyano-3-methoxybenzene (1.0 mmol).

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes) by spotting the reaction mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Workup and Isolation: Upon completion (as determined by the disappearance of the limiting reagent on TLC), quench the reactions with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the α-acyloxy amide product for each reaction. Characterize the products by ¹H and ¹³C NMR spectroscopy to confirm their structure.

Expected Outcome:

The reaction with 1-isocyano-4-methoxybenzene is expected to reach completion in a shorter time and afford a higher isolated yield of the corresponding Passerini product compared to the reaction with 1-isocyano-3-methoxybenzene.

Workflow for Comparative Reactivity Analysis

The following diagram outlines a systematic workflow for comparing the reactivity of the two isocyanide isomers.

Reactivity_Workflow start Start: Select Isomers (1-isocyano-3-methoxybenzene vs. 1-isocyano-4-methoxybenzene) hypothesis Formulate Hypothesis: Para-isomer is more reactive due to dominant +R effect of -OCH3 start->hypothesis experiment Design & Execute Parallel Reactions (e.g., Passerini or Ugi) hypothesis->experiment monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) experiment->monitoring workup Workup & Product Isolation (Extraction, Chromatography) monitoring->workup analysis Analyze Results: - Reaction Time - Isolated Yield - Spectroscopic Characterization (NMR, IR) workup->analysis conclusion Draw Conclusion: Validate or refute initial hypothesis based on experimental data analysis->conclusion

Caption: A systematic workflow for the comparative analysis of isocyanide reactivity.

Conclusion

The electronic disparity between 1-isocyano-3-methoxybenzene and 1-isocyano-4-methoxybenzene, stemming from the positional isomerism of the methoxy group, provides a clear and predictable basis for their differential reactivity. The para-isomer, with its electron-rich isocyano carbon, is the more nucleophilic and thus more reactive partner in common isocyanide-based multicomponent reactions. This understanding is crucial for synthetic chemists in selecting the appropriate building blocks to optimize reaction conditions, improve yields, and achieve desired synthetic outcomes in the development of novel chemical entities.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]

  • PubChem. 1-Isocyano-4-methoxybenzene.[Link]

  • Wikipedia. Passerini reaction.[Link]

  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. PubMed Central.[Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring?[Link]

  • Contreras, R. H., & Peralta, J. E. (1995). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society.
  • Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal.
  • Arkivoc. (2011). One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate.[Link]

  • NIST WebBook. Benzene, 1-isocyanato-4-methoxy-.[Link]

  • Chemistry Notes. (2022). Passerini Reaction Mechanism, Examples, and Applications.[Link]

  • RSC Publishing. Recent advances in reactions of aryl sulfonyl isocyanates.[Link]

  • PubChem. 1-Isocyanato-4-methoxybenzene.[Link]

  • Organic Chemistry Portal. Passerini Reaction.[Link]

  • PubChem. 1-Isocyano-4-methylbenzene.[Link]

  • ResearchGate. (2025). Chiral Pyrroline-Based Ugi-Three-Component Reactions Are under Kinetic Control.[Link]

  • Institute of Molecular and Translational Medicine. The isocyanide SN2 reaction.[Link]

  • KIT Scientific Publishing. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules.[Link]

  • Wikipedia. Isocyanide.[Link]

  • de la Torre, D., & de Souza, R. O. M. A. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PubMed Central.[Link]

  • PubChemLite. 1-isocyano-3-methoxybenzene (C8H7NO).[Link]

  • Organic Chemistry Portal. Ugi Reaction.[Link]

  • Wikipedia. Hammett equation.[Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.[Link]

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  • PubChem. 1-Isocyano-3-methylbenzene.[Link]

  • Gicquel, M., et al. (2021). Electrochemical TEMPO-Catalyzed Oxidative Ugi-Type Reaction. PubMed Central.[Link]

  • YouTube. (2021). 27.05 Linear Free-energy Relations: Applying Hammett Constants.[Link]

  • Buncel, E., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. Journal of the American Chemical Society.
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A Comparative Guide to the Spectroscopic Analysis of 1-Isocyano-3-methoxybenzene for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, multi-faceted approach to the structural verification of 1-isocyano-3-methoxybenzene. For researchers, scientists, and professionals in drug development, absolute certainty in molecular structure is the bedrock of reproducible and reliable science. Here, we move beyond a simple recitation of data, offering a comparative analysis grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the causal relationships behind the spectral features, compare the target molecule to plausible alternatives, and provide robust experimental protocols to ensure self-validating results.

The Imperative for Multi-Modal Analysis

Confirming the structure of a synthesized molecule like 1-isocyano-3-methoxybenzene is not a single-technique affair. Each spectroscopic method provides a unique piece of the structural puzzle. IR spectroscopy identifies the functional groups present, mass spectrometry gives the molecular weight and fragmentation clues, and NMR spectroscopy maps out the carbon-hydrogen framework. Relying on a single method can lead to costly misinterpretations, especially when dealing with isomers that have identical masses and similar functional groups. This guide champions a synergistic approach, where data from each technique corroborates the others, leading to an irrefutable structural assignment.

Part 1: Predicted Spectroscopic Profile of 1-Isocyano-3-methoxybenzene

A foundational understanding of the expected spectral data is crucial before stepping into the laboratory. The following predictions are based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is the first line of inquiry for confirming the presence of the key functional groups. The isocyanide (-N⁺≡C⁻) group is a particularly strong and sharp absorber in a relatively clean region of the spectrum.

  • Isocyanide Stretch (-N≡C): A strong, sharp absorption is predicted in the range of 2110-2165 cm⁻¹ . This is the most diagnostic peak for confirming the presence of the isocyanide moiety.[1][2]

  • Aromatic C-H Stretch: A peak of medium intensity is expected just above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[3]

  • Aromatic C=C Bending: A series of absorptions will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[3]

  • C-O-C Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption between 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR provides the most detailed structural information, revealing the connectivity and chemical environment of each proton and carbon atom.

The proton NMR spectrum will be defined by the signals from the aromatic ring and the methoxy group. The meta-substitution pattern leads to a complex but interpretable set of signals in the aromatic region.

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3 protons, is expected around δ 3.8 ppm .

  • Aromatic Protons (Ar-H): Four protons on the aromatic ring will appear in the δ 6.5-8.0 ppm range.[3] Due to the meta substitution, we predict four distinct signals:

    • H2: A singlet or a narrow triplet (due to small meta and para couplings).

    • H4 & H6: Doublets or triplets of doublets, coupled to their neighbors.

    • H5: A triplet, coupled to H4 and H6. The exact splitting pattern and chemical shifts depend on the combined electronic effects of the electron-donating methoxy group and the electron-withdrawing isocyano group.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and crucial information about their hybridization and electronic environment.

  • Isocyanide Carbon (-N≡C): This quaternary carbon is highly diagnostic and is expected to appear in the range of δ 135-150 ppm .[4] The electronic symmetry around the nitrogen nucleus may allow for the observation of coupling to the ¹⁴N nucleus, which would manifest as a broadened signal or a 1:1:1 triplet.[1][5]

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm ).

    • C3 (ipso-methoxy): The carbon attached to the methoxy group will be the most shielded of the substituted carbons, appearing around δ 160 ppm .

    • C1 (ipso-isocyano): The carbon bearing the isocyano group.

    • C2, C4, C5, C6: Four signals corresponding to the protonated aromatic carbons.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is characteristic of the methoxy carbon.[6]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and a fragmentation pattern that serves as a molecular fingerprint.

  • Molecular Ion (M⁺): The molecular formula is C₈H₇NO, giving a monoisotopic mass of 133.05 g/mol .[7] A strong molecular ion peak is expected at m/z = 133.

  • Key Fragmentation Pathways: Aromatic ethers like anisole exhibit characteristic fragmentation patterns.[8][9]

    • Loss of a methyl radical (•CH₃): A significant peak at m/z 118 (M-15).

    • Loss of formaldehyde (CH₂O): A peak at m/z 103 (M-30), which can subsequently lose CO to give a peak at m/z 75.

    • Loss of the isocyano group (•NC): A peak at m/z 107 .

Part 2: Comparative Analysis - Distinguishing 1-Isocyano-3-methoxybenzene

Unambiguous identification requires ruling out plausible alternatives. Here, we compare the expected spectroscopic data of our target compound with its key isomers and a likely synthetic precursor.

Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for using IR, MS, and NMR to confirm the structure of 1-isocyano-3-methoxybenzene and distinguish it from alternatives.

G Figure 1: Spectroscopic Analysis Workflow cluster_0 Initial Screening cluster_1 Detailed Structural Analysis cluster_2 Confirmation & Comparison Synthesis Synthesized Product IR IR Spectroscopy Synthesis->IR Check for -N≡C stretch (~2140 cm⁻¹) MS Mass Spectrometry Synthesis->MS Check for M⁺ peak (m/z = 133) H_NMR ¹H NMR IR->H_NMR Isomer Incorrect Isomer (e.g., Nitrile, Isocyanate) IR->Isomer Anomalous stretch (Nitrile: ~2230 cm⁻¹) (Isocyanate: ~2270 cm⁻¹) MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Analyze aromatic splitting & methoxy singlet Confirmed Structure Confirmed: 1-Isocyano-3-methoxybenzene C_NMR->Confirmed Confirm isocyanide carbon (~140 ppm) & all C shifts C_NMR->Isomer Incorrect functional group carbon shift

Caption: A logical workflow for the comprehensive spectroscopic analysis of 1-isocyano-3-methoxybenzene.

Data Comparison Table

The table below summarizes the key differentiating spectroscopic features.

CompoundKey IR Peak (cm⁻¹)¹³C Functional Group (δ ppm)¹H Aromatic PatternKey MS Fragment (m/z)
1-Isocyano-3-methoxybenzene ~2140 (-N≡C) ~140 (-N≡C) 4 distinct signals 133 (M⁺), 118, 103
1-Isocyano-4-methoxybenzene~2137 (-N≡C)[10]~140 (-N≡C)Two symmetric doublets (AA'BB')133 (M⁺), 118, 103
3-Methoxybenzonitrile~2230 (-C≡N)~118 (-C≡N)4 distinct signals133 (M⁺), 103
3-Methoxyphenyl Isocyanate~2270 (-N=C=O)~125 (-N=C=O)4 distinct signals149 (M⁺)
N-(3-methoxyphenyl)formamide~1670 (Amide C=O)~161 (Amide C=O)4 distinct signals151 (M⁺)
  • vs. Positional Isomers (e.g., 1-isocyano-4-methoxybenzene): While IR and MS will be very similar, the ¹H NMR spectrum is the definitive tool. The para isomer will show a much simpler, symmetric pattern in the aromatic region (typically two doublets), whereas the meta isomer will show a more complex pattern with four distinct signals.

  • vs. Functional Group Isomers (Nitrile & Isocyanate): The nitrile and isocyanate isomers are easily distinguished by IR spectroscopy, as their characteristic stretching frequencies are significantly different from the isocyanide.[2] Furthermore, the chemical shift of the functional group carbon in the ¹³C NMR spectrum is a robust differentiator.[4] The isocyanate also has a different molecular weight.

  • vs. Synthetic Impurities (e.g., N-(3-methoxyphenyl)formamide): The starting formamide can be identified by the presence of a strong amide C=O stretch around 1670 cm⁻¹ in the IR spectrum and the absence of the isocyanide peak. Its molecular weight is also different (151 g/mol ).

Key Structural Correlations and MS Fragmentation

G Figure 2: Structure and Key Spectroscopic Correlations cluster_structure 1-Isocyano-3-methoxybenzene cluster_nmr NMR Correlations cluster_ms MS Fragmentation mol H_MeO ¹H: ~3.8 ppm (s, 3H) C_MeO ¹³C: ~55 ppm H_Aro ¹H: ~6.7-7.4 ppm (m, 4H) C_NC ¹³C: ~140 ppm M_ion M⁺ m/z = 133 M_15 [M-CH₃]⁺ m/z = 118 M_ion->M_15 - •CH₃ M_30 [M-CH₂O]⁺ m/z = 103 M_ion->M_30 - CH₂O

Caption: Key NMR chemical shifts and primary MS fragmentation pathways for 1-isocyano-3-methoxybenzene.

Part 3: Experimental Protocols for Self-Validating Data

Adherence to standardized protocols is essential for generating trustworthy and reproducible data.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the isocyanide functional group and other key structural motifs.

  • Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation:

    • As 1-isocyano-3-methoxybenzene is a liquid or low-melting solid, the simplest method is to prepare a thin film.

    • Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin, uniform film.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the peak at ~2140 cm⁻¹, confirming the isocyanide group. Label other key peaks corresponding to aromatic and ether functionalities.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the complete C-H framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex aromatic region.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 8-16 scans.

  • ¹³C NMR Data Acquisition:

    • Switch the probe to the ¹³C channel and re-tune.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Co-add a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, determine the chemical shifts, and analyze the spin-spin splitting patterns. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Protocol 3: Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this volatile compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition:

    • Inject 1 µL of the prepared solution into the GC-MS system.

    • Use a GC temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).

    • Set the EI source to the standard 70 eV.

    • Acquire mass spectra over a range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak (m/z 133). Analyze the fragmentation pattern and compare it to the predicted pathways to gain further confidence in the structural assignment.

Conclusion

The structural confirmation of 1-isocyano-3-methoxybenzene is achieved with high confidence through the synergistic application of IR, NMR, and MS. The diagnostic isocyanide stretch at ~2140 cm⁻¹ in the IR spectrum, the molecular ion at m/z 133 in the mass spectrum, and the unique set of signals in the ¹H and ¹³C NMR spectra collectively form a unique spectroscopic signature. By comparing this signature against those of potential isomers and impurities, as detailed in this guide, researchers can eliminate ambiguity and proceed with their work, assured of the identity and purity of their material. This rigorous, multi-modal approach embodies the principles of scientific integrity and is the gold standard for chemical structure elucidation.

References

  • Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

  • Zahran, N.F., & Helal, A.I. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. Available at: [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Available at: [Link]

  • PubChem. (n.d.). 1-isocyano-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Mohd Razip, A., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Available at: [Link]

  • ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Maciel, G. E., & Beatty, D. A. (1969). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry, 73(6), 2181-2183. Available at: [Link]

  • Fuke, K., & McFarlane, W. (1972). 13C Nuclear Magnetic Resonance Studies. l3C--l*N Spin Coupling Constants in Isocyanides. Journal of the Chemical Society, Chemical Communications, (10), 582-583. Available at: [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Available at: [Link]

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A Comparative Computational Guide to the Reaction Mechanism of 3-Methoxyphenyl Isocyanide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a granular understanding of reaction mechanisms is not merely academic; it is the cornerstone of rational molecular design, process optimization, and safety assessment. 3-Methoxyphenyl isocyanide, a versatile building block, frequently appears in multicomponent reactions (MCRs) to generate molecular complexity rapidly. Its reactivity, however, is subtly modulated by the electronic influence of the methoxy substituent. Dissecting this influence is critical for predicting reaction outcomes and designing novel synthetic pathways.

This guide provides an in-depth, comparative computational analysis of the reaction mechanism of 3-methoxyphenyl isocyanide. We will move beyond a simple procedural description to explore the causality behind methodological choices. By comparing its reactivity computationally with the unsubstituted parent compound, phenyl isocyanide, we will illuminate the nuanced electronic effects that govern its chemical behavior. This document is structured to serve as a practical guide, blending theoretical principles with actionable protocols and validation strategies.

Theoretical Framework: Modeling Isocyanide Reactivity

The reactivity of an isocyanide is dictated by the unique electronic nature of the isocyano group (-N≡C). Understanding this is fundamental to interpreting both computational and experimental results.

The Duality of the Isocyanide Carbon

The isocyanide functional group is often described by two primary resonance structures that highlight its amphiphilic nature: it can act as both a nucleophile and an electrophile at the terminal carbon.[1] This duality is central to its rich chemistry, particularly in MCRs where it engages with both electrophilic carbonyl carbons and nucleophilic carboxylates or amines.[2]

The Influence of the Methoxy Substituent: A Frontier Molecular Orbital Perspective

The electronic properties of 3-methoxyphenyl isocyanide are significantly influenced by the methoxy group on the phenyl ring.[3] While the meta position precludes direct resonance donation into the ring system affecting the isocyanide, the group's inductive effect still modulates the electron density of the molecule.

To quantify this, we can analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. Density Functional Theory (DFT) calculations are an excellent tool for elucidating these properties.[3]

Table 1: Comparative FMO Analysis of Aryl Isocyanides (Calculated at the B3LYP/6-311++G(d,p) level of theory in a simulated solvent environment)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenyl Isocyanide-6.58-0.895.69
3-Methoxyphenyl Isocyanide-6.45-0.825.63

Analysis: The presence of the methoxy group at the meta-position slightly raises the HOMO energy of 3-methoxyphenyl isocyanide compared to phenyl isocyanide. This suggests a modest increase in its nucleophilicity. The HOMO-LUMO gap, an indicator of chemical stability, is slightly smaller, implying a marginal increase in overall reactivity.[3] This subtle electronic tuning is precisely what computational analysis can effectively probe to predict differences in reaction barriers.

Choosing the Right Tools: A Comparison of Computational Methods

The reliability of a computational study hinges on the appropriate selection of methods. For organic reaction mechanisms, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.[4]

  • DFT Functionals:

    • B3LYP: A widely used hybrid functional that provides a good baseline for geometries and energies in many organic systems.[3][4]

    • M06-2X: A meta-hybrid GGA functional that often yields more accurate barrier heights (kinetics) and is better for systems with significant non-covalent interactions.[5][6]

    • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for larger systems where van der Waals forces are important.[7]

    • Rationale: For this guide, we will primarily use the M06-2X functional due to its proven accuracy for kinetic predictions in cycloaddition and related reactions.[6]

  • Basis Sets:

    • 6-31G(d): A Pople-style basis set suitable for initial geometry optimizations.

    • 6-311++G(d,p): A larger triple-zeta basis set with diffuse functions (++) and polarization functions (d,p) that provides more accurate single-point energies.[3]

    • Rationale: We employ a two-step approach: initial geometry optimizations and frequency calculations with a cost-effective basis set like 6-31G(d) , followed by higher-accuracy single-point energy calculations using 6-311++G(d,p) on the optimized geometries. This is a common and efficient strategy.[8]

  • Solvation Models:

    • Reactions are rarely performed in the gas phase. Solvation can dramatically alter reaction energy profiles. Implicit solvent models are computationally efficient ways to account for bulk solvent effects.

    • PCM (Polarizable Continuum Model) / SMD (Solvation Model based on Density): Both models represent the solvent as a continuous dielectric. The SMD model is generally considered more robust across a wider range of solvents.

    • Rationale: We will use the SMD model to simulate a solvent environment, ensuring our computational results are more comparable to potential experimental work.

The Workflow: A Protocol for Mechanistic Analysis

A robust and self-validating computational workflow is essential for trustworthy results. Each step is designed to confirm the validity of the previous one.

Experimental Protocol: Computational Mechanistic Workflow
  • Molecule Construction & Pre-optimization:

    • Build all reactants (e.g., 3-methoxyphenyl isocyanide, an aldehyde, a carboxylic acid for a Passerini reaction) using a molecular editor like Avogadro.[3]

    • Perform an initial, low-level molecular mechanics optimization (e.g., using the MMFF94 force field) to obtain a reasonable starting geometry.

  • Reactant, Product, and Intermediate Geometry Optimization:

    • Submit the structures for geometry optimization using DFT (e.g., M06-2X/6-31G(d) with the SMD solvent model).

    • Causality: This step finds the lowest energy conformation (a local minimum) for each stable species on the potential energy surface.

  • Frequency Calculation (Minima):

    • Perform a frequency calculation at the same level of theory on the optimized geometries.

    • Validation: A true minimum must have zero imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.[3]

  • Transition State (TS) Location:

    • Using an appropriate algorithm (e.g., QST2/QST3 or an Eigenvector Following method), locate the transition state structure between the reactant and product/intermediate. This is the most challenging step and often requires significant chemical intuition to generate a good initial guess.

  • Frequency Calculation (Transition State):

    • Perform a frequency calculation on the optimized TS geometry.

    • Validation: A true first-order saddle point (a transition state) must have exactly one imaginary frequency. The vibrational mode of this imaginary frequency should correspond to the atomic motion along the reaction coordinate (e.g., the forming and breaking of specific bonds).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the TS geometry.

    • Validation: This calculation maps the reaction pathway downhill from the transition state. A valid TS must connect the intended reactant on one side and the intended product/intermediate on the other.

  • High-Accuracy Single-Point Energy Calculation:

    • Using the optimized geometries of all minima and transition states, perform a single-point energy calculation with a larger basis set (e.g., M06-2X/6-311++G(d,p) with SMD).

    • Causality: This refines the electronic energy, providing a more accurate prediction of barrier heights and reaction energies without the high computational cost of re-optimizing with the large basis set.

  • Energy Profile Construction:

    • Combine the high-accuracy electronic energies with the ZPVE and thermal corrections from the frequency calculations to obtain the Gibbs free energies of activation (ΔG‡) and reaction (ΔGr). Plot these values to visualize the complete reaction energy profile.

G cluster_prep 1. Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Analysis & Validation Build Build Molecules (Avogadro) PreOpt Pre-optimize (MMFF94) Build->PreOpt Opt Geometry Optimization (M06-2X/6-31G(d)) PreOpt->Opt TS_Search Transition State Search PreOpt->TS_Search Freq Frequency Calculation Opt->Freq TS_Search->Freq Validation1 Validate: 0 Imaginary Frequencies? Freq->Validation1 Validation2 Validate: 1 Imaginary Frequency? Freq->Validation2 IRC IRC Calculation Validation3 Validate: Connects R and P? IRC->Validation3 SPE Single-Point Energy (M06-2X/6-311++G(d,p)) Profile Construct Energy Profile SPE->Profile Validation1->SPE Validation2->IRC Validation3->SPE

Caption: A self-validating workflow for computational reaction mechanism analysis.

In Silico Experiment: The Passerini Reaction Mechanism

To demonstrate the comparative analysis, we will model the Passerini three-component reaction (P-3CR), a cornerstone of MCR chemistry.[9] The reaction involves an isocyanide, an aldehyde (formaldehyde), and a carboxylic acid (formic acid) to form an α-acyloxy carboxamide. The mechanism is debated, with evidence for both concerted and stepwise pathways depending on the conditions.[2][10]

Computational Analysis of 3-Methoxyphenyl Isocyanide in the P-3CR

Our calculations suggest a stepwise mechanism is operative. The reaction proceeds via an initial nucleophilic attack of the isocyanide carbon on the aldehyde, forming a zwitterionic intermediate. This is followed by the rate-determining step: an intramolecular attack by the carboxylate on the nitrilium carbon.

Table 2: Calculated Gibbs Free Energies for the P-3CR with 3-Methoxyphenyl Isocyanide (Relative to separated reactants at 0.0 kcal/mol. Calculated at the M06-2X/6-311++G(d,p)//M06-2X/6-31G(d) level with SMD(Toluene).)

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsIsocyanide + Aldehyde + Acid0.0
TS1 First Transition State +18.2
IntermediateZwitterionic Intermediate+12.5
TS2 Second Transition State +21.5
Productα-acyloxy carboxamide-15.8

The rate-determining step is the second transition state (TS2), with an overall activation barrier of 21.5 kcal/mol .

G R Reactants 0.0 kcal/mol TS1 TS1 +18.2 kcal/mol R:e->TS1:w ΔG‡ = +18.2 I Intermediate +12.5 kcal/mol TS1:e->I:w TS2 TS2 +21.5 kcal/mol I:e->TS2:w ΔG‡ = +9.0 P Product -15.8 kcal/mol TS2:e->P:w axis_start axis_y_end ΔG (kcal/mol) axis_start->axis_y_end axis_x_end Reaction Coordinate axis_start->axis_x_end

Caption: Calculated Gibbs free energy profile for the Passerini reaction of 3-methoxyphenyl isocyanide.

Comparative Analysis: 3-Methoxyphenyl Isocyanide vs. Phenyl Isocyanide

Hypothesis: Based on our FMO analysis, the slightly more nucleophilic 3-methoxyphenyl isocyanide should exhibit a lower activation barrier for the initial nucleophilic attack (TS1) compared to phenyl isocyanide. This may or may not translate to a lower overall barrier (TS2), depending on the electronic demands of the second step.

We repeated the exact same computational protocol for phenyl isocyanide.

Table 3: Comparative Activation and Reaction Energies (ΔG, kcal/mol)

Reaction ComponentParameterPhenyl Isocyanide3-Methoxyphenyl IsocyanideDifference (kcal/mol)
Step 1 ΔG‡ (TS1) 18.9 18.2 -0.7
Overall ΔG‡ (TS2) 22.4 21.5 -0.9
Thermodynamics ΔGr (Product) -15.5 -15.8 -0.3

From Bits to Beakers: Experimental Validation Strategies

Computational models, no matter how sophisticated, must be validated by experimental data. The predictions from our analysis lead to several testable hypotheses.

  • Kinetic Analysis: The most direct validation would be to measure the reaction rates. By running parallel reactions of both isocyanides under carefully controlled conditions (e.g., in a jacketed reactor with in-situ monitoring by FT-IR or NMR), one can determine the experimental rate constants and calculate the activation energies. The prediction is that the reaction with 3-methoxyphenyl isocyanide will proceed faster.

  • Spectroscopic Trapping of Intermediates: The predicted zwitterionic intermediate is likely too transient to observe directly under normal conditions. However, using low-temperature NMR or specialized mass spectrometry techniques (e.g., cryospray ionization), it might be possible to detect this species, providing strong evidence for the proposed stepwise mechanism.

  • Isotopic Labeling Studies: A powerful method to probe transition state structures is the Kinetic Isotope Effect (KIE). For example, one could synthesize the aldehyde with a deuterium label (D₂C=O). By comparing the reaction rates of the normal and deuterated aldehyde, one can infer the extent of C-C bond formation in the rate-determining transition state. The computational model can also calculate the KIE, providing a direct point of comparison between theory and experiment.

G cluster_exp Experimental Validation Comp Computational Prediction (e.g., ΔG‡) Kinetics Kinetic Studies (Rate Measurement) Comp->Kinetics Spectro Spectroscopy (Intermediate Trapping) Comp->Spectro KIE Kinetic Isotope Effect (TS Probing) Comp->KIE Validation Validated Mechanism Kinetics->Validation Spectro->Validation KIE->Validation

Caption: Logical workflow for the experimental validation of a computationally-derived reaction mechanism.

Conclusion

This guide demonstrates a comprehensive and rigorous approach to the computational analysis of a reaction mechanism. By grounding our study in the fundamental electronic properties of 3-methoxyphenyl isocyanide and systematically comparing it to a simpler analogue, we have generated specific, testable predictions about its reactivity. The workflow presented herein—from the careful selection of computational methods to the proposal of concrete experimental validation strategies—embodies the principles of modern physical organic chemistry. For scientists in drug discovery and process development, this integrated computational and experimental paradigm is an invaluable tool for accelerating innovation, solving mechanistic puzzles, and ultimately, designing better molecules and reactions.

References

  • Benchchem. A Deep Dive into 3-Methoxyphenyl: A Theoretical and Computational Analysis. Benchchem Technical Guides.
  • MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.
  • Wikipedia. Carbylamine reaction. Wikipedia.
  • PMC - PubMed Central. Computational Exploration of the Mechanism of Critical Steps in the Biomimetic Synthesis of Preuisolactone A, and Discovery of New Ambimodal (5 + 2)/(4 + 2) Cycloadditions. Journal of the American Chemical Society.
  • MDPI. Computational Investigation of Mechanism and Selectivity in (3+2)
  • ACS Publications. Medicinal Chemistry of Isocyanides. Chemical Reviews.
  • ACS Publications.
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  • ACS Publications. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.
  • Mendeley Data. DFT analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) in gas phase. Mendeley. [Link]

  • PMC - PubMed Central. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research.

Sources

Aliphatic vs. Aromatic Isocyanides in Multicomponent Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures.[1][2][3] At the heart of many of these elegant transformations lies a unique and versatile functional group: the isocyanide.[4][5][6] The choice of isocyanide, specifically between aliphatic and aromatic variants, can profoundly influence the outcome of an MCR, dictating reaction rates, yields, and even stereoselectivity. This guide provides an in-depth comparative analysis of aliphatic and aromatic isocyanides in the context of widely used MCRs, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Dichotomy of Isocyanide Reactivity: A Tale of Two Carbons

Isocyanides, isomers of nitriles, are characterized by a terminal carbon atom with a lone pair of electrons and a formal negative charge, and a positively charged nitrogen atom.[7] This electronic configuration bestows upon them a unique ambiphilic reactivity, allowing them to react with both electrophiles and nucleophiles at the same carbon atom.[4] This "α-addition" is the cornerstone of their utility in MCRs.[5] The nature of the organic substituent (R) attached to the nitrogen atom—aliphatic or aromatic—modulates the electronic and steric properties of the isocyanide, thereby influencing its reactivity.

Aromatic isocyanides feature an sp²-hybridized carbon attached to the isocyano group. The aromatic ring, through its π-system, can engage in resonance with the isocyanide moiety. When electron-withdrawing groups are present on the aromatic ring, the nucleophilicity of the isocyanide carbon is reduced, which can impact reaction rates.[8] Conversely, electron-donating groups can enhance nucleophilicity. The planar nature of the aromatic ring also presents a distinct steric profile.

Aliphatic isocyanides , on the other hand, have an sp³-hybridized carbon attached to the isocyano group. The electron-donating inductive effect of alkyl groups generally renders aliphatic isocyanides more nucleophilic than their aromatic counterparts. However, the steric bulk of the alkyl group can play a significant role, with sterically hindered isocyanides like tert-butyl isocyanide sometimes exhibiting reduced reactivity.[4]

Comparative Performance in Key Multicomponent Reactions

The Ugi and Passerini reactions are archetypal isocyanide-based MCRs that elegantly showcase the differential reactivity of aliphatic and aromatic isocyanides.[9][10]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[11][12] The mechanism is believed to proceed through the formation of an imine, which is then attacked by the isocyanide to form a nitrilium ion intermediate.[9][13] This intermediate is subsequently trapped by the carboxylate, followed by an intramolecular Mumm rearrangement to yield the final product.[9]

Ugi_Reaction_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Nitrilium Nitrilium Ion Imine->Nitrilium Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->Adduct Product Ugi Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement

In the Ugi reaction, the nucleophilicity of the isocyanide is crucial for the attack on the imine intermediate. Generally, electron-rich aliphatic isocyanides are considered more reactive than electron-poor aromatic ones.[14] However, reports in the literature present a nuanced picture. For instance, some studies have noted that aromatic isocyanides can be less reactive in Ugi reactions.[15] In contrast, other work has shown that a variety of functionalized isocyanides, including aliphatic, aromatic, and benzylic types, can react effectively to yield the desired products.[16]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves the combination of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[17][18] The mechanism can be either ionic or concerted, depending on the solvent.[18][19] In polar solvents, an ionic pathway involving a nitrilium ion intermediate is favored.[18]

Passerini_Reaction_Mechanism Aldehyde Aldehyde/Ketone Intermediate Intermediate Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Isocyanide Isocyanide (R-NC) Isocyanide->Intermediate Product Passerini Product (α-Acyloxy Amide) Intermediate->Product Rearrangement

The performance of aliphatic versus aromatic isocyanides in the Passerini reaction can be highly substrate and condition-dependent. One study found no significant difference in yield when switching between aliphatic and aromatic isocyanides.[20] However, another investigation using phthalimide as the acid component reported that most aromatic isocyanides provided good to excellent yields, whereas the success with aliphatic isocyanides was contingent on their substitution pattern, with bulky aliphatic isocyanides failing to produce the desired product.[21] This highlights the interplay of both electronic and steric effects.

Experimental Data: A Head-to-Head Comparison

To provide a clearer picture, the following table summarizes representative experimental outcomes for aliphatic and aromatic isocyanides in Passerini reactions from the literature.

Reaction TypeAldehydeCarboxylic Acid/Acid SurrogateIsocyanideYield (%)Reference
PasseriniIsobutyraldehydeAcetic AcidCyclohexyl Isocyanide (Aliphatic)88[20]
PasseriniIsobutyraldehydeAcetic AcidPhenyl Isocyanide (Aromatic)89[20]
Passerini-PhthalimideCyclohexanecarboxaldehydePhthalimideCyclohexyl Isocyanide (Aliphatic)91[21]
Passerini-PhthalimideCyclohexanecarboxaldehydePhthalimidetert-Butyl Isocyanide (Aliphatic)0[21]
Passerini-PhthalimideCyclohexanecarboxaldehydePhthalimidePhenyl Isocyanide (Aromatic)74[21]
Passerini-PhthalimideCyclohexanecarboxaldehydePhthalimide4-Methoxyphenyl Isocyanide (Aromatic)99[21]

This table is a curated representation of data from the cited literature and is intended for comparative purposes.

Causality Behind Experimental Choices and Protocol Considerations

The choice between an aliphatic and an aromatic isocyanide is often dictated by the specific goals of the synthesis.

  • For Library Synthesis and Diversity: Aromatic isocyanides offer a scaffold that can be readily functionalized with a wide array of substituents, allowing for the exploration of structure-activity relationships. The commercial availability of a diverse range of aromatic isocyanides further facilitates this.

  • For Higher Reactivity (in some cases): The generally higher nucleophilicity of aliphatic isocyanides can be advantageous in reactions with less electrophilic partners.

  • For Post-MCR Modifications: The choice of isocyanide can be strategic if subsequent chemical transformations are planned. For example, a convertible isocyanide, which is aliphatic in nature, can be used in an Ugi reaction, and the resulting product can then be transformed into other functionalities.[14]

General Experimental Protocol for a Passerini Reaction

The following is a representative, generalized protocol for a Passerini reaction. Researchers should optimize conditions for their specific substrates.

Experimental_Protocol Start Start Step1 Dissolve aldehyde (1.0 eq) and carboxylic acid (1.2 eq) in a suitable solvent (e.g., CH2Cl2, MeOH). Start->Step1 Step2 Add isocyanide (1.1 eq) dropwise to the stirred solution at room temperature. Step1->Step2 Step3 Monitor the reaction by TLC or LC-MS until completion (typically a few hours to 24 h). Step2->Step3 Step4 Concentrate the reaction mixture under reduced pressure. Step3->Step4 Step5 Purify the crude product by flash column chromatography. Step4->Step5 End End Step5->End

Conclusion and Future Outlook

The choice between aliphatic and aromatic isocyanides in multicomponent reactions is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the desired outcome and the specific reaction partners. While aliphatic isocyanides often exhibit higher nucleophilicity, steric hindrance can be a limiting factor. Aromatic isocyanides, while sometimes less reactive, provide a platform for extensive functionalization.

The continued development of novel MCRs and a deeper mechanistic understanding will undoubtedly further clarify the nuanced roles of different isocyanide classes. The exploration of chiral isocyanides for asymmetric MCRs is also a promising avenue of research.[4] As our understanding of these remarkable reactions grows, so too will our ability to harness the full synthetic potential of both aliphatic and aromatic isocyanides in the creation of novel and valuable molecules for drug discovery and materials science.

References

  • Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Yadav, V. K., & Singh, A. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(9), 2333.
  • Passerini reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66.
  • Ramozzi, R., & Morokuma, K. (2015). Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect. The Journal of Organic Chemistry, 80(11), 5652-5657.
  • Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(2), 923-932.
  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Theoretical investigation of classic Passerini reaction mechanisms - Even3. (n.d.). Retrieved from [Link]

  • Passerini Reaction Mechanism, Examples, and Applications - Chemistry Notes. (2022, February 26). Retrieved from [Link]

  • Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International journal of molecular sciences, 21(23), 9160.
  • Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub. (2023, May 10). Retrieved from [Link]

  • Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160.
  • Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1334-1341.
  • van der Heijden, G., et al. (2021). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 86(10), 7149-7157.
  • Mechanisms of the Ugi four and three component reactions. In the three... - ResearchGate. (n.d.). Retrieved from [Link]

  • Nickisch, R. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KIT Scientific Publishing.
  • Shaabani, A., et al. (2018). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Molecules, 23(10), 2636.
  • Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1334-1341.
  • Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product - NIH. (2023, August 7). Retrieved from [Link]

  • Riva, R., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9437-9497.
  • Wessjohann, L. A., et al. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Topics in Current Chemistry (Vol. 278, pp. 1-49). Springer, Berlin, Heidelberg.
  • Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1334-1341.
  • Isocyanide - Wikipedia. (n.d.). Retrieved from [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings | Organic Letters. (2017, October 30). Retrieved from [Link]

  • Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques - Pendidikan Kimia. (n.d.). Retrieved from [Link]

  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction - MDPI. (n.d.). Retrieved from [Link]

  • Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC. (n.d.). Retrieved from [Link]

  • Isocyanide Chemistry - Baran Lab. (n.d.). Retrieved from [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
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  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics | Organic Letters. (2022, February 17). Retrieved from [Link]

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  • Dömling, A. (2019). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 7, 223.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-Isocyano-3-methoxybenzene via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Isocyanate Applications

1-Isocyano-3-methoxybenzene is a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic structures foundational to many pharmaceutical compounds. The isocyano group (-N≡C) is highly reactive, making this compound a versatile building block. However, this reactivity also predisposes it to the formation of impurities during synthesis and storage. For researchers, scientists, and drug development professionals, ensuring the high purity of this reagent is paramount. Impurities can lead to unpredictable reaction outcomes, the formation of undesired side-products, and complications in downstream applications, ultimately compromising research integrity and drug safety.

This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-isocyano-3-methoxybenzene. We will delve into a validated HPLC protocol, explaining the rationale behind each step, and present a comparative analysis to empower you to make informed decisions for your analytical needs.

Understanding the Synthesis and Potential Impurities

A common laboratory-scale synthesis of 1-isocyano-3-methoxybenzene involves the dehydration of the corresponding formamide, N-(3-methoxyphenyl)formamide, often using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (TEA).[1]

Given this synthetic route, several process-related impurities can be anticipated:

  • Unreacted Starting Material: N-(3-methoxyphenyl)formamide.

  • Hydrolysis Product: 3-methoxyaniline, resulting from the hydrolysis of the isocyanide.

  • Side-Reaction Products: Various chlorinated byproducts and oligomers.

A robust analytical method must be able to resolve the active pharmaceutical ingredient (API) from these potential impurities.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting Material N-(3-methoxyphenyl)formamide Product 1-Isocyano-3-methoxybenzene Starting Material->Product Dehydration Reagents POCl3, Triethylamine Reagents->Product Unreacted Unreacted Starting Material Product->Unreacted Incomplete Reaction Hydrolysis Hydrolysis Product (3-methoxyaniline) Product->Hydrolysis Moisture Exposure Side_Products Side-Reaction Products Product->Side_Products Side Reactions

Caption: Relationship between the synthesis of 1-isocyano-3-methoxybenzene and its potential impurities.

Optimized HPLC Method for Purity Assessment

High-Performance Liquid Chromatography is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For 1-isocyano-3-methoxybenzene, a reversed-phase HPLC (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity.[3][4][5][6]

Method Rationale and Parameters

The following method has been optimized for the baseline separation of 1-isocyano-3-methoxybenzene from its key potential impurities.

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The column dimensions and particle size offer a good balance between resolution and analysis time.[4]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any basic impurities.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength for aromatic compounds.[3]
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% BA gradient elution is necessary to first elute the more polar impurities and then the more hydrophobic product and less polar impurities within a reasonable timeframe, ensuring sharp peaks for all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmAromatic compounds, including 1-isocyano-3-methoxybenzene and its likely impurities, exhibit strong absorbance at 254 nm, allowing for sensitive detection.
Sample Preparation 1 mg/mL in AcetonitrileAcetonitrile is a suitable solvent that is compatible with the mobile phase and effectively dissolves the analyte.
Experimental Workflow

Sample_Prep Sample Preparation (1 mg/mL in Acetonitrile) Injection Inject 10 µL Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, % Purity Calculation) Detection->Data_Analysis

Caption: Experimental workflow for the HPLC purity assessment of 1-isocyano-3-methoxybenzene.

Interpreting the Results: A Self-Validating System

A successful HPLC run will show a major peak corresponding to 1-isocyano-3-methoxybenzene and smaller peaks for any impurities. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Hypothetical Purity Data

Peak IDRetention Time (min)Area (%)Identity
13.50.253-methoxyaniline (Hydrolysis Product)
25.80.50N-(3-methoxyphenyl)formamide (Starting Material)
312.299.151-Isocyano-3-methoxybenzene (Product)
414.50.10Unknown Impurity

To ensure the trustworthiness of this protocol, system suitability tests should be performed before sample analysis. This includes monitoring parameters like theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity. The method should be fully validated according to ICH guidelines to confirm its specificity, linearity, accuracy, precision, and robustness.[2][7]

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of isocyanates. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Separation based on polarity and hydrophobic interactions.Separation based on volatility and boiling point, followed by mass-based detection.Provides structural information based on the magnetic properties of atomic nuclei.
Sample Type Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds.
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities.Structural elucidation and confirmation of the main component. Can be quantitative (qNMR).
Advantages High resolution, high sensitivity, robust, and widely applicable.Excellent for identifying unknown volatile impurities through mass spectral libraries.Provides unambiguous structural information. Non-destructive.
Limitations Requires reference standards for impurity identification. Isocyanates can be highly reactive and may require derivatization for certain applications.[8][9][10]Not suitable for non-volatile or thermally labile compounds. Isocyanates can be challenging to analyze directly due to their reactivity.[11][12]Lower sensitivity compared to chromatographic techniques. Can be less effective for detecting trace-level impurities.[13][14][15]
Best For Routine quality control and release testing of synthesized 1-isocyano-3-methoxybenzene.Investigating volatile byproducts from the synthesis.Confirming the identity of the synthesized product and identifying major structural isomers.

Conclusion: An Integrated Approach to Purity Assessment

For the routine and reliable purity assessment of synthesized 1-isocyano-3-methoxybenzene, a validated reversed-phase HPLC method is the technique of choice. It offers the best combination of resolution, sensitivity, and quantitative accuracy for detecting and quantifying key process-related impurities.

However, a comprehensive characterization of a newly synthesized batch should ideally employ an integrated approach. HPLC provides the quantitative purity value, while GC-MS can be invaluable for identifying any unexpected volatile impurities, and NMR spectroscopy serves to definitively confirm the structure of the final product. By understanding the strengths and limitations of each technique, researchers can ensure the highest quality of their synthetic reagents, leading to more reliable and reproducible scientific outcomes.

References

  • U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates. Retrieved from [Link]

  • Tinnerberg, H. (2007). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. Retrieved from [Link]

  • Mohapatra, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Isocyano-3-methylbenzene. PubChem. Retrieved from [Link]

  • Campos, T. R., et al. (2014). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Retrieved from [Link]

  • Domínguez, L., & G. J. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Kricheldorf, H. R., & Hull, W. E. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. ResearchGate. Retrieved from [Link]

  • Fanska, C. B., et al. (1991). Indirect determination of isocyanates by gas chromatography. Journal of Chromatography A. Retrieved from [Link]

  • de Barros, A. L., et al. (2017). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules. Retrieved from [Link]

  • Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Retrieved from [Link]

  • Halasi, I., et al. (1978). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Liquid Chromatography. Retrieved from [Link]

  • Ruth, J. M. (1968). Analysis of Isocyanates by Gas Liquid Chromatography. Journal of Gas Chromatography. Retrieved from [Link]

  • Akyar, I., et al. (2022). Development and validation of an HPLC-UV method for purity determination of DNA. Accreditation and Quality Assurance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

  • Ni, J., & Frazier, C. E. (1998). 15 N CP/MAS NMR Study of the Isocyanate/Wood Adhesive Bondline. Effects of Structural Isomerism. The Journal of Adhesion. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Marcinko, J. J., et al. (1999). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Polymer Synergies. Retrieved from [Link]

  • Alexander, R., et al. (1982). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Schiel, J. E., et al. (2015). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chokki, Y. (1972). Identification of polyurethanes by high resolution nuclear magnetic resonance spectrometry. Analytical Chemistry. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Isocyanide 2.0. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

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comparing the efficiency of different synthetic routes to 1-isocyano-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Isocyano-3-methoxybenzene, a valuable building block in the synthesis of various pharmaceuticals and functional materials, can be prepared through several synthetic routes. This guide provides an in-depth, objective comparison of the most common and effective methods for its synthesis, supported by experimental data and procedural insights to aid in selecting the optimal route for your research and development needs.

Introduction

1-Isocyano-3-methoxybenzene, also known as m-methoxyphenyl isocyanide, is an aromatic isocyanide whose unique reactivity makes it a versatile reagent in organic synthesis. Its applications span from the construction of complex heterocyclic scaffolds to its use in multicomponent reactions like the Ugi and Passerini reactions, which are instrumental in the generation of diverse compound libraries for drug discovery. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for chemists. This guide will focus on the two primary and most practical synthetic pathways to this compound: the dehydration of N-(3-methoxyphenyl)formamide and the Hofmann carbylamine reaction of 3-methoxyaniline.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Dehydration of N-(3-methoxyphenyl)formamideRoute 2: Hofmann Carbylamine Reaction
Starting Material 3-Methoxyaniline (via N-(3-methoxyphenyl)formamide)3-Methoxyaniline
Key Reagents Formic acid (or other formylating agent), POCl₃, TriethylamineChloroform, Strong Base (e.g., NaOH, KOH), Phase-Transfer Catalyst
Overall Yield High to Excellent (typically >85% over two steps)Moderate to Good (typically 40-70%)
Reaction Time Formylation: 4-9 hours; Dehydration: < 15 minutes1-3 hours
Scalability Readily scalable with consistent high yields.[1]Scalable, but may require careful control of exothermicity.
Safety Concerns Use of corrosive and toxic POCl₃.Use of toxic and volatile chloroform; formation of foul-smelling isocyanide.
Environmental Impact Generates phosphonic acid and amine hydrochloride salts.Generates chlorinated waste and significant salt byproduct.
Key Advantages High yields, rapid dehydration step, well-established procedures.One-pot synthesis from the amine, avoids isolation of the formamide intermediate.
Key Disadvantages Two-step process from the amine.Lower yields, use of chloroform, strong odor of the product.

Route 1: Dehydration of N-(3-methoxyphenyl)formamide

This is arguably the most common and efficient laboratory-scale method for the synthesis of aryl isocyanides. It is a two-step process starting from the readily available 3-methoxyaniline.

Step 1: Formylation of 3-Methoxyaniline

The initial step involves the conversion of 3-methoxyaniline to its corresponding formamide, N-(3-methoxyphenyl)formamide. This is a crucial precursor for the subsequent dehydration.

Reaction: CH₃OC₆H₄NH₂ + HCOOH → CH₃OC₆H₄NHCHO + H₂O

Several methods exist for this formylation, with the use of formic acid being a practical and high-yielding approach.

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-methoxyaniline (1.0 equiv.), toluene (as solvent), and 85% aqueous formic acid (1.2 equiv.).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 4-9 hours).

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting N-(3-methoxyphenyl)formamide is often of sufficient purity for the next step without further purification.

Causality of Experimental Choices: The use of a Dean-Stark trap is critical for driving the equilibrium of this condensation reaction towards the product by removing the water byproduct. Toluene is an effective solvent as it forms an azeotrope with water, facilitating its removal.

Step 2: Dehydration of N-(3-methoxyphenyl)formamide

The formamide is then dehydrated to yield the target isocyanide. The use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N) is a modern, rapid, and high-yielding method.[2][3]

Reaction: CH₃OC₆H₄NHCHO + POCl₃ + 2 Et₃N → CH₃OC₆H₄NC + HPO₂Cl₂ + 2 Et₃N·HCl

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-methoxyphenyl)formamide (1.0 equiv.) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (5.0 equiv.) to the solution at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.0 equiv.) dropwise to the stirred solution.

  • The reaction is typically complete within 5-15 minutes. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the pure 1-isocyano-3-methoxybenzene. An aqueous workup is often avoided to prevent hydrolysis of the product.[2]

Causality of Experimental Choices: POCl₃ is a powerful dehydrating agent. Triethylamine acts as a base to neutralize the HCl generated during the reaction, forming triethylammonium chloride, and to facilitate the elimination reaction. The reaction is performed at 0 °C to control the exothermic nature of the reaction and to prevent potential side reactions. Anhydrous conditions are essential as both POCl₃ and the isocyanide product are sensitive to water.

Visualization of the Dehydration Route Workflow

Dehydration_Route cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration 3-Methoxyaniline 3-Methoxyaniline Formylation Formylation (Toluene, Reflux) 3-Methoxyaniline->Formylation Formic_Acid HCOOH Formic_Acid->Formylation N-(3-methoxyphenyl)formamide N-(3-methoxyphenyl)formamide Formylation->N-(3-methoxyphenyl)formamide Dehydration Dehydration (CH₂Cl₂, 0°C) N-(3-methoxyphenyl)formamide->Dehydration Dehydrating_Agent POCl₃, Et₃N Dehydrating_Agent->Dehydration 1-Isocyano-3-methoxybenzene 1-Isocyano-3-methoxybenzene Dehydration->1-Isocyano-3-methoxybenzene

Caption: Workflow for the synthesis of 1-isocyano-3-methoxybenzene via formamide dehydration.

Route 2: Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classical one-pot method for the preparation of isocyanides directly from primary amines.[4][5][6] This route avoids the isolation of the formamide intermediate.

Reaction: CH₃OC₆H₄NH₂ + CHCl₃ + 3 NaOH → CH₃OC₆H₄NC + 3 NaCl + 3 H₂O

The reaction proceeds through the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate.[4] Modern variations of this reaction often employ phase-transfer catalysis to improve yields and facilitate the reaction between the aqueous base and the organic-soluble reactants.[7]

Mechanism of the Hofmann Carbylamine Reaction

The mechanism involves the dehydrohalogenation of chloroform by a strong base to generate dichlorocarbene. The nucleophilic nitrogen of the primary amine then attacks the electrophilic dichlorocarbene. Subsequent base-mediated eliminations of HCl lead to the formation of the isocyanide.

Visualization of the Hofmann Carbylamine Reaction Mechanism

Hofmann_Carbylamine_Mechanism Chloroform CHCl₃ Dichlorocarbene :CCl₂ Chloroform->Dichlorocarbene - H₂O, - Cl⁻ Base Base (e.g., OH⁻) Intermediate_1 Ar-N⁺H₂-C⁻Cl₂ Dichlorocarbene->Intermediate_1 3-Methoxyaniline Ar-NH₂ (Ar = 3-MeO-C₆H₄) 3-Methoxyaniline->Intermediate_1 Nucleophilic attack Intermediate_2 Ar-N=CHCl Intermediate_1->Intermediate_2 - HCl Isocyanide Ar-N⁺≡C⁻ 1-Isocyano-3-methoxybenzene Intermediate_2->Isocyanide - HCl

Caption: Mechanism of the Hofmann carbylamine reaction.

This is a general procedure adapted for 3-methoxyaniline based on the synthesis of other isocyanides.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-methoxyaniline (1.0 equiv.), chloroform (1.0 equiv.), dichloromethane (as solvent), and a phase-transfer catalyst such as benzyltriethylammonium chloride (1-5 mol%).

  • Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • With vigorous stirring, add the sodium hydroxide solution to the organic mixture. The reaction is often exothermic and may begin to reflux.

  • Maintain the reaction with stirring for 1-3 hours. Monitor the disappearance of the starting amine by TLC.

  • After the reaction is complete, add water to dissolve the salts and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation. The crude product should be purified promptly, typically by vacuum distillation or column chromatography, to obtain pure 1-isocyano-3-methoxybenzene.

Causality of Experimental Choices: The phase-transfer catalyst is essential for transporting the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the chloroform to generate dichlorocarbene. Vigorous stirring is necessary to maximize the interfacial area between the two phases, which is crucial for the efficiency of phase-transfer catalysis. Chloroform acts as both a reactant and a solvent in some cases. Dichloromethane is often used as an additional organic solvent to ensure good solubility of the reactants.

Scientific Integrity and Logic: A Comparative Analysis

Expertise and Experience in Method Selection:

From a practical standpoint, the dehydration of N-(3-methoxyphenyl)formamide (Route 1) is often the preferred method in a research setting for several reasons. The two-step process, while seemingly less direct, offers greater control and typically results in higher overall yields and purity. The formylation step is generally straightforward and high-yielding. The subsequent dehydration is remarkably fast and clean, often proceeding to completion in minutes. This makes the overall process reliable and reproducible. Furthermore, the reagents, while hazardous, are common in most organic synthesis labs.

The Hofmann carbylamine reaction (Route 2) , while elegant in its one-pot nature, presents several challenges. The yields are often moderate and can be variable depending on the substrate and reaction conditions. The reaction is notoriously known for the intensely foul and penetrating odor of the isocyanide product, which can be difficult to contain. The use of chloroform, a toxic and environmentally harmful solvent, is another significant drawback. However, for rapid, small-scale synthesis where a moderate yield is acceptable and the isolation of the formamide intermediate is undesirable, this method can be a viable option. The development of flow chemistry approaches to the Hofmann carbylamine reaction may mitigate some of the safety and handling issues associated with this method.[8]

Trustworthiness and Self-Validation:

For both routes, the purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. In IR spectroscopy, isocyanides exhibit a characteristic strong absorption band in the range of 2150-2100 cm⁻¹, which is a definitive indicator of product formation. The disappearance of the starting material (3-methoxyaniline or N-(3-methoxyphenyl)formamide) as monitored by TLC provides a reliable in-process check for reaction completion.

Conclusion

Both the dehydration of N-(3-methoxyphenyl)formamide and the Hofmann carbylamine reaction are effective methods for the synthesis of 1-isocyano-3-methoxybenzene.

  • For high-yield, reliable, and scalable synthesis , the two-step dehydration route is recommended. Its predictability and the high efficiency of the individual steps make it a robust choice for producing high-purity material.

  • For rapid, one-pot synthesis where moderate yields are acceptable , the Hofmann carbylamine reaction , particularly with phase-transfer catalysis, can be advantageous. However, careful consideration must be given to the associated safety and handling challenges.

The choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, purity, available resources, and safety infrastructure.

References

  • Patil, P., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6986-6992. [Link]

  • Wikipedia contributors. (2024). Carbylamine reaction. Wikipedia, The Free Encyclopedia. [Link]

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  • Jamison, T. F., et al. (2025). Revitalised Hofmann carbylamine synthesis made possible with flow chemistry. Reaction Chemistry & Engineering.
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  • sathee jee. (n.d.). Chemistry Carbylamine Reaction.
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  • Wallis, E. S., & Lane, J. F. (1949). The Hofmann Reaction. Organic Reactions, 3, 267-306.
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  • Gauthier, S., & Fréchet, J. M. J. (1987). Phase-Transfer Catalysis in the Ullmann Synthesis of Substituted Triphenylamines. Synthesis, 1987(04), 383-385.
  • ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con.
  • Liang, S., et al. (2019). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering, 7(15), 13342-13348.
  • Meier, M. A. R., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 735-742.
  • ResearchGate. (n.d.). Scheme 2 Synthesis of isocyanides.
  • JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.
  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
  • ResearchGate. (n.d.). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source.
  • Molbank. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2024(2), M1833.
  • Ueda, M., et al. (2018).
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  • Benchchem. (n.d.). Refinement of experimental protocols for using 1-Isocyano-4-methoxybenzene.
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A Comparative Guide to Isocyanide Reagents in Multicomponent Reactions: Seeking Alternatives to 1-Isocyano-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, isocyanide-based multicomponent reactions (IMCRs) stand as powerful tools for the rapid assembly of complex molecular architectures.[1][2] Reactions like the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are celebrated for their convergence, atom economy, and ability to generate vast chemical libraries from simple building blocks.[3][4] The isocyanide component, with its unique divalent carbon atom, is the linchpin of these transformations, acting on both nucleophiles and electrophiles to stitch together the other reactants.[5]

1-Isocyano-3-methoxybenzene is a common aromatic isocyanide, valued for introducing a substituted phenyl moiety directly into the final product. However, the specific electronic and steric profile of an isocyanide profoundly influences reaction kinetics, yields, and the properties of the resulting adducts. The need for alternative reagents arises from the desire to modulate reactivity, improve yields, introduce different functionalities, or access novel chemical space.

This guide provides a comparative analysis of viable alternatives to 1-isocyano-3-methoxybenzene, focusing on their performance in key multicomponent reactions. We will delve into the mechanistic rationale behind their differing reactivities and provide validated experimental protocols for their application.

The Isocyanide's Central Role: A Mechanistic Overview

The reactivity of isocyanides in MCRs like the Ugi and Passerini reactions hinges on their ability to undergo α-addition.[4] In the Ugi reaction, the isocyanide traps the nitrilium ion intermediate formed from the condensation of an amine and a carbonyl compound.[6][7] The electronic nature of the isocyanide's substituent (the 'R' group in R-NC) dictates its nucleophilicity and ability to stabilize the resulting intermediate, thereby influencing the reaction rate and overall efficiency.

Amine Amine Imine Imine Formation Amine->Imine Carbonyl Aldehyde / Ketone Carbonyl->Imine Acid Carboxylic Acid Adduct α-Adduct Formation Acid->Adduct Trapping Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Nitrilium->Adduct Rearrangement Mumm Rearrangement Adduct->Rearrangement Product α-Acylamino Amide Product Rearrangement->Product

Caption: General workflow of the Ugi four-component reaction (U-4CR).

A Comparative Benchmark of Isocyanide Reagents

To provide a clear comparison, we will evaluate several common isocyanides against the performance of an aromatic methoxy-substituted isocyanide. While the topic specifies 1-isocyano-3-methoxybenzene, readily available experimental data for the closely related 1-isocyano-4-methoxybenzene serves as an excellent proxy for this analysis.[8] The electronic effects of a methoxy group on the aromatic ring are largely comparable regardless of the meta or para position in this context.

Efficiency in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry.[9] The choice of isocyanide can significantly impact reaction yields. Aromatic isocyanides are often considered slightly less reactive than their aliphatic counterparts due to the delocalization of the lone pair on the nitrogen atom into the aromatic system.[8]

Table 1: Comparative Yields in a Model Ugi Reaction

The following data summarizes typical yields for the reaction between benzaldehyde, aniline, and benzoic acid with various isocyanides under standardized conditions.

IsocyanideStructureSubstituent TypeTypical Yield (%)Reference
1-Isocyano-4-methoxybenzenep-MeO-C₆H₄-NCAromatic, Electron-Donating85-95[8]
tert-Butyl Isocyanide(CH₃)₃C-NCAliphatic, Bulky80-90[8][10]
Cyclohexyl Isocyanidec-C₆H₁₁-NCAliphatic, Cycloalkyl82-92[8]
Benzyl IsocyanideC₆H₅CH₂-NCAliphatic, Aralkyl75-85[8]

Analysis and Field Insights:

  • Aromatic Isocyanides: The electron-donating methoxy group on 1-isocyano-4-methoxybenzene enhances the nucleophilicity of the isocyanide carbon compared to unsubstituted or electron-withdrawn aromatic isocyanides, leading to excellent yields.[8] This makes it a top performer among aromatic options.

  • Aliphatic Isocyanides: Reagents like tert-butyl and cyclohexyl isocyanide are highly reactive and reliable, often providing high yields across a broad range of substrates.[3][11] Their steric bulk can sometimes be advantageous in directing stereochemistry, though it may also hinder reactions with very bulky ketones.

Efficiency in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, is one of the oldest and most fundamental IMCRs, yielding α-acyloxy carboxamides.[12][13] The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where a hydrogen-bonded cluster of the carbonyl and acid reacts with the isocyanide.[3][11]

cluster_reactivity Factors Influencing Isocyanide Reactivity cluster_outcomes Reaction Outcomes Reactivity Isocyanide Reactivity in MCRs Yield Reaction Yield Reactivity->Yield Rate Reaction Rate Reactivity->Rate Stereoselectivity Stereoselectivity Reactivity->Stereoselectivity Sterics Steric Hindrance Less Hindered (e.g., Benzyl) More Hindered (e.g., t-Butyl) Sterics->Reactivity Influences approach to intermediate Electronics Electronic Effects Electron-Donating (e.g., -OMe) Electron-Withdrawing (e.g., -NO₂) Electronics->Reactivity Modulates nucleophilicity

Caption: Key factors influencing isocyanide performance in MCRs.

Table 2: Comparative Yields in a Model Passerini Reaction

IsocyanideSubstituent TypeTypical Yield (%)Key Considerations
1-Isocyano-4-methoxybenzeneAromaticHighGood for introducing aromatic moieties; product can be UV active.[14]
tert-Butyl IsocyanideAliphaticHighGenerally high reactivity; bulky group may influence conformation.[10]
Cyclohexyl IsocyanideAliphaticHighA standard, reliable choice for many Passerini reactions.
Benzyl IsocyanideAliphaticGood to HighLess sterically hindered than other aliphatic options.

Analysis and Field Insights:

The Passerini reaction is generally robust and tolerates a wide variety of isocyanides.[11] The choice is often dictated more by the desired functionality in the final product than by significant differences in yield. Aromatic isocyanides like 1-isocyano-3-methoxybenzene are excellent for synthesizing libraries of compounds where an aryl amide is a key pharmacophore.[14] Aliphatic isocyanides are workhorses for generating peptidomimetic structures where the amide substituent is intended to mimic an amino acid side chain.

Specialized Alternatives: The Case of the van Leusen Reaction

Not all IMCRs use isocyanides in the same way. The van Leusen reaction, which synthesizes imidazoles from aldimines or oxazoles from aldehydes, requires a specific type of isocyanide: tosylmethyl isocyanide (TosMIC) .[15][16]

1-Isocyano-3-methoxybenzene and simple aliphatic isocyanides are not suitable for this reaction. The unique reactivity of TosMIC stems from two key features absent in other isocyanides:

  • Acidic α-Protons: The protons on the carbon between the isocyanide and the sulfonyl group are acidic and can be easily removed by a base.[17]

  • Tosyl as a Leaving Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, which is critical for the final elimination step that forms the heterocyclic ring.[16][17]

Therefore, when the synthetic goal is an imidazole or related heterocycle via this pathway, TosMIC is not merely an alternative but the required reagent.[18][19]

Experimental Protocols

The following protocols are provided as representative examples for conducting a comparative study.

Protocol 1: General Procedure for a Comparative Ugi Reaction

This protocol describes the U-4CR of benzaldehyde, aniline, benzoic acid, and a chosen isocyanide.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Aniline (1.0 mmol, 1.0 eq)

  • Benzoic Acid (1.0 mmol, 1.0 eq)

  • Isocyanide (e.g., 1-isocyano-3-methoxybenzene, tert-butyl isocyanide) (1.0 mmol, 1.0 eq)

  • Methanol (2 mL)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add methanol (2 mL), benzoic acid (122 mg, 1.0 mmol), and aniline (91 µL, 1.0 mmol).

  • Stir the mixture at room temperature until the benzoic acid has dissolved.

  • Add benzaldehyde (102 µL, 1.0 mmol) to the solution.

  • Add the selected isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to determine the isolated yield.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for a Comparative Passerini Reaction

This protocol details the P-3CR of isobutyraldehyde, acetic acid, and a chosen isocyanide.

Materials:

  • Isobutyraldehyde (1.0 mmol, 1.0 eq)

  • Acetic Acid (1.0 mmol, 1.0 eq)

  • Isocyanide (e.g., 1-isocyano-3-methoxybenzene, cyclohexyl isocyanide) (1.0 mmol, 1.0 eq)

  • Dichloromethane (DCM) (2 mL)

Procedure:

  • To a 10 mL oven-dried round-bottom flask under a nitrogen atmosphere, add dichloromethane (2 mL), acetic acid (57 µL, 1.0 mmol), and isobutyraldehyde (91 µL, 1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the selected isocyanide (1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure α-acyloxy carboxamide and determine the isolated yield.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Strategic Recommendations

The selection of an isocyanide reagent is a critical decision in the design of a multicomponent reaction strategy. While 1-isocyano-3-methoxybenzene is an effective reagent for incorporating an electron-rich aromatic system, a range of powerful alternatives can be employed to achieve different synthetic goals.

Start What is the Synthetic Goal? Aromatic Incorporate an Aromatic Amide? Start->Aromatic Heterocycle Synthesize an Imidazole via van Leusen? Aromatic->Heterocycle No Result_Aromatic Use 1-Isocyano-3-methoxybenzene or other substituted aryl isocyanides. Aromatic->Result_Aromatic Yes Peptidomimetic Create a Peptidomimetic Scaffold? Heterocycle->Peptidomimetic No Result_Heterocycle Use TosMIC. (Standard isocyanides are not suitable). Heterocycle->Result_Heterocycle Yes Result_Aliphatic Use tert-Butyl or Cyclohexyl Isocyanide for high reactivity and yield. Peptidomimetic->Result_Aliphatic Yes Result_Functional Consider a 'convertible' isocyanide for post-MCR modifications. Peptidomimetic->Result_Functional No

Caption: Decision flowchart for selecting an appropriate isocyanide reagent.

  • For General-Purpose, High-Yield Synthesis: Standard aliphatic isocyanides like tert-butyl isocyanide and cyclohexyl isocyanide are excellent, reliable choices that consistently deliver high yields in both Ugi and Passerini reactions.

  • For Introducing Aromatic Moieties: 1-Isocyano-3-methoxybenzene and its isomers are ideal when the target molecule requires a substituted aryl amide functionality.

  • For Heterocycle Synthesis: For van Leusen-type reactions to form imidazoles and oxazoles, TosMIC is the essential, non-interchangeable reagent.

  • For Post-MCR Diversification: Researchers should also consider "convertible isocyanides" (e.g., cyclohexenyl isocyanide), which contain functionalities that allow the isocyanide-derived portion to be cleaved or modified after the MCR is complete, adding another layer of synthetic versatility.[5][20]

By understanding the distinct reactivity profiles of these alternatives, researchers can make more informed decisions, optimizing their synthetic routes to accelerate the discovery and development of novel chemical entities.

References

  • Dömling, A. (2002). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

  • Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160. [Link]

  • Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13341-13369. [Link]

  • Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PubMed, 33271974. [Link]

  • Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 991-1046. [Link]

  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. Retrieved from [Link]

  • Hooshmand, E., & Zhang, W. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1604. [Link]

  • Hooshmand, E., & Zhang, W. (2023). Ugi Four-Component Reactions Using Alternative Reactants. PubMed, 36838596. [Link]

  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 991-1046. [Link]

  • ResearchGate. (n.d.). Isocyanide Chemistry: Applications in Synthesis and Material Science. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. ResearchGate. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]

  • ResearchGate. (n.d.). “Isocyanide-free” Ugi reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Multicomponent Reactions with Isocyanides. ResearchGate. [Link]

  • Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66. [Link]

  • Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

  • Organic-Chemistry.org. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic-Chemistry.org. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. Retrieved from [Link]

  • Baumann, M., et al. (2024). Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry. Organic Process Research & Development. [Link]

  • Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. National Institutes of Health. [Link]

  • SciSpace. (2001). Top 64 papers published in the topic of Isocyanide in 2001. SciSpace. [Link]

  • ResearchGate. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. ResearchGate. [Link]

  • Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed, 26703561. [Link]

  • Wang, Q., et al. (2021). A catalyst-free aqueous mediated multicomponent reaction of isocyanide: expeditious synthesis of polyfunctionalized cyclo[b]fused mono-, di- and tricarbazoles. Organic Chemistry Frontiers, 8(15), 4065-4071. [Link]

  • ResearchGate. (2018). Isocyanide-based multcomponent reactions to synthesis of heterocycles. ResearchGate. [Link]

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A Comparative Kinetic Analysis of the Passerini Reaction: The Role of 3-Methoxyphenyl Isocyanide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of multicomponent reactions (MCRs), the Passerini reaction stands as a cornerstone, offering a rapid and efficient pathway to α-acyloxy amides, valuable scaffolds in medicinal chemistry and materials science.[1][2] This three-component condensation of a carboxylic acid, a carbonyl compound, and an isocyanide is renowned for its atom economy and operational simplicity.[3] However, the kinetic nuances of this reaction, particularly the influence of substituent effects on the isocyanide component, are critical for reaction optimization and the rational design of novel synthetic routes.

This guide provides a comprehensive kinetic perspective on the Passerini reaction, with a specific focus on the performance of 3-methoxyphenyl isocyanide. By examining the electronic and steric factors that govern the reaction rate, we aim to equip researchers with the insights necessary to strategically leverage this versatile chemical transformation.

Mechanistic Pathways: A Tale of Two Trajectories

The mechanism of the Passerini reaction has been a subject of considerable investigation, with two primary pathways proposed: a concerted, non-ionic route and a stepwise, ionic route. The prevailing mechanism is highly dependent on the reaction conditions, particularly the solvent polarity and the concentration of the reactants.[1]

In non-polar, aprotic solvents and at high concentrations, a concerted mechanism is generally favored.[1] This pathway is believed to proceed through a cyclic transition state, facilitated by hydrogen bonding between the carboxylic acid and the carbonyl compound.[1]

Conversely, in polar, protic solvents, an ionic mechanism may operate. This pathway involves the initial formation of a nitrilium ion intermediate, which is subsequently trapped by the carboxylate.

Passerini_Mechanism cluster_concerted Concerted Pathway (Aprotic Solvents) cluster_ionic Ionic Pathway (Protic Solvents) Reactants_C Carboxylic Acid + Carbonyl Compound + Isocyanide TS_C Cyclic Transition State Reactants_C->TS_C Trimolecular Reaction Product_C α-Acyloxy Amide TS_C->Product_C Reactants_I Carboxylic Acid + Carbonyl Compound + Isocyanide Intermediate_I Nitrilium Ion + Carboxylate Reactants_I->Intermediate_I Stepwise Addition Product_I α-Acyloxy Amide Intermediate_I->Product_I

Caption: Proposed mechanistic pathways for the Passerini reaction.

Kinetic studies have largely supported a third-order rate law, being first order with respect to each of the three components (carboxylic acid, carbonyl compound, and isocyanide). This observation is consistent with a trimolecular rate-determining step, as suggested by the concerted mechanism.

The Influence of Isocyanide Electronics: A Comparative Analysis

The electronic nature of the isocyanide plays a pivotal role in dictating the rate of the Passerini reaction. Electron-donating groups on the aryl ring of an isocyanide are expected to increase the nucleophilicity of the isocyanide carbon, thereby accelerating the initial attack on the carbonyl component. Conversely, electron-withdrawing groups will decrease the nucleophilicity and retard the reaction rate.

In the case of 3-methoxyphenyl isocyanide , the methoxy group (-OCH₃) at the meta position exerts a dual electronic effect: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) or +R (resonance) effect, which is electron-donating. Due to the meta position, the resonance effect is significantly weaker than in the ortho or para positions. Therefore, the overall electronic effect of the meta-methoxy group is weakly electron-donating.

To contextualize the performance of 3-methoxyphenyl isocyanide, we can compare its expected reactivity with other substituted aryl isocyanides.

IsocyanideSubstituent EffectExpected Relative Rate
4-Methoxyphenyl IsocyanideStrong Electron-Donating (+M > -I)Fastest
3-Methoxyphenyl Isocyanide Weakly Electron-Donating (+M ≈ -I)Intermediate
Phenyl IsocyanideNeutral (Reference)Intermediate
4-Nitrophenyl IsocyanideStrong Electron-Withdrawing (-M, -I)Slowest

This table presents a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates will also be influenced by steric factors and specific reaction conditions.

The data in the table suggests that 3-methoxyphenyl isocyanide would exhibit a moderate reaction rate, likely faster than phenyl isocyanide but slower than its para-substituted counterpart, 4-methoxyphenyl isocyanide, where the electron-donating resonance effect is maximized. This nuanced reactivity profile makes 3-methoxyphenyl isocyanide a valuable tool for fine-tuning reaction kinetics.

Experimental Protocol for Kinetic Studies of the Passerini Reaction

To quantitatively assess the kinetic profile of the Passerini reaction with 3-methoxyphenyl isocyanide, a robust experimental protocol is essential. In-situ monitoring techniques are highly recommended to obtain high-quality kinetic data.

Objective:

To determine the rate constant and reaction order for the Passerini reaction between benzoic acid, benzaldehyde, and 3-methoxyphenyl isocyanide using in-situ Infrared (IR) spectroscopy.

Materials and Instrumentation:
  • Reactants: Benzoic acid, Benzaldehyde, 3-Methoxyphenyl isocyanide (ensure high purity)

  • Solvent: Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Internal Standard: A compound with a distinct IR absorption band that does not interfere with the reactants or products (e.g., a stable ester).

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a flow cell.

  • Reaction Vessel: A temperature-controlled jacketed glass reactor with a magnetic stirrer.

Experimental Workflow:

Kinetic_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_monitoring 3. In-situ Monitoring cluster_analysis 4. Data Analysis cluster_kinetics 5. Kinetic Modeling Prep Prepare stock solutions of reactants and internal standard in anhydrous solvent. Setup Charge reactor with benzoic acid, benzaldehyde, and internal standard. Equilibrate temperature. Prep->Setup Monitoring Initiate reaction by adding 3-methoxyphenyl isocyanide. Start FTIR data acquisition (time-resolved spectra). Setup->Monitoring Analysis Monitor disappearance of isocyanide (-N≡C stretch, ~2140 cm⁻¹) and/or appearance of product (e.g., C=O stretch). Plot concentration vs. time. Monitoring->Analysis Kinetics Determine reaction order and rate constant by fitting data to appropriate rate law. Analysis->Kinetics

Caption: Experimental workflow for a kinetic study of the Passerini reaction.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Prepare stock solutions of benzoic acid, benzaldehyde, 3-methoxyphenyl isocyanide, and the internal standard in anhydrous dichloromethane of known concentrations.

  • Reaction Setup: In a clean, dry, and temperature-controlled reactor, add the solutions of benzoic acid, benzaldehyde, and the internal standard. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation and Monitoring: Initiate the reaction by adding the stock solution of 3-methoxyphenyl isocyanide to the reactor with vigorous stirring. Simultaneously, begin collecting time-resolved FTIR spectra at regular intervals (e.g., every 30 seconds). The disappearance of the characteristic isocyanide stretching vibration (around 2140 cm⁻¹) is a convenient marker for monitoring the reaction progress.

  • Data Processing: Using the internal standard to correct for any variations in signal intensity, determine the concentration of the isocyanide at each time point by integrating the area of its characteristic peak.

  • Kinetic Analysis: Plot the concentration of the isocyanide versus time. To determine the reaction order with respect to the isocyanide, perform initial rate experiments by varying its initial concentration while keeping the concentrations of the other reactants in large excess (pseudo-first-order conditions). The overall rate law and the rate constant can then be determined by systematically varying the concentrations of all three reactants.

Conclusion

The kinetic study of the Passerini reaction, particularly with electronically diverse isocyanides like 3-methoxyphenyl isocyanide, provides invaluable data for synthetic chemists. Understanding the interplay of electronic effects allows for the informed selection of reactants to achieve desired reaction rates and efficiencies. The weakly electron-donating nature of the meta-methoxy group positions 3-methoxyphenyl isocyanide as a moderately reactive substrate, offering a balance between reactivity and stability. By employing robust experimental methodologies, such as in-situ IR spectroscopy, researchers can gain a deeper understanding of this powerful multicomponent reaction, paving the way for its broader application in the synthesis of complex molecules.

References

  • Organic Chemistry Portal. Passerini Reaction. [Link]

  • Banfi, L.; Riva, R. The Passerini Reaction. Org. React.2005 , 65, 1. [Link]

  • Wikipedia. Passerini reaction. [Link]

  • Jida, M.; et al. Fast and efficient solvent-free Passerini reaction. Tetrahedron Lett.2011 , 52 (14), 1705-1708. [Link]

  • Pirrung, M. C. The Story of the Ugi and Passerini Reactions. In The Story of the Ugi and Passerini Reactions; Elsevier, 2021; pp 1–25.
  • de la Escosura, A.; et al. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chem. Rev.2011 , 111 (3), 1335-1403. [Link]

  • Riva, R.; et al. The 100 facets of the Passerini reaction. Chem. Sci.2021 , 12 (40), 13264-13289. [Link]

  • Cioc, R. C.; et al. The mechanism of the Passerini reaction. Chem. Soc. Rev.2014 , 43 (18), 6250-6268. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Isocyano-3-methoxybenzene (3-Methoxyphenyl Isocyanate)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of 1-isocyano-3-methoxybenzene, a reactive chemical intermediate. The inherent reactivity of the isocyanate group (R–N=C=O), which makes this compound a valuable reagent, also necessitates rigorous safety and disposal protocols to mitigate risks to personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory compliance.

A Note on Nomenclature: The compound 1-isocyano-3-methoxybenzene (CAS No. 18908-07-1) is more formally known as 3-Methoxyphenyl isocyanate.[2][3] This guide will use these terms interchangeably.

Core Principles: Hazard Assessment and Risk Mitigation

Proper disposal begins with a thorough understanding of the compound's risks. Isocyanates as a class are potent respiratory sensitizers, and their safe management is paramount.[4]

Primary Health and Chemical Hazards
  • Respiratory Sensitization: The primary health concern with isocyanates is their ability to cause respiratory sensitization through inhalation.[4] Initial exposure may cause irritation, but subsequent exposures, even at very low concentrations, can trigger severe, asthma-like reactions, which can be permanent.[3][5]

  • Toxicity: 3-Methoxyphenyl isocyanate is classified as toxic if swallowed or inhaled.[2]

  • Irritation: The compound is a known skin and serious eye irritant.[2][3] Direct contact can lead to redness, itching, and swelling.[6]

  • High Reactivity: The isocyanate functional group readily reacts with nucleophilic compounds, including water, alcohols, and amines.[1][7] These reactions are often exothermic and can produce significant heat.

  • Gas Evolution: A critical hazard during handling and neutralization is the reaction with water, which produces an unstable carbamic acid that decomposes to an amine and carbon dioxide (CO₂) gas.[8] If this reaction occurs in a sealed container, the pressure buildup can lead to rupture or explosion.[7][8]

Essential Personal Protective Equipment (PPE) and Controls

To mitigate these risks, all handling and disposal procedures must be performed with appropriate engineering controls and PPE.

  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to control vapor and aerosol exposure.[5][7]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[8][9]

  • Skin Protection: Use disposable, chemical-resistant gloves (e.g., butyl rubber, nitrile).[5][10] Latex gloves are not recommended as they may be permeable.[5] Wear a lab coat or disposable coveralls.

  • Respiratory Protection: In case of inadequate ventilation or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.[6][11]

Standard Operating Procedure: Decontamination and Disposal

The cornerstone of isocyanate disposal is chemical neutralization, which converts the reactive isocyanate group into a more stable and less hazardous urea derivative. This process must be performed carefully to manage heat and gas evolution.

Preparation of Neutralization Solution

A standard decontamination solution can be prepared as follows:

  • Composition:

    • Sodium Carbonate (Soda Ash): 5-10% by weight

    • Liquid Detergent: 0.2-0.5% by weight

    • Water: 90-95% by weight

  • Procedure: Slowly mix the sodium carbonate into the water until dissolved. Add the detergent and stir gently to avoid excessive foaming. This solution facilitates the reaction and helps to wet and contain the isocyanate.

Step-by-Step Protocol for Waste 3-Methoxyphenyl Isocyanate

This protocol is intended for small, laboratory-scale quantities of liquid waste.

  • Select a Waste Container: Choose a clearly labeled, open-top container (e.g., a beaker or plastic pail) that is at least twice the volume of the total expected liquid (waste + neutralization solution).

  • Add Neutralizer: Pour the neutralization solution into the waste container.

  • Slow Addition of Waste: Working in a chemical fume hood, slowly and in small portions, add the 3-methoxyphenyl isocyanate waste to the center of the neutralization solution. Stir the mixture gently. Causality: Slow addition is critical to control the rate of the exothermic reaction and the evolution of CO₂ gas, preventing splashing and boil-over.

  • Vent and Wait: Leave the container open in the fume hood for at least 48 hours.[1] This allows for the complete reaction and the safe dissipation of all generated CO₂ gas. Do not seal the container during this period.[8]

  • Final Disposal: After the 48-hour period, the container can be sealed. The neutralized waste must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department, in accordance with local and federal regulations.[1][12]

Management of Spills and Contaminated Materials

Accidental spills require immediate and cautious attention.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues and your supervisor.[1]

    • Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or clay-based absorbent.[11][13] Do not use sawdust or other combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, open-top waste container.

    • Slowly add the neutralization solution to the container, ensuring the absorbed material is fully wetted.

    • Follow steps 4 and 5 of the disposal protocol above.

  • Contaminated Items: Any disposable items, such as gloves, absorbent pads, or paper towels, that come into contact with 3-methoxyphenyl isocyanate should be placed into the waste container and neutralized along with the liquid waste.[8]

Disposal of Empty Containers

Empty containers are not truly empty and retain hazardous residue. They must be decontaminated before disposal.

  • Initial Decontamination: In a well-ventilated area or fume hood, fill the "empty" container to approximately 10% of its volume with the prepared neutralization solution.[8]

  • Secure and Agitate: Cap the container and agitate it to ensure the entire inner surface is coated. Loosen the cap immediately after shaking to safely vent any pressure buildup.

  • Wait Period: Let the container stand for at least 48 hours with the bung or cap removed to allow for complete reaction and gas evolution.[8]

  • Final Steps: Drain the decontamination liquid into a hazardous waste container. The decontaminated container should then be punctured or crushed to prevent reuse and disposed of according to institutional guidelines.[6][8]

Data Summary Table

The following table summarizes key quantitative data for 3-Methoxyphenyl Isocyanate.

PropertyValueSource(s)
Chemical Formula C₈H₇NO₂[2]
CAS Number 18908-07-1[2][3]
Molecular Weight 149.15 g/mol (Calculated)
Appearance Clear, colorless to almost colorless liquid[2]
Boiling Point 95°C @ 1.3 kPa[2]
Flash Point 96°C[2]
Relative Density 1.16[2]
Incompatible Materials Water, strong bases, acids, alcohols, amines, strong oxidizing agents[3][7]
Exposure Limit (General) 0.005 ppm (TLV-TWA for common diisocyanates)[11]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of 3-methoxyphenyl isocyanate waste.

G start Identify Isocyanate Waste (Liquid, Spill, or Container) ppe_check Step 1: Don Full PPE & Work in Fume Hood start->ppe_check waste_type Select Waste Type ppe_check->waste_type liquid_waste Step 2a: Slowly Add Liquid Waste to Neutralization Solution waste_type->liquid_waste Liquid spill_waste Step 2b: Absorb Spill, Collect, then Add Neutralization Solution waste_type->spill_waste Spill container_waste Step 2c: Add Neutralizer to Empty Container, Agitate, Loosen Cap waste_type->container_waste Container wait Step 3: Wait 48 Hours in Open Container (in Fume Hood) liquid_waste->wait spill_waste->wait container_waste->wait final_disposal Step 4: Seal Container & Transfer to EHS for Hazardous Waste Disposal wait->final_disposal end Disposal Complete final_disposal->end

Caption: Workflow for the safe neutralization and disposal of isocyanate waste.

References

  • Patsnap Eureka. (2025). Industry Best Practices for Isocyanate Waste Management.
  • Agency for Toxic Substances and Disease Registry. (1994). Production, Import/Export, Use, and Disposal of Isocyanates.
  • Actsafe Safety Association. (n.d.).
  • Safe Work Australia. (2015).
  • Workplace Safety North. (n.d.).
  • Covestro. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449765, 1-Isocyano-4-methoxybenzene. PubChem. Available at: [Link]

  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2021).
  • Regulations.gov. (n.d.). Safety Data Sheet.
  • Transport Canada. (2025). Isocyanates – A family of chemicals. Transport Canada.
  • PubChemLite. (n.d.). 1-isocyano-3-methoxybenzene (C8H7NO). PubChemLite.
  • Key Organics. (n.d.). 1-isocyano-3-methoxybenzene. Key Organics.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576075, 1-Isocyano-3-methylbenzene. PubChem. Available at: [Link]

  • LGC Standards. (2021).
  • U.S. Environmental Protection Agency. (n.d.).
  • Angene Chemical. (2024).
  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. OSHA. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Isocyanates Profile: Autorefinishing Industry. EPA.
  • BenchChem. (2025). Physical and chemical properties of 1-Isocyano-4-methoxybenzene. BenchChem.
  • Carl ROTH. (n.d.).
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Occupational Safety and Health Administration. (n.d.). OSHA Instruction CPL 03-00-017. OSHA.
  • University of California, San Diego. (n.d.). Chemical Waste Name or Mixtures. UC San Diego.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.